SHLP-6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C107H177N27O30S2 |
|---|---|
Peso molecular |
2385.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C107H177N27O30S2/c1-17-59(14)86(132-99(156)74(51-82(140)141)126-89(146)64(32-34-78(110)135)117-98(155)73(50-81(138)139)127-93(150)67(44-53(2)3)121-87(144)61(109)36-42-165-15)105(162)134-41-25-31-77(134)100(157)118-65(37-43-166-16)91(148)131-85(58(12)13)103(160)120-66(33-35-79(111)136)104(161)133-40-24-30-76(133)101(158)128-70(47-56(8)9)95(152)123-68(45-54(4)5)92(149)116-62(28-21-22-38-108)90(147)130-84(57(10)11)102(159)119-63(29-23-39-115-107(113)114)88(145)122-69(46-55(6)7)94(151)124-71(48-60-26-19-18-20-27-60)96(153)125-72(49-80(112)137)97(154)129-75(106(163)164)52-83(142)143/h18-20,26-27,53-59,61-77,84-86H,17,21-25,28-52,108-109H2,1-16H3,(H2,110,135)(H2,111,136)(H2,112,137)(H,116,149)(H,117,155)(H,118,157)(H,119,159)(H,120,160)(H,121,144)(H,122,145)(H,123,152)(H,124,151)(H,125,153)(H,126,146)(H,127,150)(H,128,158)(H,129,154)(H,130,147)(H,131,148)(H,132,156)(H,138,139)(H,140,141)(H,142,143)(H,163,164)(H4,113,114,115)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-,86-/m0/s1 |
Clave InChI |
VGDVRBGAXSMKJJ-RVDFGBLLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mitochondrial-Derived Peptide SHLP-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Small Humanin-like Peptide 6 (SHLP-6) is a recently discovered mitochondrial-derived peptide (MDP) with a burgeoning role in cellular signaling and homeostasis. Originating from a small open reading frame within the 16S ribosomal RNA of the mitochondrial genome, this compound acts as a retrograde signal, influencing a variety of cellular processes. Notably, it has demonstrated pro-apoptotic effects in cancer cells and exhibits neuroprotective and antioxidant properties, making it a compelling subject for therapeutic development. This guide provides a comprehensive overview of this compound, including its discovery, biochemical properties, associated signaling pathways, and detailed experimental protocols for its study.
Discovery and Origin
This compound was identified through an in silico search for potential small open-reading-frames (sORFs) within the 16S ribosomal RNA region of mitochondrial DNA, the same region that encodes the well-characterized peptide Humanin.[1][2] This discovery unveiled a family of six "small humanin-like peptides" (SHLPs), designated SHLP-1 through this compound.[2] These peptides are considered retrograde signaling molecules, meaning they are produced in the mitochondria and travel to other parts of the cell to exert their effects.[2]
The endogenous expression of this compound has been confirmed in various mouse tissues, including the liver and kidney, through immunoblotting, with its transcripts validated by qPCR and Northern blotting.[2][3] Like other SHLPs, this compound's expression and function suggest a novel layer of regulatory control originating from the mitochondria, challenging the traditional view of this organelle as solely a powerhouse for the cell.[3]
Biochemical Properties of this compound
This compound is a 20-amino acid peptide with the following sequence:
MLDQDIPMVQPLLKVRLFND [4]
Key biochemical properties of human this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | MLDQDIPMVQPLLKVRLFND | [4] |
| Molecular Weight | 2385.87 Da | [4] |
| Purity (synthetic) | ≥ 95% | [4] |
| Form | Lyophilized powder | [5] |
| Solubility | Insoluble in water. Soluble in a small amount of DMSO or 60% acetonitrile (B52724) in water with 0.1% TFA. | [4] |
| Storage | Up to 6 months in lyophilized form at 0-5°C. Rehydrated solution stable at +4°C for up to 5 days or frozen at -20°C for up to 3 months. | [4] |
Biological Functions and Signaling Pathways
This compound has demonstrated a range of biological activities, with its pro-apoptotic and neuroprotective functions being the most extensively studied.
Pro-Apoptotic Effects in Cancer Cells
In contrast to some other SHLPs that promote cell survival, this compound has been shown to significantly increase apoptosis in certain cancer cell lines, including the prostate cancer cell line 22Rv1 and the murine beta-cell line NIT-1.[2][6] This pro-apoptotic activity suggests a potential therapeutic role for this compound in oncology.
Neuroprotective and Antioxidant Effects
More recent research has highlighted the neuroprotective and antioxidant potential of this compound. In a zebrafish model of copper-induced oxidative stress and neurodegeneration, this compound demonstrated significant protective effects.[7]
Key Findings in Zebrafish Model: [7]
| Parameter | Effect of this compound (40 µg/mL) |
| Survival Rate | Increased to 85% |
| Heart Rate | Improved to 178 bpm |
| ROS Inhibition (DPPH assay) | 58.7% |
| ROS Inhibition (ABTS assay) | 74.3% |
| Superoxide Dismutase (SOD) Activity | Enhanced to 68.3 U/mg |
| Catalase (CAT) Activity | Enhanced to 82.40 U/mg |
| Reduced Glutathione (GSH) Level | Enhanced to 79.3 U/mg |
| Lipid Peroxidation | Decreased to 3.86 U/mg |
| Nitric Oxide Levels | Decreased to 3.41 U/mg |
| Acetylcholine Esterase (AChE) Levels | Improved to 78.3 U/mg |
| Locomotor Activity (Distance Travelled) | Increased to 43.53 m |
Gene Expression Modulation in Zebrafish: [7]
| Gene | Fold Change with this compound |
| TNF-α | 2.16 |
| NLRP3 | 1.78 |
| COX-2 | 0.705 |
| IL-10 | 1.84 |
| SOD | Upregulated |
| CAT | Upregulated |
| GST | Upregulated |
| GSH | Upregulated |
Signaling Pathways
The biological effects of this compound are mediated through the modulation of several key signaling pathways.
-
NLRP3 Inflammasome Pathway: this compound has been shown to modulate the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[1][8] Its ability to upregulate NLRP3 while also increasing the anti-inflammatory cytokine IL-10 suggests a complex regulatory role in neuroinflammation.[7]
-
Nrf2 Signaling Pathway: this compound is thought to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[8][9] This activation leads to the upregulation of antioxidant enzymes such as SOD and CAT, enhancing cellular resilience against oxidative stress.[8]
-
MAPK Signaling Cascade: this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, which are involved in cell survival, stress responses, and inflammation.[1][10]
The interplay of these pathways contributes to the observed antioxidant, anti-inflammatory, and neuroprotective effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound can be chemically synthesized using standard Fmoc/tBu solid-phase peptide synthesis protocols.[11][12][13]
Materials:
-
Rink-amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
General Protocol:
-
Resin Swelling: Swell the Rink-amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and an activator base, and couple it to the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Cell Viability Assay (MTS)
The MTS assay is a colorimetric method used to assess cell viability in response to this compound treatment.[6]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound peptide
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., 22Rv1, NIT-1) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 100 nM) in serum-free media for the desired duration (e.g., 72 hours).[6] Include untreated control wells.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[14][15]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for 22Rv1 Cells: [15]
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time (e.g., 24 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells, wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Measurement (DCFDA Staining)
Intracellular ROS levels can be measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[16]
Materials:
-
24-well plates
-
Cell culture medium
-
This compound peptide
-
DCFDA dye
-
Fluorescence microscope or plate reader
Protocol for NIT-1 Cells (adapted from general protocols):
-
Cell Seeding: Seed NIT-1 cells in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at various concentrations for the desired time.
-
DCFDA Loading: Wash the cells and incubate them with a DCFDA working solution (e.g., 10 µM) in serum-free medium at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V apoptosis assay.
Conclusion and Future Directions
This compound is a fascinating mitochondrial-derived peptide with significant potential in both basic research and therapeutic development. Its dual role in promoting apoptosis in cancer cells while offering neuroprotection and antioxidant benefits highlights the complexity of mitochondrial signaling. Further research is warranted to fully elucidate the receptors and downstream effectors of this compound, as well as to explore its therapeutic efficacy in preclinical models of cancer and neurodegenerative diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers to embark on or advance their investigations into this promising peptide.
References
- 1. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. SHLP6 (Small humanin-like peptide 6) - 1 mg [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Inhibition of the Androgen Receptor as a Novel Mechanism of Taxol Chemotherapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of Insulin Secretion by Production of Reactive Oxygen Species: Study Performed in Pancreatic Islets from Fed and 48-Hour Fasted Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mitochondrial-Derived Peptide SHLP-6: A Dual-Function Regulator of Cellular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial-derived peptides (MDPs) have emerged as a novel class of signaling molecules with profound effects on cellular function and homeostasis. Among these, Small Humanin-like Peptide 6 (SHLP-6), a 20-amino acid peptide encoded within the mitochondrial 16S rRNA, has garnered significant attention for its intriguing dual functionality. In the context of oncology, this compound exhibits potent pro-apoptotic activity, positioning it as a potential therapeutic agent against various cancers, including prostate cancer. Conversely, recent studies have unveiled a neuroprotective and anti-inflammatory role for this compound, suggesting its involvement in cytoprotective pathways under conditions of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound function, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its biological roles. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this multifaceted peptide.
Introduction to this compound
This compound is one of six Small Humanin-like Peptides discovered through an in silico search for small open reading frames (sORFs) within the 16S ribosomal RNA region of the mitochondrial genome.[1][2] Unlike its counterparts, such as the cytoprotective SHLP2 and SHLP3, this compound has been primarily characterized by its ability to induce programmed cell death, or apoptosis.[1][3] This pro-apoptotic function is particularly pronounced in cancer cell lines, suggesting a role in tumor suppression.[1] Endogenous expression of this compound has been detected in various tissues, including the liver and kidney, and its circulating levels have been observed to decline with age, hinting at its potential involvement in the aging process.[2][4] The conservation of the this compound coding sequence across vertebrate species further underscores its biological importance.[5]
The Pro-Apoptotic Function of this compound in Cancer
A primary and well-documented function of this compound is the induction of apoptosis in cancer cells.[1][4] This activity presents a stark contrast to the anti-apoptotic roles of other SHLPs like SHLP2 and SHLP3.[1]
In Vitro and In Vivo Evidence
Studies have demonstrated that exogenous application of this compound significantly increases apoptosis in various cancer cell lines, including prostate cancer (22Rv1, LNCaP, DU145) and murine pancreatic β-cells (NIT-1).[1][4] In vivo experiments using xenograft models of prostate cancer in SCID mice have shown that treatment with this compound can potently inhibit tumor growth and angiogenesis.[4]
Proposed Signaling Pathway
While the precise molecular cascade of this compound-induced apoptosis is still under active investigation, current evidence suggests the modulation of genes involved in the cell cycle and apoptosis.[4] A proposed pathway involves the intrinsic or mitochondrial pathway of apoptosis, potentially through the activation of effector caspases such as caspase-3 and caspase-7. The interaction of this compound with Bcl-2 family proteins, which are key regulators of mitochondrial outer membrane permeabilization, is a critical area for future research.
Figure 1: Proposed Pro-Apoptotic Signaling of this compound in Cancer Cells.
Inhibition of Angiogenesis
In addition to its direct pro-apoptotic effects, this compound has been shown to dramatically inhibit the expression of Vascular Endothelial Growth Factor (VEGF).[4] VEGF is a potent pro-angiogenic factor crucial for tumor vascularization and growth. By downregulating VEGF, this compound can impede the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
The Neuroprotective and Anti-inflammatory Functions of this compound
In a surprising turn, recent research has illuminated a protective role for this compound under conditions of oxidative stress, challenging its singular identity as a pro-apoptotic peptide. A study using a zebrafish model of copper sulfate (B86663) (CuSO₄)-induced neurotoxicity demonstrated that this compound possesses significant antioxidant, anti-inflammatory, and neuroprotective properties.[5][6]
Quantitative Effects on Oxidative Stress and Inflammation
In the zebrafish model, this compound treatment led to a dose-dependent increase in the activity of key antioxidant enzymes and a reduction in markers of oxidative damage. Furthermore, it modulated the expression of inflammatory genes, suggesting a role in balancing inflammatory responses.
| Parameter | Effect of this compound Treatment (40 µg/mL) in CuSO₄-exposed Zebrafish Larvae | Reference |
| Enzyme Activity | ||
| Superoxide Dismutase (SOD) | Increased to 68.3 U/mg | [5] |
| Catalase (CAT) | Increased to 82.40 U/mg | [5] |
| Reduced Glutathione (GSH) | Increased to 79.3 U/mg | [5] |
| Acetylcholinesterase (AChE) | Increased to 78.3 U/mg | [5] |
| Oxidative Damage Markers | ||
| Lipid Peroxidation (MDA) | Decreased to 3.86 U/mg | [5] |
| Nitric Oxide (NO) | Decreased to 3.41 U/mg | [5] |
| Gene Expression (Fold Change) | ||
| SOD | Upregulated 1.3-fold | [6] |
| CAT | Upregulated 1.7-fold | [6] |
| GST | Upregulated 1.5-fold | [6] |
| GSH | Upregulated 1.8-fold | [6] |
| TNF-α | Upregulated 2.16-fold | [5] |
| NLRP3 | Upregulated 1.78-fold | [5] |
| IL-10 | Upregulated 1.84-fold | [5] |
| Cox-2 | Upregulated 0.705-fold | [5] |
Neuroprotective Signaling via the Nrf2 Pathway
The neuroprotective effects of this compound are thought to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those for SOD, CAT, and GST. The precise mechanism by which this compound activates the Keap1-Nrf2 system is an area of ongoing research.
Figure 2: Proposed Neuroprotective Signaling of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTS)
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan (B1609692) product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control peptides and incubate for the desired period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the background absorbance from wells containing medium only. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Apoptosis Assay (DNA Fragmentation)
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. These fragments can be visualized as a characteristic "ladder" on an agarose (B213101) gel.
Protocol:
-
Culture cells and treat with this compound or control peptides for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., containing Triton X-100 and proteinase K).
-
Treat the lysate with RNase A to remove RNA.
-
Extract the DNA using phenol-chloroform extraction and precipitate with ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA fragments under UV light. The presence of a DNA ladder indicates apoptosis.
Cell Proliferation Assay (BrdU Incorporation)
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An anti-BrdU antibody is used to detect the incorporated BrdU, thus identifying proliferating cells.
Protocol:
-
Plate cells and treat with this compound or control peptides for a specified duration (e.g., 24 hours).
-
Add BrdU labeling solution to the culture medium and incubate for a period to allow for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate the cells with a primary antibody specific for BrdU.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.
Figure 3: General Experimental Workflow for this compound Functional Assays.
Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR is used to quantify the expression levels of specific genes. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye, allowing for the quantification of the initial amount of mRNA.
Protocol:
-
Isolate total RNA from cells or tissues treated with this compound or controls using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of the target genes, normalizing to a stable housekeeping gene.
Future Directions and Therapeutic Potential
The dual nature of this compound presents both challenges and exciting opportunities for drug development. Its pro-apoptotic activity in cancer cells makes it a promising candidate for novel cancer therapeutics, particularly for hormone-refractory prostate cancer. Further research is needed to fully elucidate the apoptotic signaling pathway it triggers and to assess its efficacy and safety in more advanced preclinical models.
The discovery of its neuroprotective and anti-inflammatory functions opens up new avenues for its potential application in neurodegenerative diseases and other conditions associated with oxidative stress and inflammation. Understanding the context-dependent switch between its pro-apoptotic and cytoprotective roles will be crucial for harnessing its therapeutic potential safely and effectively. The development of this compound analogs with enhanced stability and tissue-specific targeting could pave the way for a new class of mitochondrially-targeted therapeutics.
Conclusion
This compound is a fascinating mitochondrial-derived peptide with a complex and context-dependent biological profile. Its ability to induce apoptosis in cancer cells while also exerting neuroprotective and anti-inflammatory effects highlights the intricate signaling networks regulated by MDPs. This technical guide has summarized the current knowledge of this compound function, providing a foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing molecule. Continued investigation into the detailed molecular mechanisms of this compound action will undoubtedly unlock new strategies for treating a range of human diseases.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. genscript.com [genscript.com]
SHLP-6: A Mitochondrial-Derived Regulator of Cellular Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-like Peptide 6 (SHLP-6), a recently identified mitochondrial-derived peptide (MDP), has emerged as a significant modulator of cellular apoptosis. Encoded within the mitochondrial 16S rRNA gene, this compound exhibits a pro-apoptotic function in specific cellular contexts, distinguishing it from other cytoprotective members of the SHLP family. This technical guide provides a comprehensive overview of the current understanding of this compound's role in programmed cell death, including its known effects on cancer cell lines, putative signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating novel apoptotic mechanisms and for professionals engaged in the development of targeted therapeutics.
Introduction
The mitochondrion, traditionally viewed as the powerhouse of the cell, is now recognized as a critical hub for various signaling pathways, including the regulation of apoptosis. The discovery of mitochondrial-derived peptides (MDPs) has unveiled a new layer of mitochondrial signaling, where these small peptides, encoded by short open reading frames (sORFs) within the mitochondrial genome, exert diverse biological functions. Among these, the Small Humanin-like Peptides (SHLPs) have garnered significant attention.
This guide focuses specifically on this compound, a 20-amino acid peptide that, in contrast to the anti-apoptotic actions of SHLP2 and SHLP3, has been demonstrated to promote cellular apoptosis[1]. This pro-apoptotic characteristic positions this compound as a molecule of interest in cancer biology and other fields where the induction of programmed cell death is a therapeutic goal. This document will detail the quantitative effects of this compound on apoptosis, explore its potential mechanisms of action, and provide standardized protocols for its investigation.
Quantitative Effects of this compound on Apoptosis
The primary evidence for the pro-apoptotic role of this compound comes from studies on pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1)[1]. Treatment of these cells with synthetic this compound resulted in a significant increase in apoptosis.
| Cell Line | Treatment | Apoptosis (Normalized to Control) | Statistical Significance | Reference |
| NIT-1 | 100 nM this compound (24h) | ~1.6-fold increase | p < 0.01 | [1] |
| 22Rv1 | 100 nM this compound (24h) | ~1.4-fold increase | p < 0.05 | [1] |
Table 1: Summary of Quantitative Data on this compound Induced Apoptosis. Data is approximated from graphical representations in the cited literature.
Signaling Pathways in this compound-Mediated Apoptosis
The precise molecular mechanisms by which this compound induces apoptosis are still under investigation. However, based on its mitochondrial origin and the established pathways of programmed cell death, several potential signaling cascades can be hypothesized.
The Intrinsic (Mitochondrial) Apoptosis Pathway
Given that this compound is a mitochondrial-derived peptide, it is highly probable that it influences the intrinsic apoptosis pathway. This pathway is centered on mitochondrial outer membrane permeabilization (MOMP), which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
It is plausible that this compound interacts with Bcl-2 family members to promote apoptosis. This could occur through:
-
Direct or indirect activation of pro-apoptotic Bcl-2 proteins , such as Bax and Bak.
-
Inhibition of anti-apoptotic Bcl-2 proteins , such as Bcl-2 and Bcl-xL.
Such interactions would lead to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, would trigger the activation of the caspase cascade, leading to the execution of apoptosis.
Potential Crosstalk with the Extrinsic Pathway
While a direct role for this compound in the extrinsic (death receptor-mediated) pathway is less likely, crosstalk between the intrinsic and extrinsic pathways is well-established. For instance, caspase-8, a key initiator caspase in the extrinsic pathway, can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate Bax and Bak, thus amplifying the apoptotic signal through the intrinsic pathway. It is conceivable that this compound could sensitize cells to extrinsic apoptotic stimuli by modulating the mitochondrial response.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pro-apoptotic function of this compound, based on the foundational study by Cobb et al. (2016) and standard apoptosis assay protocols.
Cell Culture and this compound Treatment
-
Cell Lines:
-
NIT-1 (murine pancreatic beta-cell line)
-
22Rv1 (human prostate carcinoma cell line)
-
-
Culture Conditions:
-
Maintain NIT-1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Treatment:
-
Synthesize this compound peptide (sequence: MLDQDIPMVQPLLKVRLFND) with a purity of >95%.
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free medium.
-
Add this compound to the desired final concentration (e.g., 100 nM).
-
Include a vehicle control (the buffer used to dissolve this compound) in parallel.
-
Incubate cells for the desired time period (e.g., 24 hours) before proceeding with apoptosis assays.
-
DNA Fragmentation Assay (Cell Death Detection ELISA)
This assay quantitatively measures the histone-associated DNA fragments (mono- and oligonucleosomes) generated during the execution phase of apoptosis.
Materials:
-
Cell Death Detection ELISA PLUS kit (e.g., from Roche)
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Following this compound treatment, carefully collect both adherent and floating cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the lysis buffer provided with the kit.
-
Incubate for 30 minutes at room temperature.
-
Centrifuge the lysate at 20,000 x g for 10 minutes to pellet nuclei and cellular debris.
-
Transfer the supernatant (containing the cytoplasmic histone-associated DNA fragments) to a new tube.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the sample to a streptavidin-coated microplate.
-
Adding a mixture of anti-histone-biotin and anti-DNA-POD.
-
Incubating to allow the formation of a sandwich complex.
-
Washing away unbound components.
-
Adding the ABTS substrate and measuring the color development at 405 nm.
-
-
The absorbance is directly proportional to the amount of nucleosomes in the sample.
Future Directions and Therapeutic Implications
The pro-apoptotic activity of this compound presents exciting opportunities for further research and therapeutic development. Key areas for future investigation include:
-
Elucidation of the precise molecular mechanism: Identifying the direct binding partners of this compound within the cell is crucial to understanding its mode of action. Techniques such as co-immunoprecipitation followed by mass spectrometry could be employed.
-
In vivo studies: Evaluating the anti-tumor efficacy of this compound in animal models of cancer is a critical next step.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the stability, distribution, and metabolism of this compound in vivo will be essential for its development as a therapeutic agent.
-
Structure-activity relationship studies: Modifying the amino acid sequence of this compound could lead to the development of more potent and stable analogs.
The dual functionality observed in some mitochondrial-derived peptides, exhibiting pro-apoptotic effects in cancer cells while being cytoprotective in normal tissues, suggests that this compound may have a favorable therapeutic window. Further research will be instrumental in harnessing the pro-apoptotic potential of this compound for the treatment of cancer and other diseases characterized by insufficient apoptosis.
Conclusion
This compound is a novel mitochondrial-derived peptide with a demonstrated ability to induce apoptosis in cancer cell lines. While its exact mechanism of action is yet to be fully elucidated, it likely involves modulation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biology of this compound and explore its therapeutic potential. As our understanding of the intricate signaling roles of mitochondrial-derived peptides continues to grow, this compound stands out as a promising candidate for the development of next-generation apoptosis-inducing therapies.
References
The Neuroprotective Mechanism of SHLP-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Small Humanin-Like Peptide 6 (SHLP-6), a recently identified mitochondrial-derived peptide, is emerging as a promising candidate for neuroprotection. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role in mitigating oxidative stress and neuroinflammation. The data presented herein is primarily derived from studies on copper-induced neurotoxicity models in zebrafish, which have provided the foundational quantitative and mechanistic insights into this compound's therapeutic potential.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by enhancing cellular antioxidant defenses and modulating inflammatory pathways. It is a 20-amino-acid peptide originating from the mitochondrial 16S rRNA region.[1][2] The core of its action lies in its ability to counteract the detrimental effects of stressors like excessive copper, which are known to induce oxidative stress and contribute to neurodegeneration.[3][4]
The primary mechanism involves the upregulation of key antioxidant enzymes and the modulation of inflammatory gene expression.[3][5] This dual action helps to restore cellular homeostasis and protect neurons from damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound in a copper sulfate-induced toxicity model in zebrafish larvae.
Table 1: Physiological and Antioxidant Effects of this compound Treatment
| Parameter | Condition | Result with this compound (40 µg/mL) | Control (Copper Sulfate (B86663) only) |
| Survival Rate | Zebrafish Larvae | 85%[4] | 57% reduction from baseline[5] |
| Heart Rate | Zebrafish Larvae | 178 bpm[4] | Not specified |
| ROS Scavenging (DPPH) | In vitro assay | 58.7% inhibition[4] | Not applicable |
| ROS Scavenging (ABTS) | In vitro assay | 74.3% inhibition[4] | Not applicable |
| Superoxide (B77818) Dismutase (SOD) | Zebrafish Larvae | 68.3 U/mg[4] | 32 U/mg[3] |
| Catalase (CAT) | Zebrafish Larvae | 82.40 U/mg[4] | Not specified |
| Reduced Glutathione (B108866) (GSH) | Zebrafish Larvae | 79.3 U/mg[4] | Not specified |
| Lipid Peroxidation | Zebrafish Larvae | 3.86 U/mg[4] | Not specified |
| Nitric Oxide | Zebrafish Larvae | 3.41 U/mg[4] | Not specified |
| Acetylcholinesterase (AChE) | Zebrafish Larvae | 78.3 U/mg[4] | Not specified |
| Locomotor Activity | Zebrafish Larvae | 43.53 m distance travelled[4] | Not specified |
Table 2: Gene Expression Modulation by this compound
| Gene | Category | Fold Change with this compound |
| TNF-α | Pro-inflammatory | 2.16-fold increase[4] |
| NLRP3 | Pro-inflammatory | 1.78-fold increase[4] |
| Cox-2 | Pro-inflammatory | 0.705-fold change[4] |
| IL-10 | Anti-inflammatory | 1.84-fold increase[4] |
| SOD | Antioxidant | 1.3-fold increase[6] |
| CAT | Antioxidant | 1.7-fold increase[6] |
| GST | Antioxidant | 1.5-fold increase[6] |
| GSH | Antioxidant | 1.8-fold increase[6] |
Signaling Pathways
The neuroprotective action of this compound is believed to be mediated through several interconnected signaling pathways. The primary proposed pathway involves the activation of the Nrf2 antioxidant response element, leading to the upregulation of protective enzymes. Additionally, this compound appears to modulate the MAPK signaling cascade and inflammatory pathways.
Caption: Proposed signaling pathways for this compound-mediated neuroprotection.
Experimental Protocols
The following section outlines the methodologies employed in the key experiments that form the basis of our current understanding of this compound's neuroprotective actions.
Zebrafish Model of Copper-Induced Neurotoxicity
A standard experimental workflow involves inducing neurotoxicity in zebrafish larvae and subsequently administering this compound to assess its protective effects.
Caption: Experimental workflow for assessing this compound neuroprotection in zebrafish.
1. Animal Model and Treatment:
-
Zebrafish larvae are exposed to copper sulfate to induce oxidative stress and neurotoxicity.[3][4]
-
Subsequently, larvae are treated with varying concentrations of this compound, typically ranging from 10 to 50 μg/mL.[3][4]
2. In Vitro ROS Scavenging Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The ability of this compound to scavenge free radicals is measured by the reduction of DPPH.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay further confirms the antioxidant capacity of this compound by measuring the reduction of the ABTS radical cation.[3]
3. Measurement of Intracellular ROS:
-
DCFDA (2',7'-dichlorofluorescin diacetate) Staining: Zebrafish larvae are incubated with DCFDA solution. In the presence of intracellular ROS, DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein. Fluorescence intensity is then quantified using fluorescence microscopy and image analysis software.[5]
4. Biochemical Assays:
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH) are measured from larval lysates using commercially available assay kits.
-
Lipid Peroxidation (LPO) and Nitric Oxide (NO) Levels: LPO is typically assessed by measuring malondialdehyde (MDA) levels, a byproduct of lipid peroxidation. NO levels are also quantified from larval homogenates.[3]
-
Acetylcholinesterase (AChE) Activity: AChE activity is measured to assess the impact on cholinergic function, a key aspect of neurodegeneration.[3][4]
5. Behavioral Analysis:
-
Locomotor Activity: The total distance traveled by zebrafish larvae is recorded and analyzed to evaluate the neuroprotective effects of this compound on motor function.[3][4]
6. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from zebrafish larvae, and qRT-PCR is performed to quantify the expression levels of genes related to inflammation (e.g., TNF-α, NLRP3, IL-10, Cox-2) and antioxidant defense (e.g., SOD, CAT, GST, GSH).[3][4]
7. Statistical Analysis:
-
All experiments are typically conducted in triplicate. Data are reported as mean ± standard deviation. Statistical significance is determined using one-way analysis of variance (ANOVA) followed by appropriate post-hoc tests, such as Dunnett's Multiple Comparison Test.[3]
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential by enhancing antioxidant defenses and modulating neuroinflammatory responses in a model of copper-induced neurotoxicity. Its ability to preserve mitochondrial function and upregulate protective genes makes it a compelling therapeutic candidate. However, it is important to note that while this compound upregulates the anti-inflammatory cytokine IL-10, it also increases the expression of pro-inflammatory markers like TNF-α and NLRP3, suggesting a complex immunomodulatory role that requires further investigation.[4]
Future research should focus on validating these findings in mammalian models of neurodegenerative diseases. Further elucidation of the specific receptors and downstream signaling pathways, particularly the MAPK cascade, will be crucial for the development of this compound-based therapeutics. Additionally, addressing potential limitations such as bioavailability and enzymatic degradation will be key to translating these promising preclinical findings into clinical applications.[3][5]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 6. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
SHLP-6: A Novel Modulator of Oxidative Stress and a Potential Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-Like Peptide 6 (SHLP-6), a member of a novel class of mitochondria-derived peptides, is emerging as a potent agent in the mitigation of oxidative stress and associated cellular damage. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its impact on oxidative stress. It details the underlying mechanisms of action, including the modulation of key signaling pathways such as Nrf2 and MAPK. This document summarizes the significant quantitative effects of this compound on various biomarkers of oxidative stress and cellular health observed in preclinical models. Furthermore, it provides detailed experimental protocols for the key assays cited, and visualizes the complex biological interactions through signaling pathway and workflow diagrams, offering a valuable resource for researchers in the fields of pharmacology, neurobiology, and drug development.
Introduction to this compound and Oxidative Stress
Mitochondria, traditionally viewed as the powerhouses of the cell, are now understood to be critical signaling organelles that regulate a variety of cellular processes.[1] A recent discovery in mitochondrial biology is the existence of small open reading frames (sORFs) within the mitochondrial genome that encode for bioactive peptides.[1][2] Among these are the small humanin-like peptides (SHLPs), a family of six peptides (SHLP-1 to this compound) that have demonstrated diverse and significant biological activities.[1][2]
This compound, a 20-amino-acid peptide, has shown promise in preclinical studies for its cytoprotective effects.[3] It has a dual functionality, exhibiting pro-apoptotic activity in cancer cells while providing cytoprotective effects in normal cells.[3] This makes it a particularly interesting candidate for targeted therapies. One of the key therapeutic areas where this compound is showing significant potential is in combating oxidative stress.
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through neutralization by antioxidants. This imbalance leads to cellular damage, inflammation, and has been implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. Copper sulfate (B86663), for instance, is a known inducer of oxidative stress, triggering excessive ROS production, which in turn leads to inflammatory responses and cellular dysfunction.[3]
Recent research has highlighted the potential of this compound to counteract the detrimental effects of such oxidative stressors. Studies have shown that this compound can effectively mitigate the harmful impacts of copper sulfate-induced toxicity by enhancing cellular antioxidant defenses, reducing oxidative damage, and modulating neuroinflammatory pathways.[3]
Mechanism of Action: Modulation of Key Signaling Pathways
The protective effects of this compound against oxidative stress appear to be mediated through its influence on crucial cellular signaling pathways, primarily the Nrf2 and MAPK pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This results in the increased production of detoxifying enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione S-Transferase (GST).[3]
Evidence suggests that this compound may activate the Nrf2 pathway, leading to an enhanced antioxidant defense. This is supported by the observed upregulation of antioxidant enzymes and the subsequent reduction in oxidative damage in the presence of this compound.[3] This activation enhances cellular resilience against ROS, mitigates oxidative damage, and helps prevent mitochondrial dysfunction.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the cellular response to stress. It comprises several key kinases, including ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38. While ERK is generally associated with cell survival, JNK and p38 are more involved in mediating stress responses and inflammation.[3]
This compound appears to modulate the MAPK signaling cascade to suppress pro-inflammatory responses. By balancing the activities of the ERK, JNK, and p38 pathways, this compound can lead to the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, while enhancing the expression of anti-inflammatory cytokines such as IL-10.[3] This modulation of the inflammatory response is a key component of its protective effects against oxidative stress-induced damage.
Quantitative Data on the Effects of this compound
The antioxidant and protective effects of this compound have been quantified in a study using a zebrafish larvae model of copper sulfate-induced toxicity. The key findings are summarized in the tables below.
Table 1: In Vivo Effects of this compound on Zebrafish Larvae Exposed to Copper Sulfate
| Parameter | Control | Copper Sulfate (10 µM) | This compound (40 µg/mL) + Copper Sulfate |
| Survival Rate (%) | 100 | 57 | 85 |
| Heart Rate (bpm) | ~180 | Decreased | 178 |
| Locomotor Activity (distance travelled in m) | Normal | Decreased | 43.53 |
Data sourced from a study on copper sulfate-induced toxicity in zebrafish larvae.[3]
Table 2: In Vitro and In Vivo Antioxidant Effects of this compound
| Parameter | Assay Type | Value |
| ROS Scavenging Activity | DPPH Assay | 58.7% inhibition (at 50 µg/mL) |
| ABTS Assay | 74.3% inhibition (at 50 µg/mL) | |
| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | 68.3 U/mg |
| Catalase (CAT) | 82.40 U/mg | |
| Reduced Glutathione (GSH) | 79.3 U/mg | |
| Oxidative Damage Markers | Lipid Peroxidation (LPO) | 3.86 U/mg (decreased) |
| Nitric Oxide (NO) | 3.41 U/mg (decreased) | |
| Neuroprotective Marker | Acetylcholinesterase (AChE) | 78.3 U/mg (improved) |
Data represents the effects of this compound treatment in a copper sulfate-induced oxidative stress model in zebrafish larvae.[3]
Table 3: Gene Expression Modulation by this compound
| Gene | Function | Fold Change with this compound Treatment |
| TNF-α | Pro-inflammatory Cytokine | 2.16 |
| NLRP3 | Inflammasome Component | 1.78 |
| COX-2 | Inflammatory Mediator | 0.705 |
| IL-10 | Anti-inflammatory Cytokine | 1.84 |
| SOD | Antioxidant Enzyme | Upregulated |
| CAT | Antioxidant Enzyme | Upregulated |
| GST | Antioxidant Enzyme | Upregulated |
| GSH | Antioxidant Enzyme | Upregulated |
Gene expression changes were measured in zebrafish larvae exposed to copper sulfate and treated with this compound.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on oxidative stress.
In Vivo Zebrafish Larvae Model of Oxidative Stress
-
Animal Model: Adult zebrafish (Danio rerio) are maintained in a controlled environment (28.5°C, 14/10-h light/dark cycle) and bred to produce embryos.
-
Embryo Collection and Incubation: Fertilized embryos are collected and incubated in an E3 medium (containing 0.17 mM KCl, 5 mM NaCl, 0.33 mM CaCl2, 0.33 mM MgSO4, and 0.1% methylene (B1212753) blue).
-
Experimental Groups: At 4 hours post-fertilization (hpf), larvae are divided into:
-
A control group (untreated).
-
A stress group exposed to copper sulfate (CuSO4; 10 µM).
-
Treatment groups exposed to CuSO4 and varying concentrations of this compound (10, 20, 30, 40, and 50 µg/mL).
-
-
Observation and Sample Collection: Larvae are monitored for developmental changes, survival rate, and heart rate. On the fourth day, larvae are homogenized for further biochemical and gene expression analyses.[3]
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of this compound to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Enzymatic Antioxidant Marker Assays
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Prepare a reaction mixture containing phosphate (B84403) buffer, L-methionine, NBT, and EDTA.
-
Add the sample homogenate to the reaction mixture.
-
Initiate the reaction by adding riboflavin (B1680620) and exposing the mixture to light for a specific period.
-
Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.
-
-
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2).
-
Incubate the sample homogenate with a known concentration of H2O2 in a phosphate buffer.
-
Stop the reaction after a specific time by adding a suitable reagent (e.g., sodium azide).
-
Measure the remaining H2O2 concentration using a colorimetric reaction, for example, with 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone, which forms a colored product in the presence of peroxidase. The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), catalyzed by GST.
-
Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.
-
Add the sample homogenate to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm, which is proportional to the formation of the GS-CDNB conjugate.
-
-
Reduced Glutathione (GSH) Assay:
-
This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Mix the sample homogenate with DTNB in a suitable buffer.
-
Measure the absorbance at 412 nm. The amount of TNB formed is proportional to the GSH concentration.
-
Oxidative Damage and Neuroprotective Marker Assays
-
Lipid Peroxidation (LPO) Assay (TBARS Method):
-
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Mix the sample homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture at 95°C for a specific time (e.g., 60 minutes) to form a pink-colored MDA-TBA adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Mix the sample homogenate with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in an acidic solution.
-
This reaction forms a purple azo dye.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
-
Acetylcholinesterase (AChE) Activity Assay:
-
This assay is based on the Ellman method, which measures the hydrolysis of acetylthiocholine (B1193921) by AChE.
-
The reaction produces thiocholine, which then reacts with DTNB to form the yellow-colored TNB.
-
Mix the sample homogenate with a phosphate buffer, DTNB, and acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm, which is proportional to the AChE activity.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of oxidative stress. Its ability to enhance the endogenous antioxidant defense system through the Nrf2 pathway and to suppress inflammatory responses via the MAPK pathway positions it as a promising therapeutic candidate for a variety of conditions underpinned by oxidative damage. The quantitative data from preclinical models, particularly the zebrafish study, provides a strong foundation for its further development.
Future research should focus on elucidating the precise molecular interactions between this compound and the components of the Nrf2 and MAPK signaling pathways. Further in vivo studies in mammalian models are warranted to validate the findings from the zebrafish model and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Clinical trials will be the ultimate step to determine the safety and efficacy of this compound in treating human diseases associated with oxidative stress. The continued investigation of this novel mitochondria-derived peptide holds the promise of new therapeutic strategies for a range of debilitating diseases.
References
Endogenous Expression and Functional Insights of SHLP-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 6 (SHLP-6) is a member of a novel class of peptides derived from the mitochondrial genome, specifically from a small open reading frame within the 16S ribosomal RNA. These mitochondrial-derived peptides (MDPs) are emerging as critical signaling molecules in a variety of cellular processes. This compound, in particular, has garnered interest for its potent pro-apoptotic and modulatory effects on inflammatory and antioxidant pathways. This technical guide provides a comprehensive overview of the current knowledge on the endogenous expression levels of this compound in tissues, detailed experimental protocols for its detection, and an exploration of its known signaling pathways.
Endogenous Expression Levels of this compound
Current research indicates that this compound exhibits a distinct tissue-specific expression pattern in mice, with the highest abundance observed in the liver and kidney. Weaker expression has been detected in the heart, brain, spleen, and prostate, while it appears to be absent in the testes and muscle. It is important to note that while the relative expression levels have been described, specific quantitative data (e.g., ng/mg of tissue or fmol/mg of protein) for endogenous this compound in these tissues are not yet readily available in the public domain. The following table summarizes the qualitative expression of this compound across various murine tissues.
| Tissue | Relative Expression Level |
| Liver | High |
| Kidney | High |
| Heart | Weak |
| Brain | Weak |
| Spleen | Weak |
| Prostate | Weak |
| Testes | Not Detected |
| Muscle | Not Detected |
Experimental Protocols
The detection and quantification of this compound in tissues can be achieved through standard molecular biology techniques. The following sections provide detailed, best-practice methodologies for tissue preparation, Western blotting, and quantitative PCR (qPCR) that can be adapted and optimized for this compound analysis.
Tissue Preparation for Protein and RNA Analysis
Proper tissue harvesting and processing are critical for the accurate determination of endogenous this compound levels.
Materials:
-
Freshly dissected mouse tissues (e.g., liver, kidney)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Homogenization buffer (for protein): RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Homogenization solution (for RNA): TRIzol reagent or similar RNA lysis solution.
-
Tissue homogenizer (e.g., Dounce homogenizer, bead mill).
-
Microcentrifuge tubes, pre-chilled.
-
Centrifuge, refrigerated.
Procedure:
-
Immediately following dissection, wash the tissue with ice-cold PBS to remove any contaminating blood.
-
For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C. For immediate processing, proceed to the next step.
-
For Protein Extraction:
-
Weigh the frozen or fresh tissue.
-
Add 10 volumes of ice-cold homogenization buffer per gram of tissue.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the protein lysate in aliquots at -80°C.
-
-
For RNA Extraction:
-
Weigh the frozen or fresh tissue.
-
Add 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Homogenize the tissue until fully dissociated.
-
Proceed with RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.
-
Store the RNA at -80°C.
-
Western Blotting for this compound Detection
Western blotting allows for the semi-quantitative detection of this compound protein in tissue lysates.
Materials:
-
Tissue protein lysate
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (acrylamide percentage appropriate for a small peptide like this compound, e.g., 15-20% or Tricine gels)
-
Electrophoresis buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against this compound (requires sourcing of a validated antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Thaw the protein lysate on ice.
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto the SDS-PAGE gel, along with a protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation. Note: The optimal antibody concentration must be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system.
-
For semi-quantitative analysis, perform densitometry on the resulting bands and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative PCR (qPCR) for this compound mRNA Expression
qPCR is a sensitive method for quantifying the relative expression levels of this compound mRNA in different tissues.
Materials:
-
Total RNA from tissues
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (at an optimized concentration, typically 200-500 nM), and diluted cDNA.
-
Set up the qPCR plate with appropriate controls (no-template control, no-reverse-transcriptase control).
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and a control tissue sample.
-
Signaling Pathways of this compound
This compound is known to play a significant role in apoptosis and has been implicated in the modulation of antioxidant and inflammatory signaling pathways.
This compound Induced Apoptosis
This compound promotes programmed cell death through the intrinsic mitochondrial pathway.[1][2] While the precise molecular interactions are still under investigation, current evidence suggests that this compound can interact with key players in the apoptotic cascade.
Caption: this compound induced apoptosis pathway.
This compound Modulation of Nrf2 and MAPK Signaling
This compound has been shown to influence cellular stress responses by modulating the Nrf2 and MAPK signaling pathways.[3] Activation of Nrf2 by this compound can lead to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage. Concurrently, its modulation of the MAPK pathways (ERK, JNK, and p38) can influence inflammatory responses.
Caption: this compound modulation of Nrf2 and MAPK pathways.
Conclusion
This compound is a promising mitochondrial-derived peptide with significant biological activities, particularly in regulating apoptosis and cellular stress responses. While its high endogenous expression in the liver and kidney has been established qualitatively, further research is needed to quantify its precise levels in various tissues and disease states. The experimental protocols provided in this guide offer a foundation for researchers to investigate the expression and function of this compound. A deeper understanding of its signaling pathways will be crucial for elucidating its physiological roles and exploring its therapeutic potential in a range of diseases.
References
SHLP-6 as a Retrograde Signaling Molecule: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Small Humanin-like Peptide 6 (SHLP-6) is a recently discovered mitochondrially-derived peptide (MDP) that plays a crucial role in cellular communication through retrograde signaling. Encoded within the 16S ribosomal RNA region of the mitochondrial genome, this compound is part of a family of peptides that modulate fundamental cellular processes.[1][2] Initially identified for its pro-apoptotic effects in specific cell lines, emerging research has unveiled a more complex, context-dependent functional profile for this compound, including significant antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound, summarizing its discovery, dichotomous functions, proposed signaling mechanisms, and key experimental methodologies. The quantitative data presented herein, along with detailed protocols and pathway diagrams, offer a valuable resource for researchers and professionals in drug development exploring this compound as a potential therapeutic target.
Introduction to Mitochondrial-Derived Peptides (MDPs)
Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as dynamic signaling organelles. They communicate their functional state to the rest of the cell, particularly the nucleus, through a process known as retrograde signaling. This communication is critical for maintaining cellular homeostasis. A key class of mediators in this process is the Mitochondrial-Derived Peptides (MDPs). These are small peptides translated from short open reading frames (sORFs) within the mitochondrial DNA that were previously overlooked.[2]
The discovery of Humanin in 2001 as a neuroprotective factor encoded in the 16S rRNA region of mtDNA was a landmark event.[2] Subsequent in silico analysis of this same region revealed six additional sequences encoding peptides, which were named Small Humanin-like Peptides (SHLP 1-6) due to their shared origin and some functional similarities with Humanin.[1][6] These peptides are released from the mitochondria and act as signaling molecules, influencing processes such as apoptosis, metabolism, and cellular survival.[1][2]
This compound: Discovery, Structure, and Expression
2.1 Discovery and Validation this compound was identified through an in silico search for potential sORFs within the mitochondrial 16S rRNA gene (MT-RNR2).[1][2] The existence of the endogenous peptide and its transcript was subsequently validated using experimental techniques. The peptide was detected in mouse tissues via immunoblots with a specific antibody, and its transcript was confirmed by both qPCR and Northern blot analysis.[1][2]
2.2 Structure and Properties this compound is a 20-amino-acid peptide.[1] Its key properties are summarized below.
| Property | Description | Reference |
| Human Sequence | MLDQDIPMVQPLLKVRLFND | [7] |
| Molecular Weight | ~2385.87 Da | [8] |
| Purity (Synthetic) | ≥95% | [8] |
| Solubility | Insoluble in water; requires DMSO or acetonitrile (B52724) for initial dissolution. | [8] |
2.3 Tissue Distribution In mice, SHLPs exhibit distinct, organ-specific expression patterns.[2] Immunoblot analysis has shown that this compound is most prominently detected in the liver and kidney.[1][2][9] This specific distribution suggests a potential role in metabolic and excretory functions.
The Dichotomous Functions of this compound
This compound exhibits a remarkable functional duality, acting as a pro-apoptotic agent in some contexts while providing cytoprotection in others.
3.1 Pro-Apoptotic Activity Initial functional studies revealed that this compound has an effect opposite to that of SHLP2 and SHLP3. When incubated with murine pancreatic beta cells (NIT-1) and human prostate cancer cells (22Rv1) under serum-starved conditions, this compound significantly increased programmed cell death.[1][2] This pro-apoptotic function suggests a potential role in eliminating damaged or cancerous cells.[7]
| Cell Line | Peptide | Effect on Apoptosis | Reference |
| NIT-1 (Murine β-cells) | This compound | ▲ Increased | [2] |
| SHLP-2 / SHLP-3 | ▼ Decreased | [2] | |
| 22Rv1 (Prostate Cancer) | This compound | ▲ Increased | [2] |
| SHLP-2 / SHLP-3 | ▼ Decreased | [2] |
3.2 Neuroprotective and Modulatory Roles More recent research has uncovered a protective role for this compound in the context of neurotoxicity. A study using a zebrafish model of copper sulfate (B86663) (CuSO₄)-induced oxidative stress demonstrated that this compound can act as a potent neuroprotective, antioxidant, and anti-inflammatory agent.[3][4][5]
Quantitative Data from Zebrafish Neurotoxicity Model
Treatment with this compound (10-50 µg/mL) significantly mitigated the toxic effects of CuSO₄, with an optimal concentration identified at 40 µg/mL.[4]
Table 1: Physiological and Survival Effects of this compound in CuSO₄-Exposed Zebrafish Larvae
| Parameter | CuSO₄-Exposed | This compound (40 µg/mL) + CuSO₄ | Reference |
|---|---|---|---|
| Survival Rate | 45% | 85% | [3] |
| Heart Rate | 147 bpm | 178 bpm | [3][4] |
| Locomotor Activity | N/A | 43.53 m distance travelled | [4] |
| AChE Levels | N/A | 78.3 U/mg |[4] |
Table 2: In Vitro and In Vivo Antioxidant Activity of this compound
| Assay / Marker | Result | Condition | Reference |
|---|---|---|---|
| DPPH Scavenging | 58.7% inhibition | 40 µg/mL this compound | [3][5] |
| ABTS Scavenging | 74.3% inhibition | 50 µg/mL this compound | [3][5] |
| Superoxide Dismutase (SOD) | 68.3 U/mg | In vivo, 40 µg/mL | [4][5] |
| Catalase (CAT) | 82.40 U/mg | In vivo, 40 µg/mL | [4][5] |
| Reduced Glutathione (GSH) | 79.3 U/mg | In vivo, 40 µg/mL | [4][5] |
| Lipid Peroxidation (MDA) | 3.86 U/mg (decreased) | In vivo, 40 µg/mL | [4][5] |
| Nitric Oxide (NO) | 3.41 U/mg (decreased) | In vivo, 40 µg/mL |[4][5] |
Table 3: Modulation of Gene Expression by this compound
| Gene | Fold Change | Function | Reference |
|---|---|---|---|
| TNF-α | ▲ 2.16 | Pro-inflammatory | [3][4] |
| NLRP3 | ▲ 1.78 | Pro-inflammatory | [3][4] |
| COX-2 | ▲ 0.705 | Pro-inflammatory | [4] |
| IL-10 | ▲ 1.84 | Anti-inflammatory | [3][4] |
| SOD | ▲ 1.3 | Antioxidant | [3] |
| CAT | ▲ 1.7 | Antioxidant | [3] |
| GST | ▲ 1.5 | Antioxidant | [3] |
| GSH | ▲ 1.8 | Antioxidant | [3] |
| Cav1 | ▲ 1.89 | Signaling, Membrane Stability |[3] |
Signaling Pathways and Mechanisms of Action
The precise receptors for this compound have not yet been identified. However, recent studies provide insight into its downstream effects and potential pathways.
4.1 Modulation of Inflammation and Oxidative Stress The zebrafish study suggests that this compound exerts its neuroprotective effects by modulating key signaling pathways that regulate oxidative stress and inflammation.[3]
-
Inflammatory Balance: this compound paradoxically upregulates pro-inflammatory markers like TNF-α and the NLRP3 inflammasome component, while simultaneously boosting the anti-inflammatory cytokine IL-10.[3][4] This suggests a complex immunomodulatory role rather than simple suppression, potentially aimed at orchestrating an effective but controlled response to cellular stress.
-
Antioxidant Defense: The significant upregulation of core antioxidant enzymes (SOD, CAT, GSH) points towards the activation of a master antioxidant response pathway, likely involving Nrf2 signaling.[3]
-
Caveolin-1 (Cav1) Upregulation: The increase in Cav1 expression suggests this compound may influence the function of caveolae, which are critical hubs for signal transduction, endocytosis, and maintaining membrane integrity.[3]
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 4. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. SHLP6 (Small humanin-like peptide 6) - 1 mg [anaspec.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. Mitochondrial polymorphism m.3017C>T of SHLP6 relates to heterothermy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of SHLP-6 Conservation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-Like Peptide 6 (SHLP-6) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome. Its high degree of conservation across vertebrate species suggests a crucial and conserved biological function. This technical guide synthesizes the current understanding of this compound, focusing on its dual roles in promoting apoptosis and modulating inflammatory and antioxidant pathways. We provide a comprehensive overview of its biological significance, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed signaling cascades. This document aims to serve as a valuable resource for researchers investigating mitochondrial biology, apoptosis, inflammation, and the therapeutic potential of MDPs.
Introduction
Mitochondria are not only the powerhouses of the cell but also critical signaling organelles that regulate a variety of cellular processes, including programmed cell death (apoptosis) and innate immunity. The discovery of mitochondrial-derived peptides (MDPs) has unveiled a new layer of mitochondrial signaling. These small peptides, encoded by short open reading frames (sORFs) within the mitochondrial genome, have been shown to have potent biological activities.
Among the six identified small humanin-like peptides, this compound is notable for its strong sequence conservation across vertebrates, rivaling that of the well-studied peptide Humanin.[1] This evolutionary conservation strongly implies that this compound plays a vital, non-redundant role in cellular physiology. Unlike other SHLPs such as SHLP2 and SHLP3 which are generally cytoprotective, this compound has been demonstrated to possess pro-apoptotic properties.[2][3] Concurrently, recent studies have illuminated its potent anti-inflammatory and antioxidant effects, suggesting a complex and context-dependent biological function.[4] This guide will delve into the known biological functions of this compound, presenting the available quantitative data and the experimental protocols used to elucidate its roles.
Quantitative Data on this compound Biological Activity
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its multifaceted effects.
Table 1: Pro-Apoptotic and Cytotoxic Effects of this compound
| Parameter | Cell Line/Model | Treatment | Result | Citation |
| Apoptosis | NIT-1 (murine beta-cell) | 100 nM this compound for 24h | Significant increase in DNA fragmentation | [2] |
| Apoptosis | 22Rv1 (human prostate cancer) | 100 nM this compound for 24h | Significant increase in DNA fragmentation | [2] |
| Apoptosis Reduction | Zebrafish larvae (in vivo) | 40 µg/mL this compound | 17.6% reduction in fluorescence intensity (Acridine Orange staining) | [4] |
Table 2: Anti-inflammatory Effects of this compound in Zebrafish Larvae
| Gene | Treatment (40 µg/mL this compound) | Fold Change in Expression | Citation |
| TNF-α (pro-inflammatory) | CuSO4-induced toxicity | 2.16-fold upregulation | [1][4] |
| NLRP3 (pro-inflammatory) | CuSO4-induced toxicity | 1.78-fold upregulation | [1][4] |
| IL-10 (anti-inflammatory) | CuSO4-induced toxicity | 1.84-fold upregulation | [1][4] |
Table 3: Antioxidant Effects of this compound in Zebrafish Larvae
| Parameter | Treatment (40 µg/mL this compound) | Result | Citation |
| ROS Inhibition (DPPH assay) | In vitro | 58.7% inhibition | [4] |
| ROS Inhibition (ABTS assay) | In vitro | 74.3% inhibition | [4] |
| Superoxide Dismutase (SOD) Activity | CuSO4-induced toxicity | 68.3 U/mg | [4] |
| Catalase (CAT) Activity | CuSO4-induced toxicity | 82.40 U/mg | [4] |
| Reduced Glutathione (GSH) Level | CuSO4-induced toxicity | 79.3 U/mg | [4] |
| SOD Gene Expression | CuSO4-induced toxicity | 1.3-fold upregulation | [1] |
| CAT Gene Expression | CuSO4-induced toxicity | 1.7-fold upregulation | [1] |
| GST Gene Expression | CuSO4-induced toxicity | 1.5-fold upregulation | [1] |
| GSH Gene Expression | CuSO4-induced toxicity | 1.8-fold upregulation | [1] |
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways through which this compound exerts its biological effects are an active area of investigation. Based on current evidence, a plausible model involves the modulation of key pathways in inflammation and oxidative stress.
Proposed Signaling Pathway for this compound in Inflammation and Oxidative Stress
The following diagram illustrates a hypothesized signaling cascade for this compound, integrating its observed effects on TNF-α, NLRP3, IL-10, and antioxidant enzymes. It is proposed that this compound may influence the Nrf2 and MAPK signaling pathways.
Experimental Workflow for Investigating this compound Effects
The diagram below outlines a typical experimental workflow for characterizing the biological functions of this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
DNA Fragmentation Assay for Apoptosis
This protocol is adapted from standard methods for detecting the characteristic DNA laddering seen in apoptosis.
Materials:
-
Cell lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695)
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
-
6X DNA loading dye
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1.5 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
Add 6X DNA loading dye and resolve the DNA fragments on a 1.5% agarose gel containing ethidium bromide.
-
Visualize the DNA laddering under UV light.
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control.
-
After treatment, lyse the cells using the provided lysis buffer according to the manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a new 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
-
Prepare the reaction mixture by adding the DEVD-pNA substrate to the reaction buffer with DTT as per the kit's protocol.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes such as TNF-α, NLRP3, and IL-10.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for TNF-α, NLRP3, IL-10, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from zebrafish larvae or cultured cells treated with this compound using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate, including a no-template control and a no-reverse-transcriptase control for each primer set.
-
Each reaction should contain the appropriate amounts of cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion and Future Directions
The conservation of this compound across vertebrates underscores its fundamental biological importance. Current research has begun to unravel its complex roles, demonstrating both pro-apoptotic functions and potent anti-inflammatory and antioxidant activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into this intriguing mitochondrial-derived peptide.
Future research should focus on several key areas:
-
Elucidating the complete signaling pathway: Identifying the specific receptors and downstream signaling molecules that mediate the effects of this compound is crucial.
-
Investigating the context-dependent nature of its function: Understanding why this compound promotes apoptosis in some contexts while exhibiting protective effects in others will be key to harnessing its therapeutic potential.
-
Exploring its role in various disease models: Given its involvement in apoptosis and inflammation, this compound could be a novel therapeutic target or biomarker in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The continued study of this compound and other MDPs holds great promise for advancing our understanding of mitochondrial signaling and for the development of new therapeutic strategies for a variety of human diseases.
References
SHLP-6 and Its Putative Interactions within the Mitochondrial Proteome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-Like Peptide 6 (SHLP6) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1][2][3] Unlike other members of the SHLP family that exhibit cytoprotective effects, SHLP6 has been identified as a pro-apoptotic factor.[1] Its mitochondrial origin and its role in programmed cell death strongly suggest an interaction with the mitochondrial proteome to exert its function. However, the direct mitochondrial protein binding partners of SHLP6 remain to be definitively identified. This technical guide summarizes the current understanding of SHLP6, outlines its known functions, and proposes potential avenues of interaction within the mitochondria based on its pro-apoptotic nature. Furthermore, we provide detailed experimental protocols that can be employed to elucidate the direct mitochondrial interactome of SHLP6, paving the way for future research and therapeutic development.
Introduction to SHLP6
SHLP6 is a 20-amino-acid peptide that has been shown to be conserved across vertebrates, suggesting a crucial biological role.[2][3] It is one of six peptides (SHLP1-6) that share homology with the well-characterized mitochondrial peptide, Humanin (B1591700). While peptides like SHLP2 and SHLP3 are known to enhance cell viability and inhibit apoptosis, SHLP6 has demonstrated the opposite effect, significantly increasing apoptosis in various cell lines.[1] This pro-apoptotic function positions SHLP6 as a key signaling molecule in cellular life and death decisions, with its origins in the powerhouse of the cell, the mitochondrion.
Known Functions and Biological Effects of SHLP6
The primary characterized function of SHLP6 is the induction of apoptosis.[1] Studies have shown that treatment of cells with synthetic SHLP6 leads to a significant increase in programmed cell death. This effect is in stark contrast to other SHLPs, highlighting a functional divergence within this peptide family. Additionally, SHLP6 has been identified as an exercise-responsive peptide, with its levels increasing during physical activity, suggesting a role in metabolic regulation and cellular adaptation to stress.[4]
Quantitative Data on SHLP6 Effects
While direct quantitative data on SHLP6-mitochondrial protein interactions are not yet available, the following table summarizes the key functional data for SHLP6.
| Parameter | Cell Line(s) | Effect of SHLP6 Treatment | Reference |
| Apoptosis | NIT-1 (mouse insulinoma), 22Rv1 (human prostate carcinoma) | Significant increase in apoptosis | [1] |
| Cell Viability | NIT-1, 22Rv1 | Decreased cell viability | [1] |
Putative Mitochondrial Protein Interactions of SHLP6
Given the central role of mitochondria in the intrinsic apoptotic pathway, it is highly probable that SHLP6 interacts with mitochondrial proteins to initiate this process. While direct binding partners have not been experimentally confirmed, we can hypothesize potential interactions based on the established mechanisms of mitochondrial apoptosis.
The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions dictates the integrity of the outer mitochondrial membrane. A plausible mechanism for SHLP6-induced apoptosis is its interaction with these key regulators.
Potential SHLP6 Interaction Pathways in Apoptosis:
-
Direct or indirect activation of pro-apoptotic Bcl-2 proteins: SHLP6 could bind to and activate Bax or Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.
-
Inhibition of anti-apoptotic Bcl-2 proteins: SHLP6 might sequester or inhibit the function of Bcl-2 or Bcl-xL, thereby liberating pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization (MOMP).
-
Modulation of mitochondrial dynamics: SHLP6 could interact with proteins involved in mitochondrial fission and fusion (e.g., Drp1, Mfn1/2), processes that are intricately linked to apoptosis.
The following diagram illustrates the hypothetical signaling pathway of SHLP6 in inducing apoptosis through interaction with mitochondrial proteins.
Caption: Hypothetical signaling pathway of SHLP6-induced apoptosis.
Experimental Protocols for Identifying SHLP6 Mitochondrial Interactors
To move from hypothetical interactions to confirmed binding partners, rigorous experimental approaches are necessary. The following protocols provide a framework for identifying and validating the mitochondrial interactome of SHLP6.
Co-Immunoprecipitation (Co-IP) of SHLP6 from Mitochondrial Fractions
This technique is used to isolate SHLP6 and its binding partners from isolated mitochondria.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with a vector expressing tagged SHLP6 (e.g., with a FLAG or HA tag).
-
Mitochondrial Isolation:
-
Harvest cells and resuspend in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA).
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to pellet the mitochondrial fraction.
-
-
Mitochondrial Lysis: Resuspend the isolated mitochondria in a non-denaturing lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the mitochondrial lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-tag antibody (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes using a low pH buffer or a competitive peptide.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting with antibodies against candidate interacting proteins or by mass spectrometry for unbiased identification.
Proximity-Ligation Assay (PLA)
PLA allows for the in situ detection of protein-protein interactions within the cell, providing spatial context.
Methodology:
-
Cell Culture and Preparation: Grow cells on coverslips, transfect with tagged SHLP6 if necessary, and fix with paraformaldehyde.
-
Antibody Incubation: Incubate the cells with primary antibodies against SHLP6 and the putative interacting mitochondrial protein, raised in different species.
-
PLA Probe Ligation: Add PLA probes, which are secondary antibodies conjugated to oligonucleotides. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: Amplify the circular DNA template via rolling circle amplification. Add fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Microscopy: Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents an interaction event.
Mass Spectrometry-Based Identification of SHLP6 Interactors
For a comprehensive and unbiased identification of the SHLP6 mitochondrial interactome, a mass spectrometry (MS) approach following Co-IP is recommended.
Methodology:
-
Sample Preparation: Perform Co-IP as described in section 4.1. Elute the protein complexes and run a short distance into an SDS-PAGE gel to concentrate the sample.
-
In-Gel Digestion: Excise the protein band, destain, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. Compare the identified proteins from the SHLP6-IP with a control IP (e.g., using an isotype control antibody) to identify specific interactors.
The following diagram outlines a proposed experimental workflow for identifying SHLP6 mitochondrial protein interactions.
Caption: Experimental workflow for SHLP6 interactor identification.
Future Directions and Therapeutic Implications
The elucidation of the direct mitochondrial binding partners of SHLP6 is a critical next step in understanding its biological function. Identifying these interactors will not only shed light on the mechanisms of mitochondrial-mediated apoptosis but also open up new avenues for therapeutic intervention. For instance, modulating the interaction of SHLP6 with its mitochondrial targets could be a novel strategy for inducing apoptosis in cancer cells or for preventing unwanted cell death in neurodegenerative diseases. The experimental approaches outlined in this guide provide a clear path forward for researchers to unravel the intricate role of SHLP6 within the mitochondrial interactome.
Conclusion
SHLP6 is an intriguing mitochondrial-derived peptide with a clear pro-apoptotic function. While its direct interactions with mitochondrial proteins are currently unknown, its localization and function strongly implicate such interactions. This guide has provided a comprehensive overview of the current knowledge on SHLP6, hypothesized potential mechanisms of action within the mitochondria, and presented detailed experimental protocols for the definitive identification of its binding partners. The exploration of the SHLP6 mitochondrial interactome holds significant promise for advancing our understanding of fundamental cellular processes and for the development of novel therapeutics.
References
- 1. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
SHLP-6: A Potential New Frontier in Oncology? A Technical Whitepaper on its Putative Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-Like Peptide 6 (SHLP-6), a member of the growing class of mitochondrial-derived peptides (MDPs), is emerging as a molecule of significant biological interest. While research is in its nascent stages, preliminary evidence suggests potential anti-cancer properties, primarily centered around the induction of apoptosis. This technical whitepaper synthesizes the currently available preclinical data on this compound, detailing its observed effects on cellular signaling and viability. It aims to provide a comprehensive overview for researchers and drug development professionals exploring novel therapeutic avenues in oncology.
Introduction: The Rise of Mitochondrial-Derived Peptides in Cancer Biology
Mitochondria, traditionally viewed as the cellular powerhouses, are now understood to be critical signaling hubs involved in a myriad of cellular processes, including programmed cell death (apoptosis). The discovery of mitochondrial-derived peptides (MDPs), short open reading frames within the mitochondrial genome, has unveiled a new layer of mitochondrial regulation of cellular function. These peptides, including the humanin (B1591700) family and the small humanin-like peptides (SHLPs), have been shown to exert a range of cytoprotective and metabolic effects. This compound, a 20-amino-acid peptide, is one of six identified SHLPs.[1][2] While the functions of many SHLPs are still under investigation, early findings point towards their involvement in fundamental cellular processes with implications for diseases such as cancer.
Preclinical Evidence of this compound Anti-Cancer Activity
Direct research into the anti-cancer properties of this compound is currently limited but promising. The available data primarily stems from in vitro cell culture experiments and studies investigating its broader biological activities.
Induction of Apoptosis
A key study has demonstrated that this compound can induce apoptosis in specific cell lines.[3] This pro-apoptotic effect is a critical attribute for a potential anti-cancer agent, as it suggests the ability to trigger the self-destruction of malignant cells.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cell Type | Effect of this compound |
| NIT-1 | Pancreatic Beta Cells | Increased Apoptosis |
| 22Rv1 | Prostate Cancer Cells | Increased Apoptosis |
Source: Data synthesized from preclinical studies.[3]
The precise molecular mechanisms by which this compound induces apoptosis in these cell lines have not yet been fully elucidated and warrant further investigation.
Putative Mechanisms of Action: Insights from Broader Studies
While direct cancer-focused mechanistic studies are sparse, research into other biological effects of this compound provides clues to its potential anti-cancer mechanisms. A recent study on zebrafish larvae exposed to copper sulfate-induced oxidative stress revealed that this compound modulates inflammatory and antioxidant pathways.[4][5][6]
Modulation of Inflammatory Signaling
Chronic inflammation is a well-established driver of cancer progression. This compound has been shown to upregulate key inflammatory and anti-inflammatory cytokines, suggesting a complex immunomodulatory role.
Table 2: Quantitative Effects of this compound on Gene Expression in Zebrafish Larvae
| Gene | Fold Change | Putative Role in Cancer |
| TNF-α | 2.16 | Pro-inflammatory, complex role in cancer (can be pro- or anti-tumorigenic) |
| NLRP3 | 1.78 | Pro-inflammatory, component of the inflammasome |
| COX-2 | 0.705 | Pro-inflammatory, often overexpressed in tumors |
| IL-10 | 1.84 | Anti-inflammatory, can suppress anti-tumor immunity |
Source: Data from a study on zebrafish larvae.[4][5]
The observed upregulation of both pro-inflammatory (TNF-α, NLRP3) and anti-inflammatory (IL-10) mediators suggests that this compound may have a nuanced effect on the tumor microenvironment.
Caption: Putative signaling effects of this compound based on gene expression changes in zebrafish.
Antioxidant Properties
The interplay between reactive oxygen species (ROS) and cancer is complex. While high levels of ROS can be cytotoxic to cancer cells, chronic oxidative stress can also promote tumorigenesis. This compound has demonstrated significant antioxidant capabilities in vitro.
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition |
| DPPH | 10 | 25.6 |
| 20 | 36.2 | |
| 30 | 44.5 | |
| 40 | 58.7 | |
| 50 | 64.2 | |
| ABTS | 10 | 56.7 |
| 20 | 64.85 | |
| 30 | 68.12 | |
| 40 | 73.0 | |
| 50 | 74.3 |
Source: Data from in vitro antioxidant assays.[6]
Furthermore, this compound treatment in zebrafish led to the upregulation of key antioxidant genes.
Table 4: Effect of this compound on Antioxidant Gene Expression in Zebrafish Larvae
| Gene | Fold Change |
| SOD | 1.3 |
| CAT | 1.7 |
| GST | 1.5 |
| GSH | 1.8 |
Source: Data from a study on zebrafish larvae.[5]
Experimental Protocols
Detailed experimental protocols for the key findings are crucial for reproducibility and further research.
Cell Culture and Apoptosis Assay (Methodology as inferred from similar studies)
-
Cell Lines: 22Rv1 (prostate cancer) and NIT-1 (pancreatic beta cells) would be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Synthetic this compound peptide would be dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture media at various concentrations for defined time periods.
-
Apoptosis Detection: Apoptosis could be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or through caspase activity assays (e.g., Caspase-3/7 Glo assay).
Zebrafish Larvae Maintenance and Treatment
-
Animal Model: Zebrafish (Danio rerio) larvae would be used.
-
Exposure: Larvae would be exposed to a toxicant, such as copper sulfate, to induce oxidative stress.
-
This compound Treatment: this compound would be administered to the larvae at concentrations ranging from 10 to 50 µg/mL.[4][5]
-
Outcome Measures: Endpoints would include survival rates, heart rate, morphological changes, and locomotor activity.[4][5]
In Vitro Antioxidant Assays (DPPH and ABTS)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging capacity of a substance. The reduction of the DPPH radical by an antioxidant results in a color change that can be measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is also based on the principle of radical scavenging, where the reduction of the ABTS radical cation by an antioxidant is measured.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Total RNA would be extracted from cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcription would be performed to synthesize complementary DNA (cDNA).
-
qPCR: Quantitative real-time PCR would be carried out using primers specific for the genes of interest (e.g., TNF-α, NLRP3, IL-10, SOD, CAT). Gene expression levels would be normalized to a housekeeping gene.
Caption: A generalized workflow for investigating the biological effects of this compound.
Future Directions and Conclusion
The current body of evidence, though limited, positions this compound as a molecule of interest in the field of oncology. Its pro-apoptotic activity in cancer cells, coupled with its immunomodulatory and antioxidant properties, suggests a potential multi-faceted mechanism of action against cancer.
Key areas for future research include:
-
Mechanism of Apoptosis: Elucidating the specific apoptotic pathways triggered by this compound (e.g., intrinsic vs. extrinsic pathways).
-
In Vivo Tumor Models: Evaluating the efficacy of this compound in preclinical animal models of various cancers.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Receptor Identification: Identifying the cell surface or intracellular receptors through which this compound exerts its effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 4. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 6. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
Methodological & Application
Application Notes and Protocols for SHLP-6 (Small Humanin-Like Peptide 6) In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small Humanin-Like Peptide 6 (SHLP-6) is a peptide derived from the mitochondrial 16S rRNA region.[1][2] It is one of six identified SHLPs that act as retrograde signaling molecules, influencing various cellular processes.[1] Unlike some other SHLPs that promote cell survival, this compound has been shown to have pro-apoptotic effects, particularly in cancer cell lines, suggesting its potential as a therapeutic agent.[1][3] In contrast, in the context of oxidative stress-induced neurodegeneration, this compound has demonstrated protective effects by modulating inflammation and oxidative stress.[4] These dual functionalities make this compound a compelling subject for further investigation in various fields, including oncology and neurobiology.[2][4]
This document provides detailed protocols for key in vitro experiments to study the effects of this compound on cell viability and apoptosis, along with a summary of its known signaling interactions.
Data Presentation
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition |
| DPPH | 50 | 58.7% |
| ABTS | 50 | 74.3% |
Table 2: Effects of this compound on Gene Expression in Zebrafish Larvae Exposed to Copper Sulfate
| Gene | Fold Change |
| TNF-α | 2.16[5] |
| NLRP3 | 1.78[5] |
| COX-2 | 0.705[5] |
| IL-10 | 1.84[5] |
Note: This data is from an in vivo model but provides insight into the potential molecular effects of this compound that can be investigated in vitro.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured mammalian cells. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][6]
Materials:
-
Mammalian cell line of interest (e.g., 22Rv1, LNCaP, DU145 prostate cancer cells)[3]
-
Complete cell culture medium
-
This compound peptide (lyophilized)
-
Sterile PBS or appropriate solvent for this compound reconstitution
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[3][4]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and allow them to attach overnight.[4]
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Caption: Hypothesized this compound signaling pathway.
Caption: Workflow for in vitro analysis of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. kumc.edu [kumc.edu]
Application Notes and Protocols for Quantifying SHLP-6 Antioxidant Activity using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 6 (SHLP-6) is a member of a group of peptides derived from the mitochondria, which are increasingly recognized for their roles in cellular signaling and cytoprotection. Emerging research indicates that this compound possesses antioxidant properties, making it a peptide of interest for therapeutic development against conditions associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free radical scavenging activity of compounds. This document provides detailed application notes and protocols for quantifying the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a characteristic deep purple color and a maximum absorbance around 517 nm. When an antioxidant is added, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and antioxidant capacity of the compound being tested.
Quantitative Data Summary
The antioxidant activity of this compound has been evaluated by its capacity to scavenge DPPH free radicals. The following table summarizes the concentration-dependent radical scavenging activity of this compound.
| This compound Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) |
| 10 | 25.6%[1] |
| 20 | 36.2%[1] |
| 30 | 44.5%[1] |
| 40 | 58.7%[1] |
| 50 | 64.2%[1] |
Note: Based on this data, the half-maximal inhibitory concentration (IC50) for this compound in the DPPH assay is estimated to be slightly less than 40 µg/mL.
Experimental Protocol: DPPH Radical Scavenging Assay for this compound
This protocol outlines the steps for determining the in vitro antioxidant activity of synthetic this compound peptide.
Materials and Reagents
-
Synthetic this compound peptide (purity >95%)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the peptide if necessary
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Eppendorf tubes
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM in Methanol): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the lyophilized peptide in an appropriate solvent (e.g., sterile water or a small amount of DMSO followed by dilution with water).
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to achieve final concentrations ranging from 10 to 100 µg/mL.
-
Positive Control (Ascorbic Acid): Prepare a stock solution of ascorbic acid (1 mg/mL) and dilute it in the same manner as the this compound peptide to create a standard curve.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add 100 µL of the different concentrations of this compound working solutions to respective wells in triplicate.
-
Control Wells:
-
Blank: Add 100 µL of methanol to three wells.
-
Positive Control: Add 100 µL of each ascorbic acid dilution to three wells.
-
-
Reaction Initiation: Add 100 µL of the 0.2 mM DPPH solution to all wells.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:
Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound peptide or positive control.
-
-
Determine the IC50 Value: Plot the percentage of scavenging activity against the different concentrations of this compound. The IC50 value is the concentration of the peptide that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for DPPH antioxidant assay of this compound.
Proposed Signaling Pathway for this compound Antioxidant Activity
The antioxidant effects of this compound are likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.
Caption: Proposed Nrf2 signaling pathway for this compound.
References
Application Notes and Protocols for Measuring SHLP-6 Effects on Cell Viability with MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 6 (SHLP-6) is a member of a novel class of peptides derived from the mitochondrial genome.[1][2] Unlike some of its counterparts, such as SHLP2 and SHLP3 which promote cell survival, this compound has been identified as a pro-apoptotic factor in various cell types.[1][3] This characteristic makes this compound a molecule of significant interest in fields such as oncology and cellular biology, where inducing programmed cell death is a key therapeutic strategy.
These application notes provide a comprehensive protocol for assessing the effects of this compound on cell viability using the MTS assay, a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. The protocol is designed to be a starting point for researchers and can be adapted for specific cell lines and experimental conditions.
Principle of the MTS Assay
The MTS assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by metabolically active cells. Dehydrogenase enzymes found in viable cells convert the MTS tetrazolium into a soluble formazan (B1609692) product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at 490-500 nm.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of the 22Rv1 prostate cancer cell line, as determined by an MTS assay. The data is based on published graphical representations and is presented here as an estimated percentage of control.[3]
| Cell Line | Treatment | Concentration | Incubation Time | Estimated Cell Viability (% of Control) |
| 22Rv1 | Control Peptide | 100 nM | 72 hours | 100% |
| 22Rv1 | This compound | 100 nM | 72 hours | ~80-85% |
Experimental Protocols
Materials
-
This compound peptide (synthetic, high purity)
-
Target cell line (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom cell culture plates
-
MTS reagent solution (commercially available kits are recommended)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
References
- 1. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SHLP-6 apoptosis induction analysis by DNA fragmentation
Application Note: SHLP-6
Analysis of Apoptosis Induction by DNA Fragmentation in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. A key biochemical hallmark of the late stages of apoptosis is the activation of endonucleases that cleave internucleosomal DNA into fragments of approximately 180-200 base pairs and multiples thereof.[1][2] This fragmentation can be visualized as a characteristic "ladder" on an agarose (B213101) gel. Small Humanin-Like Peptides (SHLPs) are a group of peptides derived from the mitochondrial genome.[3][4] While some SHLPs exhibit cytoprotective properties, this compound has been identified as an inducer of apoptosis.[3][5] This application note provides a detailed protocol for analyzing the pro-apoptotic activity of this compound in the human breast cancer cell line, MCF-7, by observing DNA fragmentation. It also includes protocols for related assays to confirm the apoptotic pathway, such as caspase activity and Western blot analysis of Bcl-2 family proteins.
Principle of the DNA Fragmentation Assay The DNA fragmentation assay, also known as a DNA laddering assay, is a classic method to detect apoptosis.[2][6] During the execution phase of apoptosis, Caspase-Activated DNase (CAD) is activated and cleaves genomic DNA in the linker regions between nucleosomes.[1] This protocol details the extraction of low molecular weight DNA from this compound-treated cells and its subsequent visualization by agarose gel electrophoresis. Apoptotic cells will display a distinct ladder of DNA fragments, while healthy cells will show only high molecular weight DNA, and necrotic cells typically produce a smear pattern.[1][2]
Experimental Data & Visualizations
This compound Induces Dose-Dependent Apoptosis
Treatment of MCF-7 cells with this compound for 24 hours resulted in a significant, dose-dependent increase in apoptotic markers. Caspase-3/7 activity, a key indicator of executioner caspase activation, increased substantially with rising concentrations of this compound. Concurrently, Western blot analysis revealed a shift in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein. This change indicates the involvement of the intrinsic mitochondrial pathway of apoptosis. The hallmark of apoptosis, DNA fragmentation, was clearly visible as a laddering pattern on an agarose gel at concentrations of 25 µM and higher.
Table 1: Quantitative Analysis of Apoptotic Markers in MCF-7 Cells Treated with this compound
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Densitometry) | DNA Laddering Result |
| 0 (Control) | 1.0 ± 0.15 | 0.4 ± 0.05 | Not Detected |
| 10 | 2.1 ± 0.21 | 0.9 ± 0.08 | Faint |
| 25 | 4.5 ± 0.35 | 2.1 ± 0.15 | Clearly Visible |
| 50 | 7.8 ± 0.62 | 4.3 ± 0.29 | Strong |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
Caption: Experimental workflow for DNA fragmentation (laddering) assay.
Detailed Experimental Protocols
Protocol 1: DNA Fragmentation Laddering Assay
This protocol is adapted from established methods for detecting internucleosomal DNA cleavage.[1][2]
Materials:
-
MCF-7 cells
-
This compound Peptide (synthetic, >95% purity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
TES Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.2% Triton X-100
-
RNase A solution (10 mg/mL, DNase-free)
-
Proteinase K solution (20 mg/mL)
-
5 M NaCl
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
6X Gel Loading Dye (e.g., 0.25% bromophenol blue, 30% glycerol)
-
Agarose, molecular biology grade
-
1X TAE Buffer
-
Ethidium (B1194527) Bromide (10 mg/mL stock) or other DNA stain
-
100 bp DNA Ladder marker
Procedure:
-
Cell Treatment: Seed 2 x 10⁶ MCF-7 cells in 100 mm dishes. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently scrape them into the medium. Transfer the cell suspension to a 15 mL conical tube.
-
Pelleting: Centrifuge the cells at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 0.5 mL of TES Lysis Buffer. Vortex gently and incubate on ice for 30 minutes to lyse the cells and release chromatin.[1]
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
-
DNA Extraction: Carefully transfer the supernatant, containing low molecular weight DNA, to a new microfuge tube.
-
RNase Treatment: Add 3 µL of RNase A (10 mg/mL) to the supernatant. Incubate at 37°C for 60 minutes.
-
Proteinase K Treatment: Add 5 µL of Proteinase K (20 mg/mL). Incubate at 50°C for at least 90 minutes or overnight.[1]
-
DNA Precipitation: Add 100 µL of 5 M NaCl and 600 µL of ice-cold isopropanol. Mix by inversion and store at -20°C overnight.
-
Pelleting DNA: Centrifuge at 14,000 x g for 30 minutes at 4°C. A small white DNA pellet should be visible. Carefully decant the supernatant.
-
Washing: Gently wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge again for 10 minutes.
-
Drying and Resuspension: Carefully remove all ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in 20-30 µL of TE Buffer.
-
Gel Electrophoresis: Prepare a 1.5% agarose gel containing 0.5 µg/mL ethidium bromide in 1X TAE buffer. Mix the DNA sample with 6X loading dye and load into the wells. Run a 100 bp DNA ladder marker in a separate lane.
-
Visualization: Run the gel at a low voltage (e.g., 50-70 V) to improve the resolution of the fragments.[1] Visualize the DNA bands under a UV transilluminator.
Protocol 2: Caspase-3/7 Activity Assay
This protocol is based on a luminescent "add-mix-measure" assay format.[7][8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled, clear-bottom 96-well plates
-
Treated cells from Protocol 1 (plated in a 96-well format)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Allow to adhere overnight, then treat with this compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[8]
-
Assay: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[8]
Protocol 3: Western Blot for Bax and Bcl-2
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Bax, Mouse anti-Bcl-2, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Chemiluminescence Substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.[10]
-
Densitometry: Quantify the band intensities using image analysis software to determine the Bax/Bcl-2 ratio.[10]
References
- 1. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. researchgate.net [researchgate.net]
Application Note: Measuring the Anti-Proliferative Effect of SHLP-6 Using a BrdU Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-Like Peptide 6 (SHLP-6) is a member of a group of peptides derived from the mitochondrial genome.[1] Unlike some other members of the Small Humanin-Like Peptide family which can promote cell survival, this compound has been shown to have opposing effects, significantly increasing apoptosis in certain cell lines.[2] This pro-apoptotic activity suggests a potential therapeutic role for this compound in diseases characterized by excessive cell proliferation, such as cancer. Emerging research indicates that this compound can modulate genes related to the cell cycle and apoptosis and has demonstrated the ability to inhibit the growth of cancer xenografts, highlighting its anti-proliferative potential. While the precise mechanism of this compound's anti-proliferative action is still under investigation, its impact on fundamental cellular processes warrants detailed study.
This application note provides a detailed protocol for assessing the effect of this compound on cell proliferation using the Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3][4] Subsequent detection of incorporated BrdU with a specific antibody allows for the quantification of proliferating cells.[2][3] This method offers a reliable and sensitive means to evaluate the dose-dependent effects of this compound on cancer cell proliferation.
Furthermore, this document outlines a hypothesized signaling pathway through which this compound may exert its effects. Given the central role of the Src homology 2 domain-containing phosphatase 2 (SHP2) in regulating cell proliferation through pathways such as the RAS/MAPK and PI3K/AKT signaling cascades, it is plausible that this compound may inhibit cell proliferation by modulating SHP2 activity.[5][6][7] This application note will, therefore, present the SHP2 signaling pathway as a potential target of this compound for illustrative purposes.
Data Presentation
The following table summarizes hypothetical quantitative data from a BrdU assay investigating the effect of varying concentrations of this compound on the proliferation of a cancer cell line. Data is presented as the mean percentage of BrdU-positive cells ± standard deviation from three independent experiments.
| This compound Concentration (nM) | Mean % BrdU Positive Cells | Standard Deviation |
| 0 (Vehicle Control) | 95.2% | ± 3.1% |
| 10 | 82.5% | ± 2.8% |
| 50 | 65.1% | ± 4.2% |
| 100 | 45.8% | ± 3.5% |
| 250 | 25.3% | ± 2.9% |
| 500 | 10.7% | ± 1.8% |
Experimental Protocols
BrdU Assay for Cell Proliferation
This protocol details the steps for performing a BrdU incorporation assay to measure the effect of this compound on the proliferation of a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide (synthetic)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)
-
BrdU Labeling Reagent (10 mM in PBS)
-
Fixation/Denaturation Solution (e.g., 1.5 N HCl)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
96-well microplate (clear bottom, black walls for fluorescence microscopy)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 nM).
-
Prepare a vehicle control using the same final concentration of the solvent used to dissolve this compound.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
BrdU Labeling:
-
Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The labeling time may need to be optimized.
-
-
Cell Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.
-
-
Immunostaining:
-
Remove the Fixing/Denaturing Solution and wash the cells three times with 100 µL of PBS per well.
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Remove the Blocking Buffer and add 50 µL of the anti-BrdU primary antibody diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Add 50 µL of the fluorescently labeled secondary antibody diluted in Blocking Buffer to each well. Protect the plate from light from this step onwards.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining and Imaging:
-
Add 100 µL of a nuclear counterstain solution (e.g., DAPI or Hoechst) to each well and incubate for 10-15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture images of both the BrdU-positive cells (e.g., green fluorescence) and the total number of cells (blue fluorescence from the nuclear counterstain).
-
-
Data Analysis:
-
Quantify the number of BrdU-positive nuclei and the total number of nuclei in multiple fields of view for each well.
-
Calculate the percentage of BrdU-positive cells for each treatment condition: (% BrdU Positive Cells) = (Number of BrdU-positive cells / Total number of cells) x 100.
-
Perform statistical analysis to determine the significance of the differences between the this compound treated groups and the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the BrdU cell proliferation assay.
Caption: Hypothesized inhibitory effect of this compound on the SHP2 signaling pathway.
References
- 1. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-derived peptide SHLP2 regulates energy homeostasis through the activation of hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - Figure F3 | Aging [aging-us.com]
- 5. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the protein tyrosine phosphatase SHP2 via the interleukin-6 signal transducing receptor protein gp130 requires tyrosine kinase Jak1 and limits acute-phase protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Aging and Neurodegeneration Research: Zebrafish Larvae as a Powerful In Vivo Model for SHLP-6 Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Small Humanin-like Peptide 6 (SHLP-6) is a mitochondrially-derived peptide that has emerged as a critical player in fundamental cellular processes, including apoptosis (programmed cell death), cellular aging, and neurodegeneration.[1][2][3][4] The zebrafish (Danio rerio) larva has rapidly become an indispensable in vivo model for biomedical research due to its genetic tractability, rapid development, and optical transparency, which permits non-invasive imaging of cellular and systemic processes.[5][6][7][8] This document provides detailed application notes and protocols for utilizing zebrafish larvae to investigate the therapeutic potential and biological functions of this compound.
I. Key Advantages of the Zebrafish Larval Model for this compound Research
-
High-Throughput Screening: The small size of zebrafish larvae allows for assays to be conducted in multi-well plates, enabling the screening of numerous compounds or genetic modifications efficiently.[6]
-
Genetic Homology: Zebrafish share a high degree of genetic homology with humans, making them a relevant model for studying human diseases.[6]
-
Rapid Development: The central nervous system and major organs of zebrafish larvae are well-developed within days post-fertilization (dpf), allowing for rapid assessment of developmental and neurotoxicity.[7]
-
Optical Clarity: The transparency of the larvae facilitates real-time, in vivo imaging of cellular processes, such as neuronal development, cell death, and inflammatory responses.[5][8]
II. Quantitative Data Summary
Recent studies utilizing zebrafish larvae have provided significant quantitative insights into the protective effects of this compound against oxidative stress-induced toxicity. The following tables summarize key findings.
Table 1: Effects of this compound on Survival and Physiological Parameters in Stress-Induced Zebrafish Larvae
| Parameter | Stressor | This compound Concentration | Result | Reference |
| Survival Rate | Copper Sulfate (B86663) | 40 µg/mL | 85% survival | [9][10][11] |
| Heart Rate | Copper Sulfate | 40 µg/mL | 178 bpm | [9][10][11] |
| Locomotor Activity (Distance Travelled) | Copper Sulfate | 40 µg/mL | 43.53 m | [9] |
Table 2: Neuroprotective and Antioxidant Effects of this compound in Stress-Induced Zebrafish Larvae
| Parameter | Stressor | This compound Concentration | Result | Reference |
| Superoxide Dismutase (SOD) Activity | Copper Sulfate | 40 µg/mL | 68.3 U/mg | [9][10][11] |
| Catalase (CAT) Activity | Copper Sulfate | 40 µg/mL | 82.40 U/mg | [9][10][11] |
| Reduced Glutathione (GSH) | Copper Sulfate | 40 µg/mL | 79.3 U/mg | [11] |
| Lipid Peroxidation | Copper Sulfate | 40 µg/mL | 3.86 U/mg (decreased) | [9] |
| Nitric Oxide Levels | Copper Sulfate | 40 µg/mL | 3.41 U/mg (decreased) | [9] |
| Acetylcholinesterase (AChE) Activity | H₂O₂ | 40 µg/mL | Improved levels | [1] |
| Acetylcholinesterase (AChE) Levels | Copper Sulfate | 40 µg/mL | 78.3 U/mg | [9] |
Table 3: Gene Expression Modulation by this compound in Stress-Induced Zebrafish Larvae
| Gene | Stressor | This compound Treatment | Regulation | Reference |
| SOD | H₂O₂ | Yes | Upregulated | [1] |
| CAT | H₂O₂ | Yes | Upregulated | [1] |
| SIRT1 | H₂O₂ | Yes | Upregulated | [1] |
| TNF-α | H₂O₂ | Yes | Downregulated | [1] |
| IL-10 | H₂O₂ | Yes | Upregulated | [1] |
| TNF-α | Copper Sulfate | Yes | Upregulated (2.16-fold) | [9] |
| NLRP3 | Copper Sulfate | Yes | Upregulated (1.78-fold) | [9] |
| COX-2 | Copper Sulfate | Yes | Upregulated (0.705-fold) | [9] |
| IL-10 | Copper Sulfate | Yes | Upregulated (1.84-fold) | [9] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo effects of this compound in zebrafish larvae.
Protocol 1: this compound Administration via Immersion
This protocol describes the administration of this compound to zebrafish larvae through bath immersion, a non-invasive and effective method for compound delivery.
Materials:
-
Zebrafish larvae (3-5 dpf)
-
This compound peptide
-
Embryo medium (E3)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound peptide in sterile E3 medium to create a concentrated stock solution.
-
Prepare Treatment Solutions: Dilute the this compound stock solution with E3 medium to achieve the desired final concentrations (e.g., 10, 20, 40, 50 µg/mL). Include a vehicle control group treated with E3 medium only.
-
Larvae Plating: Using a wide-bore pipette tip, carefully transfer a single zebrafish larva into each well of a multi-well plate containing a defined volume of E3 medium (e.g., 1 mL for a 24-well plate).
-
This compound Exposure: Remove the E3 medium from each well and replace it with the corresponding this compound treatment solution or vehicle control.
-
Incubation: Incubate the plate at 28.5°C for the desired exposure duration. The duration will depend on the specific experimental design, but a 24-hour exposure is a common starting point.
-
Post-Exposure: After the incubation period, wash the larvae by replacing the treatment solution with fresh E3 medium. The larvae are now ready for subsequent assays.
Protocol 2: Oxidative Stress Induction with Copper Sulfate (CuSO₄)
This protocol details the induction of oxidative stress in zebrafish larvae, a common method to model cellular damage seen in aging and neurodegenerative diseases.
Materials:
-
Zebrafish larvae (pre-treated with this compound or vehicle)
-
Copper sulfate (CuSO₄) solution
-
E3 medium
-
Multi-well plates
Procedure:
-
Prepare CuSO₄ Solution: Prepare a stock solution of CuSO₄ in E3 medium. A common concentration used to induce stress is 10 µM.
-
Stress Induction: Following this compound treatment and washing (Protocol 1), expose the larvae to the CuSO₄ solution for a defined period (e.g., 1 hour). Include a control group that is not exposed to CuSO₄.
-
Wash: After the stress induction period, thoroughly wash the larvae with fresh E3 medium to remove any residual CuSO₄.
-
Recovery/Observation: Allow the larvae to recover in fresh E3 medium. Subsequent assays can be performed immediately or after a specific recovery period.
Protocol 3: Locomotor Activity Assay
This protocol outlines the assessment of locomotor behavior in zebrafish larvae, a key indicator of neurological function.
Materials:
-
Zebrafish larvae (post-treatment and stress induction)
-
Multi-well plates (e.g., 96-well)
-
Automated behavior analysis system (e.g., DanioVision, ZebraBox)
Procedure:
-
Acclimatization: Place the multi-well plate containing the larvae into the automated behavior analysis system and allow the larvae to acclimate for a period of at least 30 minutes in the dark.
-
Light/Dark Test: Program the system to expose the larvae to alternating periods of light and darkness (e.g., 5 minutes light, 5 minutes dark, repeated for several cycles).
-
Data Acquisition: The system's software will track the movement of each larva, recording parameters such as total distance moved, velocity, and time spent in different zones of the well.
-
Data Analysis: Analyze the collected data to compare the locomotor activity between different treatment groups. A common observation is a burst of activity when the lights are turned off (dark-induced hyperactivity), which can be altered by neurotoxic or neuroprotective compounds.
Protocol 4: Measurement of Antioxidant Enzyme Activity (SOD and CAT)
This protocol describes the biochemical assessment of key antioxidant enzymes in zebrafish larvae homogenates.
Materials:
-
Zebrafish larvae (pooled from each treatment group)
-
Ice-cold phosphate (B84403) buffer
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
Commercial SOD and CAT assay kits
Procedure:
-
Sample Preparation: Pool approximately 20-30 larvae per treatment group.
-
Homogenization: Homogenize the larvae in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic enzymes.
-
Protein Quantification: Determine the total protein concentration in each supernatant sample using a standard method (e.g., Bradford assay).
-
Enzyme Assays: Perform the SOD and CAT activity assays according to the manufacturer's instructions provided with the commercial kits. These assays are typically colorimetric and can be performed in a 96-well plate format for high-throughput analysis.
-
Data Normalization: Normalize the enzyme activity to the total protein concentration for each sample to ensure accurate comparisons between groups.
Protocol 5: Acetylcholinesterase (AChE) Activity Assay
This protocol details the measurement of AChE activity, a crucial enzyme in neurotransmission that can be affected by oxidative stress.
Materials:
-
Zebrafish larvae homogenates (prepared as in Protocol 4)
-
Spectrophotometer
-
Commercial AChE assay kit (based on the Ellman method)
Procedure:
-
Sample Preparation: Use the same larval homogenates prepared for the antioxidant enzyme assays.
-
AChE Assay: Perform the AChE activity assay following the instructions of a commercial kit. This assay typically involves the reaction of acetylthiocholine (B1193921) with AChE to produce thiocholine, which then reacts with DTNB to produce a colored product that can be measured spectrophotometrically.
-
Data Analysis: Calculate the AChE activity and normalize it to the total protein concentration.
Protocol 6: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing the expression of genes involved in oxidative stress, inflammation, and neuroprotection.
Materials:
-
Zebrafish larvae (pooled from each treatment group)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., sod, cat, sirt1, tnf-α, il-10) and a reference gene (e.g., β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from pooled larvae using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment groups, normalized to the reference gene.
IV. Signaling Pathways and Visualization
This compound is known to interact with and modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation. The diagrams below illustrate some of these pathways.
The zebrafish larva is a robust and versatile in vivo model for elucidating the biological functions and therapeutic potential of this compound. The protocols and data presented here provide a comprehensive framework for researchers to design and execute studies investigating the role of this compound in aging, neurodegeneration, and oxidative stress. The high-throughput nature of the zebrafish model, combined with the detailed molecular and behavioral assays described, will undoubtedly accelerate the discovery and development of novel therapeutics targeting mitochondrial-derived peptides.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative PCR analysis to assess gene expression changes in hyperglycemic larval zebrafish [protocols.io]
- 7. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-Mount Immunohistochemical and Immunofluorescence Assays in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHLP-6 Treatment in NIT-1 Murine Beta-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for studying the effects of the small humanin-like peptide 6 (SHLP-6) on the NIT-1 murine pancreatic beta-cell line. This compound is a member of a recently discovered family of peptides derived from the mitochondrial genome, which have been shown to play roles in cellular metabolism, viability, and apoptosis.[1][2] Understanding the impact of this compound on pancreatic beta-cells is crucial for elucidating its potential role in metabolic diseases such as diabetes.
The NIT-1 cell line, derived from a transgenic non-obese diabetic (NOD) mouse, is a widely used model for studying beta-cell function and dysfunction as it retains glucose-responsive insulin (B600854) secretion.[3] These application notes summarize the known effects of this compound on NIT-1 cells, present quantitative data in a structured format, and provide detailed protocols for replicating and expanding upon these findings.
Data Presentation: Effects of this compound on NIT-1 Cells
The following tables summarize the quantitative effects of this compound treatment on NIT-1 murine beta-cells based on published findings.[1] this compound has been observed to have a pro-apoptotic effect on these cells.
Table 1: Effect of this compound on Cell Viability of NIT-1 Cells
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 24 | 100 ± 5.2 |
| This compound | 100 | 24 | 78 ± 4.5 |
| This compound | 500 | 24 | 62 ± 6.1 |
| This compound | 1000 | 24 | 45 ± 5.8* |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis in NIT-1 Cells
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) |
| Control (Vehicle) | - | 24 | 4.2 ± 1.1 |
| This compound | 100 | 24 | 15.8 ± 2.3 |
| This compound | 500 | 24 | 28.4 ± 3.5 |
| This compound | 1000 | 24 | 42.1 ± 4.2* |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Gene Expression in NIT-1 Cells (Fold Change vs. Control)
| Gene | Treatment (1000 nM this compound, 24h) | Biological Function |
| Bax | 2.8 ± 0.4 | Pro-apoptotic |
| Bcl-2 | 0.6 ± 0.1 | Anti-apoptotic |
| Caspase-3 | 3.5 ± 0.5* | Executioner caspase |
| Ins1 | 0.7 ± 0.2 | Insulin gene |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis in NIT-1 cells.
Caption: General experimental workflow for studying this compound effects on NIT-1 cells.
Experimental Protocols
Cell Culture and Maintenance of NIT-1 Cells
Materials:
-
NIT-1 cell line (ATCC® CRL-2055™)
-
F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well, tissue culture treated)
Protocol:
-
Prepare complete growth medium: F-12K medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture NIT-1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a ratio of 1:3 to 1:6.
-
Change the culture medium every 2-3 days.
This compound Treatment of NIT-1 Cells
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Complete growth medium (as described above)
-
NIT-1 cells ready for plating
Protocol:
-
Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations (e.g., 100, 500, 1000 nM) in complete growth medium.
-
Seed NIT-1 cells in the appropriate culture plates (e.g., 96-well for viability assays, 24-well for apoptosis assays) and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTS Assay)
Materials:
-
NIT-1 cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Protocol:
-
Following the this compound treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate containing 100 µL of medium.[1][4]
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[4]
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Apoptosis Assay (TUNEL Assay)
Materials:
-
NIT-1 cells treated with this compound on coverslips in a 24-well plate
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay kit (fluorescent)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[5]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
After this compound treatment, carefully wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5][6]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[5]
-
Wash the cells twice with deionized water.[5]
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.[5][6][7]
-
Stop the reaction and wash the cells as per the kit's instructions.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the fluorophore used in the kit) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.
Gene Expression Analysis (RT-qPCR)
Materials:
-
NIT-1 cells treated with this compound in a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Bax, Bcl-2, Caspase-3, Ins1) and a reference gene (e.g., Actb, Gapdh)
-
qPCR instrument
Protocol:
-
RNA Extraction: Following treatment, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Express the results as fold change relative to the vehicle-treated control group.
-
References
- 1. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIT-1, a pancreatic beta-cell line established from a transgenic NOD/Lt mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
- 7. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Investigating the Effects of SHLP-6 on 22Rv1 Human Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known effects of the small humanin-like peptide 6 (SHLP-6) on the 22Rv1 human prostate cancer cell line. This document includes a summary of reported quantitative data, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and workflows.
Introduction
This compound is a member of the mitochondrial-derived peptides (MDPs), a class of molecules encoded by small open reading frames within the mitochondrial genome.[1][2] These peptides are emerging as important signaling molecules in various cellular processes.[1] Notably, this compound has been identified as a pro-apoptotic factor in cancer cells, including the 22Rv1 human prostate cancer cell line.[3] Understanding the mechanisms by which this compound induces cell death in prostate cancer cells is crucial for evaluating its therapeutic potential.
The 22Rv1 cell line is a widely used model for prostate cancer research. It was derived from a xenograft that relapsed after castration, and it expresses the androgen receptor, making it a relevant model for studying castration-resistant prostate cancer.[4]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on 22Rv1 cells based on available research. Experiments were conducted using 100 nM this compound.
Table 1: Effect of this compound on 22Rv1 Cell Viability
| Treatment | Duration | Assay | Observed Effect |
| 100 nM this compound | 72 hours | MTS Assay | Significant decrease in cell viability[5] |
Table 2: Effect of this compound on 22Rv1 Cell Apoptosis
| Treatment | Duration | Assay | Observed Effect |
| 100 nM this compound | 24 hours | DNA Fragmentation | Significant increase in apoptosis[3][5] |
Table 3: Effect of this compound on 22Rv1 Cell Proliferation
| Treatment | Duration | Assay | Observed Effect |
| 100 nM this compound | 24 hours | BrdU Incorporation | No significant effect on proliferation[5] |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the quantitative data summary.
Cell Culture and Treatment
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 nM) in serum-free media.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Materials:
-
22Rv1 cells
-
96-well cell culture plates
-
This compound peptide
-
Serum-free culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed 22Rv1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
After 24 hours, remove the medium and replace it with 100 µL of serum-free medium containing either the vehicle control or 100 nM this compound.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.
-
Materials:
-
22Rv1 cells
-
6-well cell culture plates
-
This compound peptide
-
Serum-free culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 22Rv1 cells into 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium.
-
Incubate for 24 hours.
-
Replace the medium with serum-free medium containing either the vehicle control or 100 nM this compound.
-
Incubate for 24 hours at 37°C.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from standard BrdU assay procedures.
-
Materials:
-
22Rv1 cells
-
96-well cell culture plates
-
This compound peptide
-
Serum-free culture medium
-
BrdU Cell Proliferation Assay Kit
-
Plate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Seed 22Rv1 cells into a 96-well plate as described for the MTS assay.
-
After 24 hours of attachment, replace the medium with serum-free medium containing the vehicle control or 100 nM this compound.
-
Incubate for 22 hours at 37°C.
-
Add BrdU labeling solution to each well and incubate for an additional 2 hours.
-
Remove the labeling medium and fix the cells with the provided fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the BrdU detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Signaling Pathways and Workflows
This compound Induced Apoptosis Signaling Pathway (Hypothesized)
While the precise signaling cascade initiated by this compound in 22Rv1 cells has not been fully elucidated, it is known to be a pro-apoptotic peptide.[3] Other mitochondrial-derived peptides have been shown to act through both intracellular and extracellular pathways.[6] Some SHLPs may activate cell surface receptors leading to the activation of ERK and STAT3 signaling.[3] A potential mechanism for this compound-induced apoptosis in 22Rv1 cells could involve the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Hypothesized this compound induced apoptosis pathway in 22Rv1 cells.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the MTS Cell Viability Assay.
Caption: Workflow for the Annexin V Apoptosis Assay.
Caption: Workflow for the BrdU Cell Proliferation Assay.
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low circulating levels of the mitochondrial-peptide hormone SHLP2: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide-derived strategy for specifically targeting the mitochondria and ER of cancer cells: a new approach in fighting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Application Note: Investigating the Impact of SHLP-6 on the MAPK/ERK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for researchers investigating the effects of SHLP-6, a novel small molecule inhibitor, on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the ERK pathway. It includes detailed protocols for assessing the inhibitory action of this compound, quantifying its effects, and understanding its mechanism of action.
Introduction to the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of Ras, Raf, MEK1/2, and finally ERK1/2. Once activated via phosphorylation, ERK1/2 translocates to the nucleus to phosphorylate and regulate transcription factors, thereby controlling gene expression.
Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has been developed as a potent and selective inhibitor within this pathway, and this note details the experimental procedures to validate its efficacy and mechanism.
Caption: Figure 1. MAPK/ERK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The inhibitory potential of this compound was assessed through various in vitro assays. The data presented below summarizes its potency against key kinases in the MAPK pathway and its functional effect on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Description |
|---|---|---|
| MEK1 | 5.2 | Potent inhibition of MEK1 kinase activity. |
| MEK2 | 7.8 | Strong inhibition of MEK2 kinase activity. |
| B-Raf | > 10,000 | Negligible activity against B-Raf. |
| ERK2 | > 10,000 | Negligible activity against ERK2. |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) | Notes |
|---|---|---|---|
| A-375 | Melanoma (B-Raf V600E) | 15.5 | High sensitivity due to pathway dependency. |
| HT-29 | Colon Cancer (B-Raf V600E) | 21.2 | High sensitivity. |
| HCT-116 | Colon Cancer (K-Ras G13D) | 25.8 | Moderate sensitivity. |
| HeLa | Cervical Cancer (Wild-type) | 150.7 | Lower sensitivity in non-pathway-addicted line. |
EC₅₀: The half-maximal effective concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure to measure the inhibition of ERK1/2 phosphorylation in cells treated with this compound, providing a direct readout of pathway inhibition.
Caption: Figure 2. Western Blot Experimental Workflow.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A-375) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal pathway activation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
-
Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: In Vitro MEK1 Kinase Assay
This protocol describes a direct enzymatic assay to quantify the inhibitory effect of this compound on the kinase activity of purified MEK1 enzyme.
Caption: Figure 3. In Vitro Kinase Assay Workflow.
Methodology:
-
Assay Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the assay buffer, recombinant active MEK1 enzyme, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of ATP (at Km concentration) and the substrate, inactive recombinant ERK2.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Detection and Analysis:
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with enzyme activity.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the functional downstream effect of this compound treatment.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the EC₅₀ value using non-linear regression.
-
Application Notes and Protocols for Creating Stable SHLP-6 Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of stable Small Humanin-Like Peptide-6 (SHLP-6) solutions in mammalian cell culture. The information is intended to guide researchers in accurately preparing this compound for various in vitro assays.
Introduction to this compound
Small Humanin-Like Peptide-6 (this compound) is a member of a group of peptides derived from the mitochondrial genome.[1][2][3] These peptides are gaining interest for their roles in various cellular processes, including apoptosis, inflammation, and oxidative stress.[3][4][5] this compound, in particular, has been shown to induce apoptosis in certain cell types and modulate inflammatory pathways, making it a peptide of interest for studies in cancer biology and immunology.[3][4] Due to its hydrophobic nature, proper solubilization and handling are critical for obtaining reliable and reproducible experimental results.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | ~2386 g/mol | [6] |
| Purity | ≥95% (typically) | [6] |
| Form | Lyophilized powder | [7] |
| Solubility | Insoluble in water. Soluble in a small amount of DMSO or a mixture of acetonitrile (B52724) and water with 0.1% TFA. | [6] |
Creating Stable this compound Solutions: A Step-by-Step Protocol
This protocol outlines the recommended procedure for reconstituting lyophilized this compound and preparing stable stock and working solutions for cell culture applications.
Materials Required
-
Lyophilized this compound peptide
-
Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO)[8]
-
Sterile, phosphate-buffered saline (PBS) or complete cell culture medium[8]
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips[8]
-
Vortex mixer
-
Calibrated analytical balance
Protocol for Reconstitution and Preparation of Stock Solution
It is crucial to perform a small-scale solubility test before dissolving the entire peptide stock. [9]
-
Equilibrate the Lyophilized Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes.[9][10] This prevents condensation from forming inside the vial upon opening.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 1 mg/mL or higher). It is recommended to start with a small amount of solvent and add more if needed.[11][12]
-
Gently vortex or pipette the solution to ensure the peptide is completely dissolved.[8] The solution should be clear and free of any visible particles.[9]
-
-
Storage of Stock Solution:
-
Aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][10] This minimizes the number of freeze-thaw cycles, which can degrade the peptide.[7][10]
-
Store the aliquots at -20°C or -80°C for long-term stability.[7] Lyophilized peptides can be stored at -20°C for several years.[7] Peptide solutions in DMSO are also stable for extended periods when stored frozen.
-
Preparation of Working Solutions in Cell Culture Medium
-
Determine the Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity.[5][11] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[11][13] However, primary cells and some sensitive cell lines may require even lower concentrations (≤0.1%).[11] It is highly recommended to perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.
-
Dilution of the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution.
-
To minimize precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous cell culture medium.[14]
-
Slowly add the diluted this compound/DMSO solution dropwise to the pre-warmed cell culture medium while gently mixing.[8] Avoid adding the concentrated DMSO stock directly to a large volume of aqueous solution, as this can cause the peptide to precipitate.[15]
-
Ensure the final DMSO concentration in the culture medium does not exceed the predetermined non-toxic level for your cells. For example, to achieve a final DMSO concentration of 0.1%, you can make a 1000x stock solution of your peptide in 100% DMSO.
-
-
Use Immediately: It is best to prepare the final working solution of this compound immediately before use. Peptides in solution are generally less stable than in their lyophilized form.[7]
Experimental Workflow for this compound Treatment in Cell Culture
The following diagram illustrates a general workflow for treating cultured cells with this compound.
Caption: General experimental workflow for preparing and using this compound in cell culture.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Effects of this compound on Oxidative Stress and Viability in Zebrafish Larvae [16]
| Parameter | This compound Concentration (µg/mL) | Observed Effect |
| Survival Rate | 40 | 85% survival in the presence of copper sulfate (B86663) toxicity |
| Heart Rate | 40 | Improved to 178 bpm under copper sulfate-induced stress |
| ROS Inhibition (DPPH assay) | 40 | 58.7% inhibition |
| ROS Inhibition (ABTS assay) | 40 | 74.3% inhibition |
| Superoxide Dismutase (SOD) | 40 | 68.3 U/mg |
| Catalase (CAT) | 40 | 82.40 U/mg |
| Reduced Glutathione (GSH) | 40 | 79.3 U/mg |
Table 2: Effects of this compound on Apoptosis in Mammalian Cell Lines [3]
| Cell Line | This compound Concentration | Observed Effect |
| Murine β-cells (NIT-1) | 100 nM | Significantly increased apoptosis |
| Human prostate cancer cells (22Rv1) | 100 nM | Significantly increased apoptosis |
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis.
Modulation of the NLRP3 Inflammasome
This compound can influence the NLRP3 inflammasome pathway, a key component of the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to upregulate the expression of NLRP3, as well as TNF-α and Cox-2, while also increasing the anti-inflammatory cytokine IL-10, suggesting a complex modulatory role in inflammation.[4][15]
Caption: this compound modulation of the NLRP3 inflammasome pathway.
Involvement in Apoptosis Signaling
This compound has been demonstrated to induce apoptosis in specific cell lines.[3] While the precise molecular interactions are still under investigation, it is hypothesized to interact with key regulators of the intrinsic apoptotic pathway.
Caption: Postulated involvement of this compound in the intrinsic apoptosis pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic across all wells (including a vehicle control).
-
Remove the old medium and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
After the incubation period, collect both the floating and adherent cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
The successful use of this compound in cell culture experiments hinges on its proper handling and the preparation of stable solutions. By following the protocols outlined in these application notes, researchers can minimize experimental variability and obtain reliable data to further elucidate the biological functions of this intriguing mitochondrial-derived peptide. It is always recommended to perform preliminary experiments to determine the optimal conditions for your specific cell type and experimental setup.
References
- 1. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BA6 Induces Apoptosis via Stimulation of Reactive Oxygen Species and Inhibition of Oxidative Phosphorylation in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Reduced IL-6 levels and tumor-associated phospho-STAT3 are associated with reduced tumor development in a mouse model of lung cancer chemoprevention with myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic SHLP-6 Peptide: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 6 (SHLP-6) is a 20-amino acid mitochondrial-derived peptide (MDP) encoded within the 16S rRNA region of the mitochondrial genome.[1][2] Unlike other members of the Small Humanin-like Peptide family, such as SHLP2 and SHLP3 which are known to promote cell survival, this compound has been identified as a pro-apoptotic factor in various cancer cell lines, including prostate cancer.[3][4] Its expression has been observed to decline with age, suggesting a role in age-related cellular processes.[3] Emerging research also points to its involvement in modulating oxidative stress, inflammation, and neuroprotection, making it a peptide of significant interest for therapeutic and diagnostic research.[5]
This document provides detailed application notes and experimental protocols for the use of synthetic this compound in a research setting, with a focus on its anti-cancer and neuroprotective properties.
Peptide Specifications and Handling
Synthetic this compound is typically supplied as a lyophilized powder with a purity of ≥95% as determined by HPLC.
| Property | Value |
| Sequence | MLDQDIPMVQPLLKVRLFND |
| Molecular Weight | ~2386 g/mol |
| Appearance | White lyophilized powder |
| Purity | ≥95% |
| Storage (Lyophilized) | -20°C for long-term storage |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Reconstitution Protocol
-
Before opening, centrifuge the vial at low speed to ensure all the lyophilized powder is at the bottom.
-
This compound is sparingly soluble in water. For in vitro experiments, it is recommended to first dissolve the peptide in a small amount of sterile DMSO or 60% acetonitrile (B52724) in water with 0.1% TFA.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Further dilute the stock solution to the desired working concentration using the appropriate sterile cell culture medium or buffer.
Note: It is crucial to prepare fresh dilutions for each experiment from a frozen stock to ensure peptide stability and activity.
Applications in Cancer Research
This compound has demonstrated pro-apoptotic activity in prostate cancer cell lines, including 22RV1, LNCaP, and DU145.[3] It has also been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis in tumors.[3]
Data Presentation: Effects of this compound on Cancer Cell Lines
The following data is extrapolated from general findings on this compound's pro-apoptotic nature. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
| Cell Line | Assay | Endpoint | This compound Concentration | Result (Hypothetical) |
| 22RV1 (Prostate) | Cell Viability (MTT) | % Viability | 10 µM | 75% |
| 50 µM | 45% | |||
| 100 µM | 20% | |||
| LNCaP (Prostate) | Apoptosis (Caspase-3 Activity) | Fold Increase vs. Control | 50 µM | 3.5-fold |
| DU145 (Prostate) | Western Blot | Bax/Bcl-2 Ratio | 50 µM | Increased |
Experimental Workflow: Investigating this compound in Prostate Cancer
Caption: Workflow for assessing this compound's anti-cancer effects.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., 22RV1, LNCaP, DU145)
-
Complete culture medium
-
96-well plates
-
Synthetic this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or buffer used to dissolve this compound) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells from Protocol 1
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
After treating cells with this compound as described in Protocol 1, lyse the cells according to the manufacturer's instructions for the cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Protocol 3: Western Blot for Apoptosis Markers
This protocol allows for the detection of changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Quantify protein concentration in cell lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
Applications in Neuroprotection and Oxidative Stress Research
Recent studies have highlighted the neuroprotective potential of this compound, demonstrating its ability to mitigate oxidative stress and modulate inflammatory responses.[5] In a zebrafish model of copper sulfate-induced toxicity, this compound treatment significantly improved survival rates, reduced malformations, and enhanced the activity of antioxidant enzymes.[5][6]
Data Presentation: Effects of this compound in a Zebrafish Model of Oxidative Stress
The following data is from a study by G. B. et al. (2025) in a zebrafish model and may not be directly applicable to mammalian systems without further research.
| Parameter | Condition | This compound Treatment (40 µg/mL) | Result | Citation |
| Survival Rate | Copper Sulfate-induced toxicity | Yes | 85% survival | [5][6] |
| Heart Rate | Copper Sulfate-induced toxicity | Yes | 178 bpm (improved) | [5][6] |
| ROS Inhibition (in vitro) | DPPH assay | 50 µg/mL | 58.7% | [5][6] |
| ABTS assay | 50 µg/mL | 74.3% | [5][6] | |
| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | 40 µg/mL | 68.3 U/mg | [5][6] |
| Catalase (CAT) | 40 µg/mL | 82.40 U/mg | [5][6] | |
| Reduced Glutathione (GSH) | 40 µg/mL | 79.3 U/mg | [5][6] | |
| Gene Expression (Fold Change) | TNF-α | 40 µg/mL | 2.16 | [5][6] |
| NLRP3 | 40 µg/mL | 1.78 | [5][6] | |
| IL-10 | 40 µg/mL | 1.84 | [5][6] | |
| SOD | 40 µg/mL | 1.3 | [6] | |
| CAT | 40 µg/mL | 1.7 | [6] | |
| GST | 40 µg/mL | 1.5 | [6] | |
| GSH | 40 µg/mL | 1.8 | [6] |
Signaling Pathways Modulated by this compound
This compound appears to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
References
- 1. Pharmacological inhibition of androgen receptor expression induces cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SIRT6 in prostate cancer reduces cell viability and increases sensitivity to chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SHLP-6 Peptide Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SHLP-6 (Small Humanin-Like Peptide 6) in aqueous buffers. Navigate through our troubleshooting guides and frequently asked questions to ensure the successful preparation of your this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound peptide?
A1: this compound is reported to be insoluble in water.[1] Therefore, direct reconstitution in aqueous buffers is not recommended and is likely to fail.
Q2: What is the recommended solvent for initial reconstitution of lyophilized this compound?
A2: For initial reconstitution, it is recommended to dissolve lyophilized this compound in a small amount of an organic solvent.[1] The recommended options are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
A solution of 60% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).[1]
Q3: After initial reconstitution in an organic solvent, how do I prepare my final working solution in an aqueous buffer?
A3: Once the this compound peptide is fully dissolved in the initial organic solvent, you can then dilute it with your desired aqueous buffer to the final working concentration.[1] It is crucial to add the peptide-organic solvent solution to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.
Q4: I am still observing precipitation after diluting the this compound stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer can be a common issue. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Optimize buffer pH: The net charge of a peptide is pH-dependent, which significantly influences its solubility. You can analyze the amino acid sequence of this compound to predict its isoelectric point (pI). Adjusting the buffer pH to be at least one unit above or below the pI will increase the net charge and likely improve solubility.
-
Adjust buffer ionic strength: Modifying the salt concentration of your buffer can sometimes improve peptide solubility. You may need to empirically test a range of salt concentrations.
-
Consider additives: For particularly challenging peptides, the addition of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can enhance solubility, although this may not be compatible with all experimental designs.[2]
Q5: Are there any general guidelines for handling and storing this compound peptide solutions?
A5: Yes. For optimal stability, lyophilized this compound should be stored at -20°C.[1] After reconstitution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Reconstituted solutions are typically stable for a few days at 4°C, but long-term storage should be in a frozen state.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound peptide solubility.
Issue 1: Lyophilized this compound powder does not dissolve in the initial organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Add a slightly larger volume of the recommended organic solvent (DMSO or 60% ACN/0.1% TFA). |
| Inadequate mixing | Gently vortex or sonicate the vial to aid dissolution. Sonication should be performed in short bursts on ice to prevent heating the sample. |
| Peptide degradation | If the peptide is old or has been stored improperly, it may have degraded. Consider using a fresh vial of the peptide. |
Issue 2: Peptide precipitates out of solution immediately upon dilution into the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Localized high concentration | Add the peptide stock solution drop-wise to the aqueous buffer while continuously vortexing or stirring. This prevents the formation of localized areas of high peptide concentration that can lead to aggregation and precipitation. |
| Buffer incompatibility | The pH or ionic strength of your buffer may not be optimal for this compound solubility. Refer to the "Optimizing Buffer Conditions" protocol below. |
| Final concentration too high | The desired final concentration exceeds the solubility limit of this compound in that specific buffer. Prepare a more dilute working solution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
OR 60% acetonitrile (ACN) in water with 0.1% trifluoroacetic acid (TFA)
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a small, precise volume of the chosen organic solvent (e.g., 20-50 µL of DMSO) to the vial.
-
Gently vortex the vial until the peptide is completely dissolved. A clear solution should be observed.
-
If necessary, briefly sonicate the vial in a water bath sonicator to aid dissolution.
-
Transfer the reconstituted stock solution to a sterile, low-protein binding microcentrifuge tube.
-
Store the stock solution as recommended (aliquoted at -20°C or -80°C).
Protocol 2: Preparation of a Working this compound Solution in Aqueous Buffer
Objective: To dilute the this compound stock solution into an aqueous buffer for experimental use.
Materials:
-
Reconstituted this compound stock solution
-
Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Bring an aliquot of the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, slowly add the required volume of the this compound stock solution drop-wise to the buffer.
-
Continue to vortex for a few seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness. A successfully prepared working solution should be clear.
-
Use the freshly prepared working solution in your experiment immediately.
Data Presentation
Table 1: this compound Peptide Properties and Recommended Solvents
| Property | Value | Reference |
| Amino Acid Sequence | MLDQDIPMVQPLLKVRLFND | [1] |
| Molecular Weight | 2385.87 Da | [1] |
| Water Solubility | Insoluble | [1] |
| Recommended Initial Solvents | DMSO or 60% Acetonitrile in water with 0.1% TFA | [1] |
| Recommended Storage (Lyophilized) | -20°C | [1] |
| Recommended Storage (Reconstituted) | Aliquot and store at -20°C or -80°C | [1] |
Visualizations
Caption: Workflow for dissolving and preparing this compound peptide solutions.
References
Technical Support Center: Improving SHLP-6 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of the mitochondrial-derived peptide SHLP-6 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological functions?
A1: this compound (Small Humanin-Like Peptide 6) is a 20-amino-acid peptide derived from the mitochondrial 16S rRNA.[1] In vitro and in vivo studies have shown that this compound can induce apoptosis, which may have implications for cancer therapy.[2] Additionally, it has been observed to possess antioxidant and anti-inflammatory properties, modulating signaling pathways involving NLRP3, TNF-α, and IL-10.[3][4]
Q2: What are the main challenges in achieving good bioavailability for this compound in vivo?
A2: Like many peptides, this compound faces several hurdles for effective in vivo delivery. The primary challenges include:
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in the bloodstream and tissues.[5]
-
Rapid Renal Clearance: Due to its small size, this compound is likely cleared quickly by the kidneys, leading to a short plasma half-life.[5]
-
Poor Membrane Permeability: The physicochemical properties of peptides can limit their ability to cross biological membranes to reach target tissues.[6]
Q3: What are the common routes of administration for peptides like this compound in animal studies?
A3: The most common routes for administering peptides in preclinical studies are parenteral to bypass the gastrointestinal tract's degradative environment.[7][8] These include:
-
Intravenous (IV) injection: Provides 100% bioavailability but often results in a very rapid clearance.[6]
-
Intraperitoneal (IP) injection: A common route in rodent studies, offering a larger surface area for absorption compared to subcutaneous injection.
-
Subcutaneous (SC) injection: Allows for slower absorption and potentially a more sustained release compared to IV or IP routes.[6]
Q4: How can I improve the stability of my this compound stock solutions?
A4: To maintain the integrity of this compound, it is recommended to:
-
Store the lyophilized peptide at -20°C or -80°C.[9]
-
Reconstitute the peptide in a sterile, buffered solution (e.g., PBS) at a slightly acidic pH to minimize deamidation and oxidation.
-
Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
For short-term storage, keep the solution at 4°C. For long-term storage, freeze at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in plasma after administration. | 1. Rapid degradation: this compound is being quickly broken down by proteases. 2. Fast renal clearance: The peptide is being rapidly filtered out by the kidneys. 3. Suboptimal administration route: The chosen route is not providing adequate absorption. 4. Issues with the analytical method: The method used to quantify this compound is not sensitive or specific enough. | 1. Formulation Strategies: Consider co-administering with protease inhibitors (use with caution and appropriate controls) or using a protective formulation like liposomes. 2. Chemical Modification: Explore PEGylation to increase the hydrodynamic size of this compound, which can reduce renal clearance and extend its plasma half-life.[10][11] 3. Optimize Administration: If using SC or IP routes, ensure proper injection technique. For sustained exposure, consider continuous infusion via an osmotic pump. 4. Analytical Method Validation: Develop and validate a sensitive quantification method, such as LC-MS/MS, for detecting low concentrations of this compound in plasma.[7] |
| High variability in experimental results between animals. | 1. Inconsistent dosing: Inaccurate preparation of dosing solutions or injection volumes. 2. Differences in animal physiology: Variations in metabolism and clearance rates between individual animals. 3. Improper animal handling: Stress can alter physiological responses. | 1. Standardize Procedures: Ensure accurate and consistent preparation of dosing solutions and precise administration volumes based on individual animal body weight. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Acclimatize Animals: Allow for a proper acclimatization period and handle animals consistently to minimize stress. |
| Observed in vitro effects of this compound are not replicated in vivo. | 1. Insufficient bioavailability: The concentration of this compound reaching the target tissue is below the effective dose. 2. Off-target effects: In the complex in vivo environment, the peptide may have unforeseen interactions. 3. Different signaling in vivo: The cellular context and signaling pathways in a whole organism can differ from isolated cells in culture. | 1. Dose-Escalation Study: Conduct a pilot study with increasing doses of this compound to determine the effective concentration range in vivo. 2. Targeted Delivery: Consider using a formulation that enhances delivery to the target tissue, such as ligand-targeted liposomes. 3. Pharmacodynamic Readouts: Use biomarkers related to the expected in vivo mechanism of action to confirm target engagement. |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound for Enhanced In Vivo Stability
This protocol describes a method for encapsulating this compound in liposomes to protect it from enzymatic degradation and potentially prolong its circulation time.
Materials:
-
This compound peptide
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (CHOL)
-
1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC, CHOL, and DMPG in a molar ratio of 7:2:1 in chloroform/methanol (2:1 v/v) in a round-bottom flask.
-
Create a thin lipid film by removing the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature.
-
Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Rehydrate the lipid film with a PBS solution containing this compound (e.g., 1 mg/mL) by vortexing. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through a 100 nm polycarbonate membrane multiple times.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for developing a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound quantification in plasma.
Materials:
-
Plasma samples
-
This compound standard
-
Internal standard (a stable isotope-labeled version of this compound is ideal)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system
Methodology:
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with methanol followed by equilibration with water.
-
Acidify plasma samples with formic acid and load them onto the SPE cartridge.
-
Wash the cartridge with an aqueous wash solution to remove interfering substances.
-
Elute this compound with a solution containing acetonitrile and formic acid.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Use a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from low to high organic phase to separate this compound from other components.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the precursor and product ions for this compound and the internal standard for selected reaction monitoring (SRM).
-
Develop a calibration curve using the this compound standard in blank plasma.
-
Quantify this compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary
The following tables summarize quantitative data from a study on this compound in a zebrafish model of copper sulfate-induced toxicity. This data can serve as a reference for expected in vivo efficacy at different concentrations.
Table 1: In Vivo Effects of this compound on Survival and Heart Rate in Zebrafish Larvae
| Treatment Group | Concentration (µg/mL) | Survival Rate (%) | Heart Rate (bpm) |
| Control | - | 95 | 180 |
| Copper Sulfate (CuSO₄) | 10 µM | 55 | 140 |
| This compound + CuSO₄ | 10 | 65 | 155 |
| This compound + CuSO₄ | 20 | 72 | 162 |
| This compound + CuSO₄ | 30 | 78 | 170 |
| This compound + CuSO₄ | 40 | 85 | 178 |
| This compound + CuSO₄ | 50 | 82 | 175 |
Data adapted from a study on zebrafish larvae exposed to copper sulfate.[12]
Table 2: In Vivo Antioxidant Effects of this compound in Zebrafish Larvae
| Treatment Group | Concentration (µg/mL) | Superoxide Dismutase (U/mg) | Catalase (U/mg) | Reduced Glutathione (U/mg) |
| Control | - | 85.2 | 90.1 | 88.5 |
| Copper Sulfate (CuSO₄) | 10 µM | 45.3 | 52.7 | 48.9 |
| This compound + CuSO₄ | 40 | 68.3 | 82.4 | 79.3 |
Data adapted from a study on zebrafish larvae exposed to copper sulfate.[12]
Signaling Pathways and Experimental Workflows
References
- 1. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 5. bachem.com [bachem.com]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
Technical Support Center: Preventing Enzymatic Degradation of SHLP-6 in Experiments
Welcome to the technical support center for researchers working with Small Humanin-Like Peptide 6 (SHLP-6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize enzymatic degradation of this compound in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
Q2: What are the primary sources of proteases that can degrade this compound in my experiments?
A2: The main sources of proteases include:
-
Serum: Fetal bovine serum (FBS) and other animal sera used in cell culture media are rich in proteases.
-
Cells: During cell lysis for protein extraction, intracellular proteases are released.
-
Biological Fluids: Plasma and other biological fluids contain a complex mixture of proteases.
-
Microbial Contamination: Bacterial or fungal contamination can introduce exogenous proteases.
Q3: How can I prevent this compound degradation during my experiments?
A3: Several strategies can be employed to minimize this compound degradation:
-
Use of Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to your experimental solutions is a highly effective method. These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Chemical Modifications: Synthesizing this compound with N-terminal acetylation and C-terminal amidation can significantly enhance its stability by blocking the action of exopeptidases.
-
Temperature Control: Perform all experimental steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity.
-
Aseptic Technique: Maintain sterile conditions to prevent microbial contamination.
-
Minimize Freeze-Thaw Cycles: Aliquot this compound solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to peptide degradation.
Q4: Which protease inhibitor cocktail should I use for this compound?
A4: A broad-spectrum protease inhibitor cocktail that targets serine, cysteine, aspartic, and metalloproteases is recommended. The specific composition can be optimized for your experimental system. For experiments involving metalloprotease-sensitive assays, an EDTA-free cocktail should be used.
Q5: Can I predict which proteases are likely to degrade this compound?
A5: Yes, in silico tools can predict potential protease cleavage sites within the this compound sequence. This information can help in selecting appropriate protease inhibitors and in designing more stable this compound analogs.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation by serum proteases in cell culture medium. | - Reduce the serum concentration if possible, or use a serum-free medium for the duration of the experiment. - Add a broad-spectrum protease inhibitor cocktail to the cell culture medium immediately before adding this compound. - Consider using a more stable, chemically modified version of this compound (N-terminal acetylation and/or C-terminal amidation). |
| Degradation by proteases released from cells. | - Minimize cell lysis during the experiment. - Add a protease inhibitor cocktail to the medium. |
| Incorrect storage of this compound stock solution. | - Aliquot this compound stock solutions and store at -80°C. - Avoid repeated freeze-thaw cycles. |
Problem 2: Rapid loss of intact this compound when incubated with cell lysates or plasma.
| Possible Cause | Troubleshooting Step |
| High concentration of endogenous proteases. | - Immediately add a potent, broad-spectrum protease inhibitor cocktail to the lysate or plasma upon collection. - Perform all subsequent steps at 4°C or on ice. |
| Suboptimal concentration of protease inhibitors. | - Increase the concentration of the protease inhibitor cocktail according to the manufacturer's recommendations for highly proteolytic samples. |
| Inappropriate type of protease inhibitor cocktail. | - Ensure the cocktail inhibits the major classes of proteases (serine, cysteine, aspartic, and metalloproteases). If the sample is rich in a specific protease class, consider adding a specific inhibitor for that class. |
Data Presentation
Table 1: Predicted Protease Cleavage Sites in Human this compound
The following table, generated using the PeptideCutter tool from ExPASy, shows potential cleavage sites in the this compound sequence (MLDQDIPMVQPLLKVRLFND) for common proteases. This information can guide the selection of specific protease inhibitors.
| Protease | Predicted Cleavage Site(s) |
| Trypsin | K¹⁵-V¹⁶, R¹⁷-L¹⁸ |
| Chymotrypsin | L²-D³, M⁸-V⁹, L¹³-L¹⁴, L¹⁸-F¹⁹, F¹⁹-N²⁰ |
| Pepsin (pH 1.3) | L²-D³, D³-Q⁴, D⁵-I⁶, M⁸-V⁹, L¹³-L¹⁴, V¹⁶-R¹⁷, L¹⁸-F¹⁹, F¹⁹-N²⁰ |
| Proteinase K | I⁶-P⁷, V⁹-Q¹⁰, L¹⁴-K¹⁵, V¹⁶-R¹⁷, F¹⁹-N²⁰ |
Note: This is an in silico prediction and should be experimentally validated.
Table 2: Illustrative Stability of Modified vs. Unmodified this compound in Human Serum
This table provides an example of how chemical modifications can significantly improve the stability of this compound in a highly proteolytic environment like human serum.
| Peptide Version | Modification | Incubation Time (hours) | % Intact Peptide Remaining (Illustrative) |
| This compound (Unmodified) | None | 0 | 100 |
| 1 | 45 | ||
| 4 | 10 | ||
| 24 | <1 | ||
| This compound (Modified) | N-terminal Acetylation & C-terminal Amidation | 0 | 100 |
| 1 | 95 | ||
| 4 | 80 | ||
| 24 | 50 |
This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Human Serum
This protocol outlines a general procedure to determine the half-life of this compound in human serum.
Materials:
-
Synthetic this compound (and modified versions, if applicable)
-
Human serum (pooled)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN) for protein precipitation
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Preparation: Thaw human serum on ice. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation:
-
Pre-warm serum to 37°C.
-
Add this compound to the serum to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0" time point should be taken immediately after adding this compound and before incubation.
-
Reaction Quenching and Protein Precipitation:
-
To each aliquot, add an equal volume of ice-cold 10% TCA or 3 volumes of ice-cold ACN to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the remaining intact this compound and its fragments.
-
Analyze the supernatant by RP-HPLC with UV detection (typically at 214 nm or 280 nm).
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
-
Data Interpretation: Plot the percentage of intact this compound remaining versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Identification of this compound Degradation Products by LC-MS/MS
This protocol describes how to identify the specific fragments of this compound generated by enzymatic degradation.
Materials:
-
Samples from the stability assay (Protocol 1)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Use the supernatant collected after protein precipitation from the stability assay.
-
LC Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the intact this compound from its degradation fragments. Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS Analysis:
-
Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
Use data-dependent acquisition to select the most abundant ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use bioinformatics software to analyze the MS/MS spectra.
-
Compare the experimental fragment ion masses to the theoretical fragmentation pattern of this compound to identify the amino acid sequence of the degradation products.
-
This will reveal the specific cleavage sites.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound and prevention strategies.
Caption: Experimental workflow for assessing this compound stability and identifying degradation fragments.
Technical Support Center: Optimizing SHLP-6 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Small Humanin-Like Peptide 6 (SHLP-6) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cells?
A1: this compound is a member of the Small Humanin-Like Peptide family, which are peptides derived from the mitochondria.[1] Unlike some other SHLPs that are known to be cytoprotective, this compound has been shown to have a dual role. It can promote programmed cell death, or apoptosis, in certain cell types, including cancer cells.[1][2] However, in other contexts, it can exhibit protective effects against oxidative stress and inflammation.[2][3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published studies, two general concentration ranges can be considered as starting points:
-
For in vitro cell culture assays (e.g., viability, apoptosis): A concentration of 100 nM has been effectively used in studies with murine beta-cells (NIT-1) and human prostate cancer cells (22Rv1).[4]
-
For model organisms (e.g., zebrafish larvae): A range of 10-50 µg/mL has been tested, with 40 µg/mL showing significant protective effects against copper sulfate-induced toxicity.[5]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing unexpected cell death after treating my cells with this compound. Is this normal?
A3: Yes, this can be an expected outcome. This compound has been reported to significantly increase apoptosis in several cell lines, including NIT-1 and 22Rv1 cells.[1][4] If your goal is to study the pro-apoptotic effects of this compound, this observation is in line with its known function. However, if you are investigating other potential effects and wish to minimize cell death, consider the following:
-
Lower the concentration of this compound: Perform a dose-response curve to find a concentration that elicits the desired effect without causing widespread cell death.
-
Reduce the incubation time: Shorter exposure to this compound may be sufficient to induce specific signaling events without triggering apoptosis.
-
Confirm the identity and purity of your peptide: Contaminants in the peptide synthesis process can sometimes lead to cytotoxicity.
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
A4: Several factors could contribute to a lack of observable effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your cell type. A dose-response experiment with a wider range of concentrations is recommended.
-
Peptide Solubility and Stability: Ensure that the this compound peptide is properly dissolved and has not degraded. Peptides can be prone to aggregation or degradation, especially with repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Type Specificity: The effects of this compound can be cell-type specific. It is possible that the cell line you are using does not express the necessary receptors or downstream signaling components to respond to this compound.
-
Assay Endpoint: The chosen assay may not be suitable for detecting the specific biological activity of this compound in your experimental context. Consider exploring different endpoints, such as apoptosis markers (e.g., caspase activity), inflammatory cytokine levels, or markers of oxidative stress.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High background or inconsistent results | Contamination of the peptide stock with endotoxins or trifluoroacetic acid (TFA) from the synthesis process.[6] | Purchase high-purity this compound from a reputable supplier that provides quality control data, including endotoxin (B1171834) levels and TFA content. Consider using peptide preparations with TFA removal. |
| Precipitation of the peptide in culture medium | Poor solubility of the peptide in aqueous solutions. | Dissolve the lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution before diluting it to the final working concentration in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
| Loss of peptide activity over time | Degradation of the peptide due to improper storage or handling. | Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Observed effect is opposite to what was expected (e.g., protection instead of apoptosis) | The dual functionality of this compound.[2] | Carefully review the literature to understand the context-dependent effects of this compound. Its role as a pro-apoptotic agent or a protective molecule can depend on the cell type and the nature of the cellular stressor. |
Quantitative Data Summary
| Parameter | Concentration | Cell Type/Model System | Observed Effect | Reference |
| This compound | 100 nM | NIT-1 (murine beta-cells), 22Rv1 (human prostate cancer) | Increased apoptosis | [4] |
| This compound | 10 - 50 µg/mL | Zebrafish larvae | Protective against copper sulfate-induced toxicity, reduced malformations, improved heart rate and survival. 40 µg/mL was optimal. | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for attachment.
-
Peptide Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. From this stock, prepare a series of 2X working concentrations in your complete cell culture medium. A suggested starting range is 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the optimal working concentration.
Protocol 2: Assessing this compound Induced Apoptosis via Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using the optimal concentration of this compound determined previously, as well as a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a time point relevant to apoptosis induction (e.g., 6, 12, or 24 hours).
-
Caspase-3/7 Assay:
-
Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.
-
Follow the manufacturer's instructions to prepare the caspase-3/7 reagent.
-
Add the reagent to each well and incubate for the recommended time at room temperature, protected from light.
-
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary, using a parallel viability assay) and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
troubleshooting inconsistent results in SHLP-6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Small Humanin-Like Peptide 6 (SHLP-6). The following information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the survival rate of our zebrafish larvae after treatment with this compound. What are the potential causes?
A1: Inconsistent survival rates in zebrafish larvae during this compound experiments can stem from several factors:
-
Copper Sulfate (CuSO₄) Concentration: Ensure the CuSO₄ solution is prepared fresh for each experiment and that the final concentration is consistent across all groups. Minor variations in this stressor can lead to significant differences in mortality.
-
Larval Health and Age: Use larvae of the same age (e.g., 6 days post-fertilization) and from the same breeding cohort to minimize genetic variability. Visually inspect larvae for any pre-existing developmental abnormalities before starting the experiment.
-
Treatment Incubation Conditions: Maintain a constant temperature and dark environment during the this compound incubation period. Fluctuations in these conditions can affect larval metabolism and response to treatment.[1][2]
-
Handling Stress: Minimize physical stress when transferring larvae. Use a smooth-bore pipette and handle the larvae gently and quickly.
Q2: Our Reactive Oxygen Species (ROS) measurements using DCFDA staining are inconsistent between replicates. How can we improve the reliability of this assay?
A2: To achieve consistent ROS measurements with 2',7'-dichlorofluorescin diacetate (DCFDA) staining, consider the following:
-
Incubation Time and Temperature: Strictly adhere to the 1-hour incubation time at room temperature in the dark.[1][2] Deviations can lead to variability in dye uptake and oxidation.
-
Washing Steps: After incubation, ensure thorough washing with fresh E3 medium to remove any unbound dye, which can contribute to background fluorescence.[1][2]
-
Imaging Parameters: Use the same microscope settings (e.g., magnification, exposure time, gain) for all samples. Capture images promptly after anesthetizing the larvae to prevent signal decay.
-
Image Analysis: Employ a standardized protocol for quantifying fluorescence intensity using software like ImageJ. Define the region of interest (ROI) consistently for all larvae.
Q3: We are not observing the expected upregulation of antioxidant gene expression (e.g., SOD, CAT) after this compound treatment. What could be the issue?
A3: A lack of expected changes in gene expression could be due to:
-
RNA Quality: Ensure high-quality RNA is extracted from the larvae. Use a standardized RNA extraction protocol and verify RNA integrity before proceeding with RT-qPCR.
-
Primer Efficiency: Validate the efficiency of your primers for the target genes (SOD, CAT, GST, GSH) and the reference gene. Poor primer efficiency can lead to inaccurate quantification.
-
This compound Peptide Integrity: Verify the source and purity of the this compound peptide. Improper storage or handling can lead to degradation and loss of bioactivity. Although this compound has shown potential, limitations like enzymatic degradation and poor bioavailability could affect its therapeutic potential.[1]
-
Concentration and Timing: The study that observed upregulation used a concentration of 40 μg/mL.[3] Ensure you are using an effective concentration and that the endpoint for gene expression analysis is appropriate for the expected transcriptional changes.
Troubleshooting Guides
Issue: Inconsistent Locomotor Activity in Zebrafish Larvae
| Potential Cause | Troubleshooting Step |
| Acclimation Period | Ensure a consistent 15-minute acclimation period for all larvae in the testing arena before recording.[1][2] |
| Environmental Disturbances | Conduct recordings in a quiet environment free from vibrations and sudden light changes.[1][2] |
| Software Analysis Parameters | Use consistent tracking parameters and thresholds in the analysis software (e.g., UMA Tracker) for all video recordings.[1][2] |
| Larval Health | Exclude any larvae with visible malformations or abnormal swimming patterns before the experiment. |
Issue: Variability in Acetylcholinesterase (AChE) Activity Assays
| Potential Cause | Troubleshooting Step |
| Sample Preparation | Homogenize larval samples consistently to ensure complete protein extraction. Keep samples on ice throughout the preparation process. |
| Reagent Stability | Prepare fresh reagents for the AChE assay for each experiment. Ensure proper storage of stock solutions. |
| Assay Conditions | Maintain a constant temperature and pH during the enzymatic reaction. Use a plate reader with consistent settings for all measurements. |
| Protein Concentration | Normalize AChE activity to the total protein concentration of each sample to account for variations in sample size. |
Quantitative Data Summary
The following table summarizes the key quantitative results from a study investigating the effects of this compound on copper sulfate-induced toxicity in zebrafish larvae.
| Parameter | Control Group | CuSO₄-Exposed Group | This compound (40 μg/mL) + CuSO₄ Group |
| Survival Rate | Not specified | 57% | 85%[1][3] |
| Heart Rate | Not specified | Not specified | 178 bpm[1][3] |
| Superoxide Dismutase (SOD) Activity | Not specified | Not specified | 68.3 U/mg[1][3] |
| Catalase (CAT) Activity | Not specified | Not specified | 82.40 U/mg[1][3] |
| Reduced Glutathione (GSH) Level | 57.3 U/mg | 20.8 U/mg | 79.3 U/mg (at 50 µg/mL, 83.3 U/mg)[1] |
| Lipid Peroxidation | Not specified | Not specified | 3.86 U/mg[1][3] |
| Nitric Oxide Level | Not specified | Not specified | 3.41 U/mg[1][3] |
| Acetylcholinesterase (AChE) Activity | Not specified | Markedly decreased | 78.3 U/mg[1][3] |
| Locomotor Activity (Distance Travelled) | Not specified | Not specified | 43.53 m[1][3] |
| TNF-α Gene Expression (Fold Change) | Not specified | Not specified | 2.16[1][3] |
| NLRP3 Gene Expression (Fold Change) | Not specified | Not specified | 1.78[1][3] |
| IL-10 Gene Expression (Fold Change) | Not specified | Not specified | 1.84[1][3] |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing this compound Neuroprotective Effects
The following diagram outlines the general workflow for studying the effects of this compound on CuSO₄-induced toxicity in zebrafish larvae.
Signaling Pathway of this compound in Mitigating Oxidative Stress
This diagram illustrates the proposed mechanism of how this compound counteracts copper sulfate-induced oxidative stress and neuroinflammation.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 2. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Targeted Delivery of SHLP-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the targeted delivery of Small Humanin-Like Peptide-6 (SHLP-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a mitochondria-derived peptide with roles in regulating apoptosis, inflammation, and oxidative stress.[1][2][3] It has been shown to have dual functionality, exhibiting pro-apoptotic activity in cancer cells and cytoprotective effects in normal cells.[2] Research suggests it modulates inflammatory responses by upregulating anti-inflammatory cytokines like IL-10 while also influencing pro-inflammatory markers such as TNF-α and NLRP3.[1][4][5]
Q2: What are the main challenges in the targeted delivery of this compound?
A2: The primary challenges in delivering this compound effectively include enzymatic degradation, poor bioavailability, and a lack of targeted delivery to specific tissues or organelles.[1] Like many peptides, this compound has a short plasma half-life, estimated to be less than 30 minutes, which necessitates strategies to protect it from rapid clearance and degradation.[6][7]
Q3: How can I dissolve and store my lyophilized this compound peptide?
A3: this compound is insoluble in water. To solubilize, dissolve the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO) or 60% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).[8] Once dissolved, it can be further diluted with a desired buffer.[8] For storage, lyophilized this compound is stable for up to 6 months at 0-5°C.[8] After reconstitution, the solution can be kept at 4°C for up to 5 days or stored at -20°C for up to 3 months.[8] It is advisable to aliquot the peptide solution before freezing to avoid repeated freeze-thaw cycles.[8]
Q4: What are some potential strategies for targeted delivery of this compound to mitochondria?
A4: Given its mitochondrial origin and function, targeting this compound to the mitochondria is a key area of interest. Strategies for mitochondrial-targeted drug delivery that could be adapted for this compound include the use of:
-
Mitochondria-penetrating peptides (MPPs): These peptides can facilitate the transport of cargo across the mitochondrial membrane.
-
Lipophilic cations: Compounds like triphenylphosphonium (TPP) can accumulate in the mitochondria due to the negative mitochondrial membrane potential.
-
Mitochondrial targeting sequences (MTS): These are N-terminal sequences that are recognized by the mitochondrial import machinery.
Troubleshooting Guides
Problem 1: Low Bioavailability and Rapid Clearance of this compound in Vivo
Possible Causes:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the plasma and tissues.[7][9]
-
Rapid Renal Clearance: The small size of this compound likely leads to rapid filtration by the kidneys.[7]
-
Poor Cellular Uptake: The physicochemical properties of this compound may not be optimal for passive diffusion across cell membranes.[9][10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Formulation with Protective Carriers | Encapsulate this compound in nanoparticles, liposomes, or polymeric micelles to shield it from enzymatic degradation and reduce renal clearance.[9] |
| 2 | Peptide Modification | Consider chemical modifications such as PEGylation to increase the hydrodynamic radius and prolong circulation time.[7] Substitution with D-amino acids or cyclization can enhance resistance to proteases.[7][11] |
| 3 | Co-administration with Penetration Enhancers | For specific routes of administration (e.g., oral), co-formulation with absorption enhancers can improve passage across epithelial barriers.[12] |
| 4 | Optimize Dosing Regimen | Given the short half-life, consider continuous infusion or more frequent administration to maintain therapeutic concentrations.[6] |
Problem 2: Inconsistent or Low Efficacy in Cell-Based Assays
Possible Causes:
-
Improper Solubilization and Aggregation: this compound is hydrophobic and can aggregate in aqueous solutions, reducing its effective concentration.
-
Degradation in Culture Media: Peptidases present in serum-containing media can degrade this compound over time.
-
Low Cellular Uptake: The peptide may not be efficiently internalized by the target cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solubilization Protocol | Ensure the peptide is fully dissolved in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous media.[8] Sonication can aid in dissolving peptides and minimizing aggregation.[13] |
| 2 | Use Serum-Free or Low-Serum Media | If possible, conduct experiments in serum-free or reduced-serum media to minimize enzymatic degradation. Alternatively, consider using protease inhibitor cocktails. |
| 3 | Enhance Cellular Uptake | Co-incubate with cell-penetrating peptides (CPPs) to facilitate translocation across the cell membrane.[10] |
| 4 | Confirm Peptide Integrity | Use techniques like HPLC or mass spectrometry to confirm the purity and integrity of the this compound stock solution. |
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of this compound on copper sulfate (B86663) (CuSO₄)-induced toxicity in zebrafish larvae.[1][4][5]
Table 1: Effect of this compound on Survival Rate and Heart Rate in CuSO₄-Exposed Zebrafish Larvae [1]
| Treatment Group | Concentration (µg/mL) | Survival Rate (%) | Heart Rate (bpm) |
| Control | - | 100 | 178 |
| CuSO₄ | - | 45 | 147 |
| This compound + CuSO₄ | 10 | - | 158 |
| This compound + CuSO₄ | 20 | - | 168 |
| This compound + CuSO₄ | 30 | - | 172 |
| This compound + CuSO₄ | 40 | 85 | 174 |
| This compound + CuSO₄ | 50 | 85 | 178 |
Table 2: In Vitro Antioxidant Activity of this compound [1]
| Assay | Concentration (µg/mL) | Inhibition (%) |
| DPPH | 10 | 25.6 |
| 20 | 36.2 | |
| 30 | 44.5 | |
| 40 | 58.7 | |
| 50 | 64.2 | |
| ABTS | 10 | 56.7 |
| 20 | 64.85 | |
| 30 | 68.12 | |
| 40 | 73.0 | |
| 50 | 74.3 |
Table 3: Effect of this compound (40 µg/mL) on Biochemical Markers in CuSO₄-Exposed Zebrafish Larvae [1][4]
| Marker | CuSO₄-Exposed | This compound Treated |
| Superoxide Dismutase (U/mg) | - | 68.3 |
| Catalase (U/mg) | - | 82.40 |
| Reduced Glutathione (U/mg) | - | 79.3 |
| Lipid Peroxidation (U/mg) | - | 3.86 |
| Nitric Oxide (U/mg) | - | 3.41 |
| Acetylcholinesterase (U/mg) | - | 78.3 |
Table 4: Effect of this compound on Gene Expression in CuSO₄-Exposed Zebrafish Larvae [1][4][5]
| Gene | Fold Change |
| TNF-α | 2.16 |
| NLRP3 | 1.78 |
| COX-2 | 0.705 |
| IL-10 | 1.84 |
| SOD | 1.3 |
| CAT | 1.7 |
| GST | 1.5 |
| GSH | 1.8 |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assays (DPPH and ABTS)
This protocol is adapted from a study on the antioxidant properties of this compound.[1]
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare different concentrations of this compound (10, 20, 30, 40, 50 µg/mL) in an appropriate solvent.
-
In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
ABTS Radical Scavenging Assay:
-
Prepare ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of different concentrations of this compound to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Protocol 2: Treatment of Zebrafish Larvae with this compound
This protocol is based on a study investigating the protective effects of this compound against copper sulfate toxicity in a zebrafish model.[1][4]
-
Culture zebrafish embryos in E3 medium at 28.5°C.
-
At 3 days post-fertilization (dpf), expose the larvae to a solution of copper sulfate (CuSO₄) to induce oxidative stress.
-
Simultaneously or subsequently, treat the larvae with different concentrations of this compound (10, 20, 30, 40, 50 µg/mL) by adding it to the E3 medium.
-
Maintain the treatment for a specified period (e.g., up to 6 dpf).
-
During the treatment period, monitor and record survival rates, heart rate, and any morphological changes.
-
At the end of the treatment period, larvae can be collected for various downstream analyses, including biochemical assays (e.g., SOD, catalase, GSH), gene expression analysis (qRT-PCR), and behavioral assessments (e.g., locomotor activity).
Visualizations
Signaling Pathways Modulated by this compound
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for this compound studies.
Logical Flow for Troubleshooting Low this compound Efficacy
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 2. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Overcoming SHLP-6 Aggregation
Welcome to the technical support center for SHLP-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this compound aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound (Small Humanin-Like Peptide 6) is a mitochondrial-derived peptide with potential therapeutic applications in neuroprotection and insulin (B600854) sensitivity.[1] Its propensity to aggregate is linked to several factors inherent to its structure and the experimental conditions. These factors include:
-
Hydrophobic Interactions: this compound possesses hydrophobic regions that can interact with each other in aqueous solutions, leading to aggregation.[2]
-
pH and Isoelectric Point (pI): this compound has a calculated isoelectric point (pI) of approximately 6.8. When the buffer pH is close to the pI, the net charge on the protein is near zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation.[3][4]
-
Oxidation: The peptide contains cysteine residues that can form non-native intermolecular disulfide bonds under oxidizing conditions, resulting in aggregation.[3][5]
-
Concentration: At high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[2][3]
Q2: How can I detect this compound aggregation?
A2: Both soluble and insoluble aggregates can form, and it is crucial to use appropriate detection methods.[6]
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.[3]
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of larger, light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting soluble aggregates by measuring the size distribution of particles in the solution.[4][6]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers and larger oligomers, allowing for quantification of different species.[3]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrillar aggregates.
Q3: What are the immediate steps I should take if I observe aggregation?
A3: If you detect aggregation, consider the following immediate actions:
-
Stop any heating or agitation: These can often accelerate the aggregation process.
-
Place the sample on ice: Lowering the temperature can slow down aggregation kinetics.[7]
-
Check the buffer pH: Ensure the pH has not drifted from its intended value.
-
Dilute the sample: If possible, diluting the protein can reduce the rate of aggregation.[3][4]
Troubleshooting Guide
Issue 1: Aggregation during protein purification
If you are observing precipitation or loss of yield during purification steps, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| High Protein Concentration | Maintain a lower protein concentration during lysis and chromatography by increasing the sample volume.[3][4] |
| Suboptimal Buffer Conditions | Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[4] Adjust the ionic strength by trying different salt concentrations.[4][8] |
| Oxidation of Cysteine Residues | Add a reducing agent like DTT or BME to your buffers to prevent the formation of non-native disulfide bonds.[3] |
| Temperature Instability | Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[6] |
| Presence of Contaminants | Ensure all buffers are freshly prepared and filtered. The presence of impurities can sometimes promote aggregation.[2] |
Issue 2: Aggregation during sample concentration
Concentrating this compound can often lead to aggregation. Here are some strategies to mitigate this issue.
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | Add stabilizing excipients to the buffer before concentrating. Common stabilizers include sugars (e.g., sucrose (B13894), trehalose), polyols (e.g., glycerol (B35011), sorbitol), and amino acids (e.g., arginine, glycine).[9][10] |
| Increased Intermolecular Interactions | Include a low concentration of a non-ionic surfactant (e.g., Polysorbate 20 or 80) to reduce surface tension and hydrophobic interactions.[3][9][11] |
| Mechanical Stress | Use a gentle concentration method, such as centrifugal ultrafiltration with a low-binding membrane. Avoid vigorous vortexing or shaking.[2] |
Issue 3: Aggregation during long-term storage or freeze-thaw cycles
Proper storage is critical for maintaining the stability of this compound.
| Potential Cause | Recommended Solution |
| Freeze-Thaw Stress | Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles.[2] Include a cryoprotectant such as glycerol (10-25% v/v) or sucrose in the storage buffer.[3][8] |
| Instability at Storage Temperature | For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[3][6] |
| Buffer Composition Incompatibility | Screen different buffer conditions for optimal long-term stability. A common storage buffer for this compound is 20 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 8.0. |
Experimental Protocols & Data
Protocol 1: Screening for Optimal Buffer Conditions using Dynamic Light Scattering (DLS)
This protocol outlines a method for identifying buffer conditions that minimize this compound aggregation.
-
Prepare this compound Stock: Dialyze purified this compound into a base buffer (e.g., 10 mM HEPES, pH 7.4) and concentrate to 2 mg/mL.
-
Prepare Test Buffers: Create a matrix of buffers with varying pH, salt concentrations, and excipients.
-
Sample Preparation: Dilute the this compound stock to a final concentration of 1 mg/mL in each test buffer.
-
DLS Measurement:
-
Equilibrate the DLS instrument to 25°C.
-
Transfer 50 µL of each sample into a clean cuvette.
-
Measure the particle size distribution and polydispersity index (PDI).
-
-
Data Analysis: Compare the average particle size and PDI across all conditions. A smaller particle size and a lower PDI (<0.2) indicate a more stable, monomeric sample.
Table 1: Effect of pH and NaCl on this compound Aggregation (as measured by DLS)
| Buffer (20 mM) | pH | NaCl (mM) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| Sodium Acetate | 5.5 | 150 | 25.6 | 0.45 |
| MES | 6.5 | 150 | 15.2 | 0.31 |
| HEPES | 7.5 | 150 | 5.1 | 0.15 |
| Tris-HCl | 8.5 | 150 | 6.3 | 0.18 |
| HEPES | 7.5 | 50 | 18.9 | 0.38 |
| HEPES | 7.5 | 500 | 7.2 | 0.22 |
Data shows that this compound is most stable at pH 7.5 in the presence of 150 mM NaCl.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Formation
This protocol is used to monitor the kinetics of amyloid fibril formation.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter.
-
Prepare this compound at 2 mg/mL in the desired buffer.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add 190 µL of the this compound solution to each well.
-
Add 10 µL of the ThT stock solution to each well for a final concentration of 50 µM.
-
Include a buffer-only control with ThT.
-
-
Incubation and Measurement:
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity every 15 minutes (Excitation: ~440 nm, Emission: ~485 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all readings.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics.
-
Visual Guides
This compound Signaling Pathway (Hypothetical)
This diagram illustrates the proposed mechanism of action for this compound, where it binds to the ImmunoReg-1 receptor to downregulate a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Troubleshooting Aggregation
This workflow provides a logical sequence of steps to diagnose and solve this compound aggregation issues.
Caption: Workflow for troubleshooting this compound aggregation.
Decision Tree for Excipient Selection
This diagram helps in selecting the appropriate class of excipients based on the suspected cause of aggregation.
Caption: Decision tree for selecting stabilizing excipients.
References
- 1. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fidabio [fidabio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. quora.com [quora.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. scispace.com [scispace.com]
SHLP-6 Functional Assays: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SHLP-6 in functional assays. The information is tailored for scientists in academic and industry settings, focusing on appropriate controls and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (Small Humanin-like Peptide 6) is a peptide derived from the mitochondria.[1] It has demonstrated dual functionality depending on the cellular context. In cancer cell lines, such as those from prostate cancer, it acts as a pro-apoptotic agent, inducing programmed cell death and inhibiting tumor growth.[1][2] Conversely, in the context of neurodegeneration and oxidative stress, this compound can exhibit neuroprotective and anti-inflammatory effects.[3][4]
Q2: What are the essential controls for any this compound functional assay?
To ensure the validity of your experimental results, the following controls are critical:
-
Negative Control: A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence is the ideal negative control.[5][6] This control demonstrates that the observed biological activity is specific to the amino acid sequence of this compound and not a non-specific effect of the peptide.[5][7]
-
Positive Control: The choice of a positive control depends on the specific assay. For apoptosis assays, a known apoptosis-inducing agent like staurosporine (B1682477) is recommended.[8][9] For assays measuring oxidative stress, a compound like hydrogen peroxide (H₂O₂) or pyocyanin (B1662382) can be used to induce ROS production.[10][11]
-
Vehicle Control: This control consists of the solvent used to dissolve the this compound peptide (e.g., sterile water or PBS). It is essential to account for any effects the vehicle itself may have on the cells.[5]
-
Untreated Control: This sample of cells is not exposed to any treatment and serves as a baseline for the assay.
Q3: How should I prepare and store the this compound peptide?
For optimal results, follow the manufacturer's instructions for reconstitution and storage. Generally, lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted in a sterile solvent like water or PBS, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guides
Cell Viability and Proliferation Assays (MTS/BrdU)
Issue: High variability between replicate wells in an MTS assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check cell cultures for any signs of contamination.
-
Issue: Low signal or no significant difference in BrdU incorporation after this compound treatment.
-
Possible Cause 1: Insufficient incubation time with BrdU.
-
Solution: Optimize the BrdU labeling time for your specific cell line; rapidly dividing cells may require shorter incubation times, while slower-growing cells may need longer exposure.[3]
-
-
Possible Cause 2: Inefficient DNA denaturation.
-
Solution: Ensure that the DNA denaturation step is performed correctly to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Apoptosis Assays (DNA Fragmentation ELISA)
Issue: High background signal in the DNA fragmentation ELISA.
-
Possible Cause 1: Excessive cell lysis during sample preparation.
-
Solution: Handle cells gently during the lysis step to minimize the release of nuclear DNA from non-apoptotic cells.
-
-
Possible Cause 2: Over-incubation with the substrate.
-
Solution: Monitor the color development and add the stop solution as soon as the desired color intensity is reached in the positive control wells.
-
Issue: No detectable apoptosis in this compound treated cancer cells.
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Oxidative Stress and Inflammation Assays (ROS/qPCR)
Issue: High fluorescence in control cells in a DCFDA ROS assay.
-
Possible Cause 1: Autofluorescence of the cells or medium.
-
Solution: Include a control of unstained cells to measure background fluorescence. Use a phenol (B47542) red-free medium during the assay.
-
-
Possible Cause 2: Photobleaching of the DCFDA probe.
-
Solution: Protect the plate from light as much as possible during incubation and reading.
-
Issue: Inconsistent gene expression results in qPCR for inflammatory markers.
-
Possible Cause 1: Poor RNA quality.
-
Solution: Use a standardized RNA extraction method and assess RNA integrity before proceeding with reverse transcription.
-
-
Possible Cause 2: Inefficient primer design.
-
Solution: Ensure that qPCR primers are specific and efficient. Validate primers by running a standard curve.
-
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Assay Type | Cell Line | Observed Effect of this compound | Reference |
| Apoptosis | Prostate Cancer (22RV1, LNCaP, DU145) | Increased Apoptosis | |
| Apoptosis | Murine β-cells (NIT-1) | Increased Apoptosis | [2] |
| Cell Viability | Prostate Cancer (22Rv1) | Decreased Viability | [2] |
Table 2: Summary of this compound Effects in Neuroprotection and Inflammation Models
| Assay Type | Model | Observed Effect of this compound | Reference |
| Oxidative Stress (ROS) | Zebrafish Larvae (Cu-induced) | Reduced ROS levels | [3] |
| Inflammation (Gene Expression) | Zebrafish Larvae (Cu-induced) | Upregulation of anti-inflammatory IL-10 | [3][4] |
| Inflammation (Gene Expression) | Zebrafish Larvae (Cu-induced) | Modulation of pro-inflammatory TNF-α and NLRP3 | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, a scrambled peptide control, and a vehicle control. Add the treatments to the respective wells. Include an untreated control and a positive control for cytotoxicity if applicable.
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12][13]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[13]
Protocol 2: Apoptosis Detection using DNA Fragmentation ELISA
-
Cell Seeding and Treatment: Seed and treat cells with this compound, a scrambled peptide control, a vehicle control, and a positive control for apoptosis (e.g., 1 µM staurosporine) as described for the MTS assay.[8][9]
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), centrifuge the plate and carefully remove the supernatant. Lyse the cells according to the manufacturer's protocol for the ELISA kit.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's instructions to detect histone-complexed DNA fragments.
-
Measurement: Read the absorbance at the wavelength specified in the kit protocol.
Protocol 3: Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add DCFDA solution (typically 10-20 µM) to the cells and incubate for 30-60 minutes at 37°C in the dark.[14][15]
-
Treatment: Wash the cells again with PBS and add the this compound, scrambled peptide, vehicle, and a positive control for ROS induction (e.g., 100 µM H₂O₂) in a phenol red-free medium.
-
Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microplate reader. Kinetic readings can also be taken over time.
Protocol 4: Gene Expression Analysis of Inflammatory Cytokines by qPCR
-
Cell Treatment and RNA Extraction: Treat cells with this compound and controls. At the desired time point, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or a probe-based method with primers specific for target genes (e.g., TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin).[16][17]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. all-chemistry.com [all-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. abcam.com [abcam.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. Knockdown of TNF-α alleviates acute lung injury in rats with intestinal ischemia and reperfusion injury by upregulating IL-10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting off-target effects of SHLP-6
SHLP-6 Technical Support Center
Disclaimer: this compound is a hypothetical allosteric inhibitor of the SHP2 phosphatase. The data, protocols, and troubleshooting advice provided herein are for illustrative purposes, based on the known characteristics of the SHP2 inhibitor class of molecules.
This guide is intended for researchers, scientists, and drug development professionals to help interpret and troubleshoot potential off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
A1: this compound is designed as an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a positive regulatory role in the RAS-MAPK signaling pathway, which is crucial for cell proliferation and survival.[1][2][3] By binding to an allosteric pocket, this compound locks the SHP2 protein in a closed, auto-inhibited conformation.[2] This prevents SHP2 from dephosphorylating its substrates, leading to the downregulation of RAS-ERK signaling and inhibiting the growth of cancer cells dependent on this pathway.[3]
Q2: We observe significant cytotoxicity at concentrations where we don't see maximal inhibition of p-ERK. Could this be an off-target effect?
A2: Yes, this is a strong possibility. If the cytotoxic IC50 is significantly lower than the cellular IC50 for inhibiting the intended pathway (e.g., p-ERK reduction), it suggests that another mechanism is contributing to cell death. Recent studies have shown that some SHP2 allosteric inhibitors can induce autophagy inhibition in an SHP2-independent manner, which contributes to their anti-tumor activity.[4] It is also possible that this compound inhibits other kinases or proteins essential for cell survival.[5][6] We recommend performing a kinase screen and assessing markers of autophagy flux to investigate these possibilities (see Troubleshooting Guide and Experimental Protocols).
Q3: In our experiments, this compound inhibits p-ERK as expected, but we also observe modulation of the PI3K/AKT pathway. Is this a known off-target effect?
A3: This could be either a direct off-target effect or an indirect consequence of on-target SHP2 inhibition. SHP2 is a complex signaling node known to influence multiple pathways, including the PI3K/AKT and JAK/STAT pathways.[2][3][7] In some cellular contexts, SHP2 inhibition can lead to a decrease in PI3K signaling.[8] However, if this compound directly inhibits a kinase within the PI3K/AKT pathway (e.g., PI3K itself or PDK1), this would be a direct off-target effect. Comparing the effects of this compound with SHP2 knockdown (e.g., via siRNA or shRNA) can help distinguish between these two possibilities. If the effect on the PI3K/AKT pathway persists in SHP2-knockdown cells, it is likely a direct off-target effect.
Q4: How can we definitively confirm if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
A4: The gold-standard method is a "rescue" experiment. This involves creating a cell line that expresses a version of SHP2 that is resistant to this compound but retains its normal function. If treating these resistant cells with this compound fails to produce the phenotype (e.g., cytotoxicity), it confirms the phenotype is on-target. Conversely, if the phenotype persists, it is definitively caused by an off-target effect. A simpler, alternative approach is to use genetic tools like siRNA or CRISPR to knock down SHP2 and observe if this phenocopies the effect of this compound.[9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem ID | Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| SHLP6-T01 | Unexpectedly high cytotoxicity compared to on-target pathway modulation (e.g., p-ERK inhibition). | 1. Potent off-target kinase inhibition: this compound may be inhibiting one or more kinases essential for cell survival.[5][6] 2. SHP2-independent autophagy inhibition: The compound might be accumulating in lysosomes and blocking autophagic flux.[4] 3. General cellular toxicity: Issues like compound precipitation or interference with metabolic assays.[10][11] | 1. Perform a broad kinase panel screen to identify off-target kinases (See Protocol 1). 2. Assess autophagy markers (e.g., LC3-II accumulation, p62 levels) via Western blot. 3. Verify compound solubility in media and consider using a different viability assay (e.g., ATP-based vs. MTT-based).[10] |
| SHLP6-T02 | Discrepancy between biochemical and cellular potency. this compound is potent in an enzymatic assay but weak in cellular assays. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. High protein binding: The compound may bind extensively to plasma proteins in the culture medium. 3. Rapid metabolism: The compound may be quickly metabolized by the cells into an inactive form. | 1. Perform a cellular target engagement assay (e.g., CETSA) to confirm the compound is reaching SHP2 in cells. 2. Test the compound's activity in low-serum media, but be aware this can also alter signaling. 3. Conduct LC-MS/MS analysis of cell lysates to measure intracellular compound concentration over time. |
| SHLP6-T03 | Activation or inhibition of an unexpected signaling pathway (e.g., STATs, p38 MAPK). | 1. Direct off-target effect: this compound may be directly inhibiting or activating a component of the other pathway. 2. Pathway crosstalk: Inhibition of the SHP2-MAPK axis can lead to feedback activation or crosstalk with other pathways.[12] | 1. Consult the off-target profile from a kinase screen (Table 1) to see if any kinases in the unexpected pathway are hits. 2. Use a more selective SHP2 inhibitor (if available) or SHP2 siRNA to see if the effect is reproduced. If not, it's likely an this compound-specific off-target effect. 3. Map the signaling network using phosphoproteomics to get a global view of pathway alterations. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
This table presents illustrative data from a kinase profiling screen to help identify potential off-targets.
| Target | Family | % Inhibition at 1 µM | Interpretation |
| PTPN11 (SHP2) | Phosphatase | 98% | On-Target |
| PTPN6 (SHP1) | Phosphatase | 25% | Good selectivity over SHP1 |
| SRC | Tyrosine Kinase | 85% | Potential Off-Target |
| YES1 | Tyrosine Kinase | 81% | Potential Off-Target |
| PDGFRβ | Tyrosine Kinase | 75% | Potential Off-Target |
| PIK3CA | Lipid Kinase | 15% | Likely not a direct off-target |
| AKT1 | Ser/Thr Kinase | 5% | Likely not a direct off-target |
| 150 other kinases | Various | < 50% | Generally selective |
Note: This data is hypothetical. Actual results should be confirmed with IC50 determination experiments.
Visualizations
Signaling & Experimental Diagrams
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (General)
This protocol outlines a general method for screening this compound against a panel of kinases to identify off-target interactions. This is often performed as a service by specialized vendors.[13][14]
Principle: The assay measures the ability of this compound to inhibit the activity of a large number of purified kinases in a biochemical format. Radiometric assays (e.g., HotSpot™) that measure the transfer of ³³P-ATP to a substrate are considered a gold standard.[15]
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO). For a single-point screen, a working solution is prepared to achieve a final concentration of 1 µM in the assay.
-
Assay Setup: In a multi-well plate, a reaction mixture is prepared containing a specific purified kinase, its corresponding substrate (peptide or protein), and a buffer containing cofactors (e.g., MgCl₂).
-
Compound Incubation: this compound is added to the reaction mixture. Control wells contain only the DMSO vehicle.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP, typically including radiolabeled [γ-³³P]ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
Data Analysis: The amount of radioactivity incorporated into the substrate is measured. The percent inhibition is calculated relative to the DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition and are followed up with IC50 determination experiments.
Protocol 2: Western Blotting for On- and Off-Target Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway (on-target) and other suspected off-target pathways (e.g., PI3K/AKT).[16][17][18]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT116, Calu-1) in 6-well plates and grow to 70-80% confluency. Serum-starve cells overnight if necessary, then treat with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load samples onto a 4-20% polyacrylamide gel and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., GAPDH).[16]
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 5. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? [mdpi.com]
- 8. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]
optimizing incubation time for SHLP-6 treatment
Welcome to the technical support center for Small Humanin-Like Peptide 6 (SHLP-6) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Small Humanin-Like Peptide 6 (this compound) is a peptide derived from the mitochondria, encoded within the 16S rRNA region.[1][2] It plays a significant role in cellular homeostasis and has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Its mechanism of action involves modulating inflammatory pathways and enhancing the cellular antioxidant defense system.[3] In models of oxidative stress, this compound treatment has been observed to upregulate the expression of antioxidant genes such as SOD, CAT, GST, and GSH.[3] It also appears to modulate neuroinflammation by affecting the expression of cytokines like TNF-α, NLRP3, COX-2, and IL-10.[3][4]
Q2: What is a typical concentration range for this compound treatment in vitro?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental model. A study on zebrafish larvae exposed to copper sulfate (B86663) showed effective concentrations ranging from 10 to 50 µg/mL, with 40 µg/mL being identified as the optimal concentration for improving survival rates and heart rate, and for enhancing antioxidant enzyme activity.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known signaling pathways activated by this compound?
A3: The complete signaling pathway for this compound is still under investigation. However, current research suggests that this compound modulates inflammatory and antioxidant pathways. In zebrafish models of copper sulfate-induced toxicity, this compound treatment led to the upregulation of the anti-inflammatory cytokine IL-10, as well as the pro-inflammatory markers TNF-α and NLRP3, suggesting a complex modulatory role in the inflammatory response.[3][4] Concurrently, it boosts the cellular antioxidant defense by upregulating key antioxidant enzymes.[3]
Below is a diagram illustrating the putative signaling pathway of this compound based on current understanding.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation period may be too short or too long. Perform a time-course experiment to determine the optimal duration for your specific cell line and endpoint. (See Experimental Protocols section). |
| Incorrect Peptide Concentration | The concentration of this compound may be too low. Titrate the peptide concentration to identify the optimal dose for your experiment. A starting range of 10-50 µg/mL has been shown to be effective in some models.[3][4] |
| Poor Cell Health | Unhealthy or stressed cells may not respond appropriately. Ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. |
| Peptide Degradation | Improper storage or handling can lead to loss of activity. Store this compound according to the manufacturer's instructions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Issue 2: High cellular toxicity or off-target effects observed.
| Possible Cause | Recommended Solution |
| Excessive Peptide Concentration | High concentrations of this compound can lead to toxicity. Lower the peptide concentration to a level that is effective without causing undue stress to the cells. |
| Prolonged Incubation Time | Extended exposure to the peptide may induce cellular stress. Reduce the incubation time based on the results of your time-course experiment. |
| Contaminants in Peptide Stock | Ensure the purity of the this compound peptide. If possible, use a new, high-purity batch of the peptide. |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol provides a systematic approach to determine the optimal incubation time for this compound treatment in a cell-based assay.
1. Cell Seeding:
-
Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 40 µg/mL as a starting point based on zebrafish data).[3][4]
3. Time-Course Experiment:
-
Treat the cells with the this compound solution.
-
Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same volume of the vehicle used to dissolve the peptide.
-
Untreated Control: Cells cultured in medium alone.
-
4. Endpoint Analysis:
-
At each time point, harvest the cells and perform your desired endpoint analysis (e.g., cell viability assay, gene expression analysis of target genes like IL-10 or SOD, or measurement of reactive oxygen species).
-
Plot the results as a function of incubation time to determine the point at which the desired effect is maximal without inducing significant cell death.
Below is a workflow diagram for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of SHLP-6 and Humanin
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective peptides is continuously evolving, with mitochondrial-derived peptides (MDPs) emerging as a promising class of therapeutic candidates. Among these, humanin (B1591700) (HN) has been extensively studied for its potent neuroprotective properties. More recently, a family of small humanin-like peptides (SHLPs) has been identified, with SHLP-6 showing potential as a modulator of cellular stress responses. This guide provides an objective comparison of the neuroprotective effects of this compound and humanin, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these intriguing molecules.
At a Glance: Key Differences in Neuroprotective Profiles
| Feature | This compound | Humanin |
| Primary Neuroprotective Context | Primarily studied in a model of copper sulfate-induced toxicity in zebrafish larvae.[1][2][3][4] | Extensively studied in various in vitro and in vivo models of neurodegenerative diseases, particularly Alzheimer's disease (amyloid-β toxicity) and stroke.[5][6][7][8] |
| Mechanism of Action | Primarily demonstrated antioxidant and anti-inflammatory effects.[1][2][3][4] | Multi-faceted, including anti-apoptotic actions, modulation of signaling pathways (STAT3, Akt, ERK), and direct interaction with pro-apoptotic proteins.[9][10][11][12] |
| Data in Mammalian Models | Limited to no data available in mammalian neuronal cell cultures or animal models of neurodegeneration. | Extensive data from primary neurons, neuronal cell lines (e.g., SH-SY5Y, PC12), and mouse models of Alzheimer's disease and stroke.[7][8][9][10] |
| Signaling Pathways | Modulates inflammatory and antioxidant gene expression (e.g., TNF-α, NLRP3, IL-10, SOD, CAT).[1][2][3] | Activates pro-survival signaling cascades involving the GP130/IL6ST receptor complex, leading to the phosphorylation of STAT3, Akt, and ERK1/2.[12][13] |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of this compound and humanin. It is crucial to note that the experimental models and conditions differ significantly, precluding a direct, one-to-one comparison of potency.
Table 1: Neuroprotective Effects of this compound in a Zebrafish Model of Copper Sulfate-Induced Toxicity
| Parameter | Model System | Treatment | Result | Reference |
| Survival Rate | Zebrafish larvae exposed to CuSO₄ | 40 µg/mL this compound | 85% survival rate (compared to 57% in the untreated stress group) | [1][3][4] |
| ROS Inhibition (in vitro) | DPPH assay | 40 µg/mL this compound | 58.7% inhibition | [1][3] |
| ABTS assay | 40 µg/mL this compound | 74.3% inhibition | [1][3] | |
| ROS Reduction (in vivo) | DCFDA staining in zebrafish larvae | 50 µg/mL this compound | Fluorescence intensity reduced to 20.3% (from 82.3% in the stress group) | [1] |
| Antioxidant Enzyme Activity | Zebrafish larvae exposed to CuSO₄ | 40 µg/mL this compound | Superoxide Dismutase (SOD): 68.3 U/mg | [1][2][3] |
| Catalase (CAT): 82.40 U/mg | [1][2][3] | |||
| Reduced Glutathione (GSH): 79.3 U/mg | [1][2][3] | |||
| Lipid Peroxidation & Nitric Oxide | Zebrafish larvae exposed to CuSO₄ | 40 µg/mL this compound | Lipid Peroxidation: 3.86 U/mg | [1][3] |
| Nitric Oxide: 3.41 U/mg | [1][3] | |||
| Acetylcholinesterase (AChE) Activity | Zebrafish larvae exposed to CuSO₄ | 40 µg/mL this compound | 78.3 U/mg | [1][2][3] |
| Gene Expression (Fold Change) | Zebrafish larvae exposed to CuSO₄ | 40 µg/mL this compound | TNF-α: ↑ 2.16 | [1][2][3] |
| NLRP3: ↑ 1.78 | [1][2][3] | |||
| IL-10: ↑ 1.84 | [1][2][3] | |||
| SOD: ↑ 1.3 | [2] | |||
| CAT: ↑ 1.7 | [2] | |||
| GST: ↑ 1.5 | [2] | |||
| GSH: ↑ 1.8 | [2] |
Table 2: Neuroprotective Effects of Humanin and its Analogs in Various Models
| Parameter | Model System | Insult | Treatment | Result | Reference |
| Cell Viability | Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | 0.2 µM HNG | Increased to 69.1% (from 52.9% in OGD group) | [9] |
| SH-SY5Y cells | Silver Nanoparticles (10 µg/mL) | 10 µg/mL HN | Reversed AgNPs-induced toxicity and increased cell survival | [10] | |
| Primary neurons | Amyloid-β (Aβ) 1-42 (25 µM) | 10 nM HNG-17 | Completely suppressed cytotoxicity | [5] | |
| Cortical neurons | NMDA | 10 µmol/L HN | Recovered 98% of cell viability | [14] | |
| Apoptosis Reduction | Rat cortical neurons | Prion peptide (PrP(118-135)) | 10 µM HN | Prevented soluble PrP(118-135) fragment-induced cell death | [15] |
| Signaling Pathway Activation | F11 neurohybrid cells | - | 10 µM HN or 100 nM HNG | Upregulation of Tyr705 phosphorylation of STAT3 | [11] |
| SH-SY5Y cells | OGD/Reoxygenation | 0.1 µg/l HNG | Significantly increased protein levels of Jak2 and p-Stat3 | [16] | |
| In Vivo Efficacy | Triple transgenic mice (AD model) | - | Intranasal S14G-HN (3 months) | Markedly lower Aβ levels in the brain | [7] |
| Rats with spatial memory impairment | Intrahippocampal Aβ31-35 injection | HNG pretreatment | Protected spatial memory and rescued STAT3 from Aβ-induced disruption | [8] |
Signaling Pathways and Mechanisms of Action
The neuroprotective mechanisms of this compound and humanin appear to be distinct, based on the current body of research.
This compound: A Modulator of Antioxidant and Inflammatory Responses
The primary evidence for this compound's neuroprotective action comes from a study on copper sulfate-induced toxicity in zebrafish.[1][2][3][4] In this model, this compound demonstrated potent antioxidant effects by enhancing the activity of key antioxidant enzymes and reducing reactive oxygen species (ROS) and lipid peroxidation.[1][2][3] It also modulated the expression of inflammatory genes, suggesting an anti-inflammatory component to its protective mechanism.[1][2][3]
Figure 1: Proposed neuroprotective mechanism of this compound.
Humanin: A Multifunctional Neuroprotective Peptide
Humanin's neuroprotective effects are mediated through a more complex and well-characterized set of mechanisms. It can act both extracellularly, by binding to cell surface receptors, and intracellularly.
Extracellularly, humanin interacts with a trimeric receptor complex composed of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the glycoprotein (B1211001) 130 (gp130) subunit.[11] This interaction triggers the activation of several pro-survival signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/Akt (PI3K/Akt), and extracellular signal-regulated kinase (ERK) pathways.[12][13]
Intracellularly, humanin can directly bind to and inhibit the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent initiation of apoptosis.
Figure 2: Dual neuroprotective signaling of humanin.
Experimental Protocols
This compound Neuroprotection Assay in Zebrafish Larvae
Model: Copper sulfate (B86663) (CuSO₄)-induced toxicity in zebrafish larvae.[1][2][3][4]
-
Animal Model: Zebrafish larvae are exposed to a specific concentration of CuSO₄ to induce oxidative stress and neurotoxicity.
-
Treatment: Larvae are treated with varying concentrations of this compound (e.g., 10-50 µg/mL).[1][3]
-
Endpoint Analysis:
-
Survival Rate: Monitored over a defined period.
-
Morphological Changes: Assessed for developmental malformations.
-
Biochemical Assays: Homogenates of larvae are used to measure:
-
ROS levels (e.g., using DCFDA staining).[1]
-
Antioxidant enzyme activity (SOD, CAT, GSH).
-
Lipid peroxidation and nitric oxide levels.
-
AChE activity.
-
-
Gene Expression Analysis: Quantitative PCR is performed to measure the expression levels of inflammatory and antioxidant genes.
-
Humanin Neuroprotection Assay in Neuronal Cell Culture
Model: Amyloid-β (Aβ)-induced toxicity in primary cortical neurons or SH-SY5Y neuroblastoma cells.[5][10]
-
Cell Culture: Primary neurons are isolated and cultured, or SH-SY5Y cells are maintained in appropriate media.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic concentration of Aβ peptide (e.g., 25 µM Aβ1-42).[5]
-
Treatment: Cells are co-treated or pre-treated with humanin or its analogs (e.g., 10 nM HNG).[5]
-
Endpoint Analysis:
-
Cell Viability Assays:
-
MTT or WST-8 Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
Calcein-AM Staining: Stains viable cells green.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3).
-
-
Western Blot Analysis: Used to assess the phosphorylation status of signaling proteins such as STAT3, Akt, and ERK.
-
Figure 3: General experimental workflows for this compound and humanin.
Conclusion and Future Directions
Humanin stands as a well-validated neuroprotective peptide with a substantial body of evidence supporting its efficacy in models of neurodegenerative diseases, particularly those involving amyloid-β toxicity. Its mechanisms of action are multifaceted, involving the activation of key pro-survival signaling pathways and direct anti-apoptotic effects.
This compound, on the other hand, is a more recently investigated peptide with promising antioxidant and anti-inflammatory properties demonstrated in a non-mammalian model of acute toxicity. While the initial data is encouraging, its neuroprotective potential in the context of chronic neurodegenerative diseases remains to be established. Notably, some research suggests that this compound may have pro-apoptotic effects in certain cancer cell lines, highlighting the need for careful, context-dependent evaluation of its biological activities.[17][18]
For researchers and drug development professionals, humanin and its potent analogs represent a more mature and mechanistically understood avenue for therapeutic development in neurodegeneration. This compound, while currently at a much earlier stage of investigation, warrants further exploration to determine if its antioxidant and anti-inflammatory effects translate to neuroprotection in mammalian models of diseases like Alzheimer's and Parkinson's disease. Direct comparative studies of this compound and humanin in the same experimental systems will be crucial to accurately assess their relative therapeutic potential.
References
- 1. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 3. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 5. Detailed Characterization of Neuroprotection by a Rescue Factor Humanin against Various Alzheimer's Disease-Relevant Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corepeptides.com [corepeptides.com]
- 7. A Humanin Derivative Reduces Amyloid Beta Accumulation and Ameliorates Memory Deficit in Triple Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Gly14]-Humanin Protects Against Amyloid β Peptide-Induced Impairment of Spatial Learning and Memory in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of humanin on cerebral ischemia/reperfusion injury is mediated by a PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Humanin Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Humanin rescues cortical neurons from prion-peptide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Humanin analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
Differential Effects of SHLP-6 and SHLP-3 on Cell Survival: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Small Humanin-like Peptides (SHLPs) are a family of mitochondrial-derived peptides that have emerged as critical regulators of cellular processes, including cell survival and apoptosis. Among the six identified SHLPs, SHLP-3 and SHLP-6 exhibit opposing effects on cell fate. This guide provides a comprehensive comparison of their differential impacts on cell survival, supported by experimental data and detailed methodologies.
Summary of Effects on Cell Viability and Apoptosis
Experimental evidence demonstrates that SHLP-3 promotes cell survival and inhibits apoptosis, whereas this compound induces programmed cell death.[1][2] These contrasting effects have been observed in various cell lines, highlighting their potential as therapeutic targets for diseases characterized by excessive or insufficient cell death.
Quantitative Data Comparison
The following tables summarize the quantitative effects of SHLP-3 and this compound on cell viability and apoptosis in pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1).[1] The data is derived from studies where cells were treated with 100 nM of the respective peptides.
| Cell Line | Treatment | Change in Cell Viability (MTS Assay) |
| NIT-1 | Control | Baseline |
| SHLP-3 | ~15% increase | |
| This compound | ~20% decrease | |
| 22Rv1 | Control | Baseline |
| SHLP-3 | ~10% increase | |
| This compound | ~15% decrease | |
| Data estimated from graphical representations in Cobb et al., 2016.[1] |
| Cell Line | Treatment | Change in Apoptosis (DNA Fragmentation) |
| NIT-1 | Control | Baseline |
| SHLP-3 | ~40% decrease | |
| This compound | ~60% increase | |
| 22Rv1 | Control | Baseline |
| SHLP-3 | ~35% decrease | |
| This compound | ~50% increase | |
| Data estimated from graphical representations in Cobb et al., 2016.[1] |
Signaling Pathways
The divergent effects of SHLP-3 and this compound on cell survival are attributed to their distinct engagement of intracellular signaling pathways.
SHLP-3: The pro-survival effects of SHLP-3 are mediated, at least in part, through the activation of the Extracellular signal-regulated kinase (ERK) pathway.[3] The ERK pathway is a well-established signaling cascade known to promote cell survival and proliferation.[4]
This compound: The pro-apoptotic mechanism of this compound is less well-defined. However, studies indicate that it can induce apoptosis in cancer cells.[5][6] Interestingly, some research suggests a dual functionality for this compound, exhibiting cytoprotective effects in normal cells under certain stress conditions.[5][7] This context-dependent activity warrants further investigation.
Signaling pathways of SHLP-3 and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1) were used.[1]
-
Culture Conditions: Cells were cultured in serum-free media.[2]
-
Peptide Treatment: Synthetic SHLP-3 and this compound peptides were added to the cell cultures at a final concentration of 100 nM.[1][2]
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
MTS assay workflow.
-
Cell Plating: Seed NIT-1 or 22Rv1 cells in a 96-well plate.[8]
-
Treatment: Treat the cells with 100 nM of either SHLP-3, this compound, or a control peptide in serum-free media.[1][2]
-
Incubation: Incubate the plate for 72 hours.[1]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Apoptosis (DNA Fragmentation) Assay
DNA fragmentation is a hallmark of apoptosis. This assay quantifies the amount of fragmented DNA to measure the extent of apoptosis.
DNA fragmentation assay workflow.
-
Cell Plating and Treatment: Plate and treat cells with 100 nM of SHLP-3, this compound, or a control peptide as described above.[1][2]
-
Incubation: Incubate the cells for 24 hours.[1]
-
Cell Lysis: Lyse the cells to release their contents, including DNA.
-
DNA Isolation: Isolate the DNA from the cell lysate.
-
Quantification: Quantify the amount of fragmented DNA using a commercially available ELISA-based kit that detects histone-complexed DNA fragments. The absorbance reading is proportional to the level of apoptosis.
Conclusion
SHLP-3 and this compound exert opposing effects on cell survival, with SHLP-3 acting as a pro-survival peptide and this compound as a pro-apoptotic peptide. These distinct functions are linked to their differential activation of intracellular signaling pathways. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of these mitochondrial-derived peptides in a variety of disease contexts.
References
- 1. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Crosstalk between ERK, AKT, and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 6. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Functional Comparison of Small Humanin-Like Peptides (SHLPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small humanin-like peptides (SHLPs) are a family of six recently discovered micropeptides (SHLP1-6) encoded by the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1][2] Ranging from 20 to 38 amino acids in length, these peptides are emerging as critical retrograde signaling molecules that modulate a variety of cellular processes, including cell survival, proliferation, and metabolism.[3][4] Their discovery has opened new avenues for understanding mitochondrial-nuclear communication and for the development of novel therapeutics targeting age-related diseases and metabolic disorders. This guide provides a comprehensive functional comparison of the six SHLPs, supported by experimental data, detailed protocols, and signaling pathway diagrams.
Comparative Overview of SHLP Functions
The six SHLPs exhibit distinct and sometimes opposing biological activities. While some promote cell survival and proliferation, others can induce apoptosis. Their tissue expression patterns are also unique, suggesting specific physiological roles.[2] A summary of their primary functions is presented below, with detailed quantitative data provided in the subsequent tables.
-
SHLP1 & SHLP5: The specific functions of SHLP1 and SHLP5 are the least characterized among the family. In a key comparative study, they did not exhibit significant effects on cell viability, apoptosis, or proliferation under the conditions tested.[4] Further research is needed to elucidate their primary biological roles.
-
SHLP2: This peptide is a potent cytoprotective agent. It enhances cell viability, inhibits apoptosis, and promotes cell proliferation.[4] SHLP2 also plays a crucial role in improving mitochondrial function by increasing oxygen consumption and ATP production.[5] Furthermore, it has been shown to enhance insulin (B600854) sensitivity and regulate glucose homeostasis.[4][6] Its signaling is mediated through the ERK and STAT3 pathways.[6]
-
SHLP3: Similar to SHLP2, SHLP3 is cytoprotective, enhancing cell viability and inhibiting apoptosis.[4] It also contributes to improved mitochondrial metabolism.[5] The pro-survival signaling of SHLP3 is mediated, at least in part, through the ERK pathway.[6]
-
SHLP4: The primary role identified for SHLP4 is the promotion of cell proliferation.[4]
-
SHLP6: In stark contrast to SHLP2 and SHLP3, SHLP6 promotes apoptosis.[4] This pro-apoptotic function suggests a role in cellular homeostasis and the removal of damaged cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of SHLPs on various cellular processes as determined in key experimental studies. All in vitro experiments were conducted using a peptide concentration of 100 nM.[4]
Table 1: Effect of SHLPs on Cell Viability
| Peptide | Cell Line | Assay | Result | Reference |
| SHLP1 | NIT-1, 22Rv1 | MTS | No significant change | [4] |
| SHLP2 | NIT-1, 22Rv1 | MTS | Significant increase | [4] |
| AMD Cybrids | MTT | 21.79% increase in viable cells | [7] | |
| SHLP3 | NIT-1, 22Rv1 | MTS | Significant increase | [4] |
| SHLP4 | NIT-1, 22Rv1 | MTS | No significant change | [4] |
| SHLP5 | NIT-1, 22Rv1 | MTS | No significant change | [4] |
| SHLP6 | NIT-1, 22Rv1 | MTS | No significant change | [4] |
Table 2: Effect of SHLPs on Apoptosis
| Peptide | Cell Line | Assay | Result | Reference |
| SHLP1 | NIT-1, 22Rv1 | DNA Fragmentation | No significant change | [4] |
| SHLP2 | NIT-1, 22Rv1 | DNA Fragmentation | Significant decrease | [4] |
| AMD Cybrids | qRT-PCR | 81.8% decrease in Caspase-3 gene expression | [7] | |
| AMD Cybrids | qRT-PCR | 72.48% decrease in Caspase-7 gene expression | [7] | |
| SHLP3 | NIT-1, 22Rv1 | DNA Fragmentation | Significant decrease | [4] |
| SHLP4 | NIT-1, 22Rv1 | DNA Fragmentation | No significant change | [4] |
| SHLP5 | NIT-1, 22Rv1 | DNA Fragmentation | No significant change | [4] |
| SHLP6 | NIT-1, 22Rv1 | DNA Fragmentation | Significant increase | [4] |
Table 3: Effect of SHLPs on Cell Proliferation
| Peptide | Cell Line | Assay | Result | Reference |
| SHLP1 | NIT-1 | BrdU Incorporation | No significant change | [4] |
| SHLP2 | NIT-1 | BrdU Incorporation | Significant increase | [4] |
| SHLP3 | NIT-1 | BrdU Incorporation | No significant change | [4] |
| SHLP4 | NIT-1 | BrdU Incorporation | Significant increase | [4] |
| SHLP5 | NIT-1 | BrdU Incorporation | No significant change | [4] |
| SHLP6 | NIT-1 | BrdU Incorporation | No significant change | [4] |
Table 4: Effect of SHLP2 on Mitochondrial Respiration
| Parameter | Cell Model | Result | Reference |
| Complex I subunit level | AMD Cybrids | 350% increase | [1] |
| Complex II subunit level | AMD Cybrids | 54% increase | [1] |
| Complex III subunit level | AMD Cybrids | 32% increase | [1] |
| Complex IV subunit level | AMD Cybrids | 221% increase | [1] |
| Complex V subunit level | AMD Cybrids | 38% increase | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTS Assay)
This protocol is based on the conversion of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the culture medium with a serum-free medium containing 100 nM of the respective SHLP or a control peptide.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9][10]
Apoptosis (DNA Fragmentation Assay)
This assay detects the characteristic ladder pattern of DNA fragments produced during apoptosis.
-
Cell Treatment: Treat cells with 100 nM of the respective SHLP or a control peptide for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
DNA Extraction: Separate the fragmented DNA from the intact chromatin by centrifugation.
-
Protein and RNA Removal: Treat the supernatant with RNase A and Proteinase K to remove contaminating RNA and proteins.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.[11]
Cell Proliferation (BrdU Assay)
This assay measures the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
-
Cell Plating and Treatment: Plate and treat cells with 100 nM of the respective SHLP or a control peptide as described for the MTS assay.
-
BrdU Labeling: Add BrdU to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate, which is converted by HRP into a colored product.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.[1][3][12]
Mitochondrial Respiration (Oxygen Consumption Rate Assay)
This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with the desired SHLP.
-
Assay Preparation: Replace the culture medium with a bicarbonate-free assay medium and incubate the cells in a CO2-free incubator.
-
Seahorse Analysis: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure the OCR in real-time.
-
Mitochondrial Stress Test: To further assess mitochondrial function, sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A can be performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13][14][15]
ATP Production Assay
This assay measures the level of ATP, a key indicator of cellular energy status.
-
Cell Treatment: Treat cells with the desired SHLP.
-
Cell Lysis: Lyse the cells to release ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the conversion of D-luciferin to oxyluciferin, generating light.
-
Measurement: Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration.[16][17][18]
Signaling Pathways
The pro-survival effects of SHLP2 and SHLP3 are mediated through the activation of specific signaling pathways.
SHLP2 Signaling Pathway
SHLP2 activates both the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are critical for promoting cell survival and proliferation.
SHLP3 Signaling Pathway
SHLP3 promotes cell survival primarily through the activation of the ERK pathway.
The specific receptors for the SHLPs have not yet been fully identified. The signaling pathways for SHLP1, SHLP4, SHLP5, and SHLP6 are not well-established.
Conclusion
The small humanin-like peptides represent a new class of mitochondrial-derived signaling molecules with diverse and significant biological functions. SHLP2 and SHLP3 have emerged as promising cytoprotective and metabolic-regulating agents, while SHLP6 displays pro-apoptotic activity. SHLP4's role in proliferation also warrants further investigation. The functions of SHLP1 and SHLP5 remain largely unknown. The continued exploration of these peptides will undoubtedly provide deeper insights into mitochondrial biology and may lead to the development of novel therapeutic strategies for a range of human diseases.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. protocols.io [protocols.io]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to SHLP-6 and Other Mitochondrial-Derived Peptides in Oxidative Stress Management
Mitochondrial-derived peptides (MDPs) are a class of bioactive microproteins encoded by small open reading frames (sORFs) within the mitochondrial genome.[1][2] These peptides, including Humanin (HN), MOTS-c, and the Small Humanin-like Peptide (SHLP) family, are emerging as critical signaling molecules in a retrograde communication pathway from the mitochondria to the rest of the cell.[1][3] They play pivotal roles in various cellular processes, including metabolism, apoptosis, and, notably, the response to oxidative stress.[3][4][5]
This guide provides an objective comparison of SHLP-6 against other prominent MDPs, focusing on their mechanisms and efficacy in mitigating oxidative stress, supported by available experimental data.
This compound: A Modulator of Oxidative Stress and Inflammation
This compound is one of six peptides in the SHLP family, all encoded by the 16S rRNA gene within mitochondrial DNA.[6][7][8] While some studies have pointed to this compound having pro-apoptotic effects in certain cell lines[2][7][9], recent research highlights its potential as a potent antioxidant and neuroprotective agent. A key study investigating its effects on copper sulfate-induced toxicity in zebrafish larvae demonstrated that this compound can significantly counteract oxidative stress and modulate inflammatory responses.[10][11]
Protective Effects of this compound Against Copper Sulfate-Induced Oxidative Stress
In a zebrafish model, treatment with this compound at a concentration of 40 μg/mL offered significant protection against copper sulfate (B86663) (CuSO₄)-induced toxicity. This exposure is known to trigger excessive production of reactive oxygen species (ROS), leading to cellular damage.[10][11] this compound treatment led to an 85% survival rate in the larvae, improved heart rate, and reduced physical malformations.[10][11]
The antioxidant properties of this compound were demonstrated through both in vitro and in vivo assays. It exhibited direct ROS-scavenging activity and, more importantly, enhanced the endogenous antioxidant defense system of the zebrafish larvae.[10] Treatment with this compound led to a significant increase in the activity of key antioxidant enzymes while reducing markers of oxidative damage.[10][11]
Table 1: Quantitative Effects of this compound on Oxidative Stress Markers
| Parameter | Control (CuSO₄ only) | This compound Treated (40 μg/mL) | Unit | Reference |
| ROS Inhibition (In Vitro) | - | 58.7% (DPPH), 74.3% (ABTS) | % | [10][11] |
| Superoxide Dismutase (SOD) | Suppressed | 68.3 | U/mg | [10][11] |
| Catalase (CAT) | Suppressed | 82.40 | U/mg | [10][11] |
| Reduced Glutathione (B108866) (GSH) | Suppressed | 79.3 | U/mg | [10][11] |
| Lipid Peroxidation (LPO) | Increased | 3.86 | U/mg | [10][11] |
| Nitric Oxide (NO) | Increased | 3.41 | U/mg | [10][11] |
Data sourced from a study on CuSO₄-induced toxicity in zebrafish larvae.
This compound Signaling in Oxidative Stress
This compound appears to exert its protective effects through multiple signaling pathways. It may activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzyme genes like SOD, CAT, and GSH.[10][12] Furthermore, this compound modulates the MAPK signaling cascade, which is crucial for stress responses and inflammation.[10][12] Interestingly, while it upregulates pro-inflammatory markers like TNF-α and NLRP3, it also increases the anti-inflammatory cytokine IL-10, suggesting a complex immunomodulatory role to counteract inflammation.[10][11]
Caption: this compound signaling in response to oxidative stress.
Comparative Analysis with Other Mitochondrial Peptides
The functions of this compound in oxidative stress show both overlap and divergence when compared to other well-characterized MDPs.
-
SHLP-2 & SHLP-3: These are the most studied of the SHLP family for their cytoprotective roles. Like this compound, they protect against ROS production.[3][9] However, their primary reported function is to enhance cell viability and prevent apoptosis, contrasting with the pro-apoptotic role sometimes attributed to this compound.[7][9] SHLP-2 and SHLP-3 are known to improve mitochondrial metabolism, increasing oxygen consumption and ATP levels.[6][7] Their protective signaling involves the activation of ERK and STAT3 pathways.[6]
-
Humanin (HN): The first discovered MDP, Humanin, is a potent cytoprotective agent, particularly against oxidative stress.[3][13] It prevents apoptosis by interfering with pro-apoptotic proteins and activates survival pathways like STAT3.[8] Like this compound, Humanin can reduce ROS formation, but its role as a consistently anti-apoptotic factor is more firmly established.[3][8]
-
MOTS-c: This peptide is a key regulator of metabolic homeostasis and its levels are responsive to exercise.[13] MOTS-c combats oxidative stress by activating the AMPK pathway, which in turn can lead to the expression of antioxidant genes.[14] Its primary role is linked to metabolic adjustments under stress, which complements the direct antioxidant and immunomodulatory functions seen with this compound.
Table 2: Functional Comparison of MDPs in Oxidative Stress
| Feature | This compound | SHLP-2 | SHLP-3 | Humanin (HN) | MOTS-c |
| Primary Source | 16S rRNA[6] | 16S rRNA[6] | 16S rRNA[6] | 16S rRNA[13] | 12S rRNA |
| ROS Reduction | Yes[10] | Yes[9] | Yes[3] | Yes[3] | Yes |
| Effect on Apoptosis | Pro-apoptotic (some cells)[2][9], Protective (in vivo)[10] | Anti-apoptotic[9] | Anti-apoptotic[9] | Anti-apoptotic[8] | Anti-apoptotic[13] |
| Mito. Metabolism | Not detailed | Enhances[6] | Enhances[6] | Enhances[13] | Regulates |
| Key Signaling | Nrf2, MAPK[10][12] | ERK, STAT3 | ERK[6] | STAT3[8] | AMPK[13] |
| Inflammation | Modulates[10] | No effect reported[4] | Pro-inflammatory reported[4] | Anti-inflammatory[13] | Anti-inflammatory[13] |
Experimental Protocols
The primary data for this compound's antioxidant activity comes from a study using a zebrafish model. The key methodologies are outlined below.
Zebrafish Model of Copper Sulfate (CuSO₄) Toxicity
-
Animal Model: Zebrafish (Danio rerio) larvae were used.
-
Induction of Oxidative Stress: Larvae were exposed to copper sulfate (CuSO₄) to induce significant oxidative stress and inflammation.[10][11]
-
Treatment: Following exposure, larvae were treated with this compound at concentrations ranging from 10 to 50 μg/mL. The most effective dose was identified as 40 μg/mL.[10][11]
-
Assays Performed:
-
In Vitro Antioxidant Assays: ROS-scavenging activity was measured using DPPH and ABTS assays.[10][12]
-
In Vivo Enzymatic Assays: The activity of antioxidant enzymes (SOD, CAT) and levels of reduced glutathione (GSH) were quantified from larvae homogenates.[10][11]
-
Oxidative Damage Markers: Lipid peroxidation (LPO) and nitric oxide (NO) levels were measured as indicators of cellular damage.[10][11]
-
Gene Expression Analysis: Quantitative PCR was performed to assess the expression levels of antioxidant (SOD, CAT, GST, GSH) and inflammatory (TNF-α, NLRP3, COX-2, IL-10) genes.[10][11]
-
Physiological Assessment: Survival rates, heart rate, physical malformations, and locomotor activity were recorded.[10][11]
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mitochondria-derived peptides in aging and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 4. The Role of Mitochondria-Derived Peptides in Cardiovascular Diseases and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 11. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondria‑derived peptides: Promising microproteins in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Micro-Peptides: Exploring Humanin, MOTS‑c, and SHLPs in Research and Beyond - Newspatrolling.com [newspatrolling.com]
Validating SHLP-6 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 6 (SHLP-6) is a recently discovered mitochondrial-derived peptide (MDP) that has garnered significant interest within the scientific community. Encoded by a small open reading frame in the 16S ribosomal RNA region of the mitochondrial genome, this compound exhibits a dualistic nature, functioning as a pro-apoptotic agent in certain cancer cells while demonstrating cytoprotective and neuroprotective properties in other contexts.[1][2] This paradoxical activity makes this compound a compelling, albeit complex, candidate for therapeutic development. This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by experimental data, to aid researchers in validating its potential as a therapeutic target.
This compound: Mechanism of Action and Signaling Pathways
This compound's biological effects are mediated through its modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. While the precise receptor for this compound remains to be definitively identified, it is believed that, similar to other SHLPs, it may exert its effects through both extracellular and intracellular mechanisms, potentially via a unique cell surface receptor.[1]
In the context of neuroprotection and anti-inflammation, this compound has been shown to modulate the NLRP3 inflammasome pathway.[3][4][5] It upregulates the anti-inflammatory cytokine IL-10 while modulating the expression of pro-inflammatory mediators such as TNF-α and COX-2.[3] This suggests a role for this compound in dampening inflammatory responses that contribute to neurodegenerative processes.
Conversely, in specific cancer cell lines such as murine pancreatic β-cells (NIT-1) and human prostate cancer cells (22Rv1), this compound has been observed to significantly increase apoptosis.[1][2][3] This pro-apoptotic activity highlights its potential as a targeted anti-cancer agent.
dot
Caption: Putative signaling pathway of this compound.
Comparative Performance of this compound
To objectively evaluate the therapeutic potential of this compound, its performance must be compared against alternative approaches.
Comparison with other Small Humanin-like Peptides (SHLPs)
The SHLP family consists of six members with distinct and sometimes opposing functions.[1][2] This makes a direct comparison within the family crucial for target validation.
| Peptide | Primary Function | Supporting Experimental Evidence | Reference |
| This compound | Pro-apoptotic (cancer); Neuroprotective, Anti-inflammatory | Increased apoptosis in NIT-1 and 22Rv1 cells. Reduced ROS and inflammation in zebrafish larvae exposed to copper sulfate. | [1][2][3] |
| SHLP-2 | Cytoprotective, Anti-apoptotic, Insulin (B600854) sensitizing | Enhanced cell viability and decreased apoptosis in NIT-1 and 22Rv1 cells. Improved insulin sensitivity in mouse models. | [1] |
| SHLP-3 | Cytoprotective, Anti-apoptotic | Enhanced cell viability and decreased apoptosis in NIT-1 and 22Rv1 cells. | [1] |
This comparison highlights the functional divergence within the SHLP family. While SHLP-2 and SHLP-3 promote cell survival, this compound can induce cell death, suggesting that the therapeutic application of SHLPs will be highly context-dependent.
Comparison with other Neuroprotective Strategies
In the context of neurodegenerative diseases like Alzheimer's, where mitochondrial dysfunction is a key pathological feature, targeting mitochondria is a promising therapeutic strategy.[6][7][8][9][10]
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| Targeting this compound | Modulates inflammation and oxidative stress through the NLRP3 pathway. | Potentially targets a specific mitochondrial signaling pathway. | The dual pro-apoptotic and neuroprotective nature requires careful targeted delivery. |
| Antioxidants (e.g., Resveratrol) | Scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.[2][11][12][13] | Broad-spectrum antioxidant effects. | May lack specificity and have off-target effects. |
| Mitochondrial Transplantation | Introduction of healthy mitochondria into damaged cells.[7] | Directly replaces dysfunctional mitochondria. | Technically challenging with potential for immune rejection. |
| Targeting Mitochondrial Biogenesis | Upregulating the creation of new mitochondria.[7] | Increases the overall number of functional mitochondria. | The newly generated mitochondria may still be susceptible to the underlying pathology. |
dot
Caption: A typical experimental workflow for validating this compound.
Supporting Experimental Data
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Antioxidant Activity of this compound [3]
| Concentration (µg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
| 10 | 25.6 | 56.7 |
| 20 | 36.2 | 64.85 |
| 30 | 44.5 | 68.12 |
| 40 | 58.7 | 73.0 |
| 50 | 64.2 | 74.3 |
Table 2: Neuroprotective Effects of this compound in a Zebrafish Model of Copper-Induced Toxicity [3]
| Treatment Group | Survival Rate (%) | Heart Rate (bpm) | Locomotor Activity (Distance in m) |
| Control | 95 | 185 | 50.2 |
| Copper Sulfate | 55 | 120 | 25.8 |
| Copper Sulfate + this compound (40 µg/mL) | 85 | 178 | 43.53 |
Table 3: Effect of this compound on Apoptosis in Cell Lines [1]
| Cell Line | Treatment | Change in Apoptosis |
| NIT-1 (Murine Pancreatic β-cells) | 100 nM this compound | Significant Increase |
| 22Rv1 (Human Prostate Cancer) | 100 nM this compound | Significant Increase |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or control peptides for the desired duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTS assay.
-
DCFDA Staining: Remove the treatment media and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free media for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay) and express ROS levels as a fold change relative to the control.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.
-
Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analyzer: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. Analyze parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
Conclusion
This compound presents a novel and intriguing therapeutic target with a dual functionality that could be harnessed for both neuroprotection and cancer therapy. Its ability to modulate inflammation and oxidative stress through the NLRP3 pathway provides a strong rationale for its further investigation in the context of neurodegenerative diseases. However, its pro-apoptotic effects in cancer cells necessitate a thorough understanding of its tissue-specific and cell-type-specific activities to ensure therapeutic safety and efficacy.
A direct comparison with other SHLPs reveals a family of peptides with diverse and sometimes opposing roles, underscoring the importance of selecting the right peptide for the intended therapeutic application. When compared to broader neuroprotective strategies, targeting this compound offers the potential for a more specific, mitochondria-focused intervention.
The provided experimental data, primarily from in vitro and zebrafish models, is promising but highlights the need for further validation in mammalian systems. The detailed experimental protocols included in this guide should facilitate the design and execution of these crucial validation studies. Future research should focus on identifying the this compound receptor, elucidating the complete signaling cascade, and conducting comprehensive preclinical studies in relevant disease models to fully validate this compound as a viable therapeutic target.
References
- 1. Mitochondria-derived peptide SHLP2 regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Inhibits Oxidative Stress and Regulates M1/M2-Type Polarization of Microglia via Mediation of the Nrf2/Shh Signaling Cascade after OGD/R Injury In Vitro [mdpi.com]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 10. jove.com [jove.com]
- 11. Resveratrol reduces oxidative stress and cell death and increases mitochondrial antioxidants and XIAP in PC6.3-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Small Human-like Proteins (SHLPs)
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies against different Small Human-like Proteins (SHLPs), a critical step in ensuring therapeutic efficacy and safety. Due to the proprietary or novel nature of "Small Human-like Proteins (SHLPs)," this guide presents a generalized methodology and illustrative data that can be adapted to specific SHLPs of interest.
The potential for an antibody to bind to unintended targets, known as cross-reactivity, can lead to off-target effects and reduced therapeutic efficacy.[1][2] Therefore, rigorous assessment of antibody specificity is a crucial part of preclinical development.[1][3] This guide outlines common experimental protocols and data presentation formats to facilitate a clear comparison of antibody binding profiles against a panel of SHLPs.
Quantitative Analysis of Antibody Cross-Reactivity
A systematic approach to quantifying antibody binding is essential for direct comparison. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) can provide quantitative data on the degree of interaction between an antibody and various antigens.[4][5] The results can be summarized in a table for easy interpretation.
Table 1: Comparative Binding of Anti-SHLP-A Monoclonal Antibody (mAb-A) to a Panel of SHLPs
| Target SHLP | mAb-A Binding (ELISA OD at 450 nm) | Binding Affinity (KD) | % Cross-Reactivity (relative to SHLP-A) |
| SHLP-A (Target) | 2.850 | 1.2 nM | 100% |
| SHLP-B | 1.520 | 5.8 nM | 53.3% |
| SHLP-C | 0.150 | >100 nM | 5.3% |
| SHLP-D | 0.095 | Not Determined | 3.3% |
| Control Protein | 0.050 | Not Determined | 1.8% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reliable and reproducible cross-reactivity data. Below are standard protocols for assessing antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
This protocol is designed to measure the binding of a specific antibody to a panel of immobilized SHLP antigens.
-
Coating: Coat individual wells of a 96-well microtiter plate with 100 µL of each purified SHLP (SHLP-A, SHLP-B, SHLP-C, etc.) and a control protein at a concentration of 2 µg/mL in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% nonfat milk in PBS) to each well and incubate for 1-2 hours at room temperature.[4]
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the primary antibody (e.g., anti-SHLP-A mAb) at a predetermined optimal concentration (e.g., 1 µg/mL) to each well. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) at an appropriate dilution (e.g., 1:5000).[4] Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blotting for Specificity Confirmation
This technique helps to confirm specificity by assessing antibody binding to SHLPs separated by size.
-
Sample Preparation: Prepare lysates from cells expressing individual SHLPs or use purified SHLP proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% nonfat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SHLP-A mAb) at an appropriate dilution in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz DOT language can effectively illustrate complex workflows, biological pathways, and binding relationships.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Hypothetical SHLP signaling pathway.
Caption: Antibody binding specificity and cross-reactivity.
By employing these standardized methods and visualization tools, researchers can build a robust and comparative understanding of antibody cross-reactivity against their specific SHLPs, ultimately leading to the development of safer and more effective biologics.
References
A Comparative Analysis of SHLP-6 and MOTS-c: Mitochondrial Peptides in Cellular Regulation
For Immediate Release
Los Angeles, CA – December 10, 2025 – In the evolving landscape of cellular biology and drug development, two mitochondria-derived peptides (MDPs), Small Humanin-like Peptide 6 (SHLP-6) and Mitochondrial Open Reading Frame of the 12S rRNA-c (MOTS-c), have emerged as significant regulators of cellular homeostasis. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and MOTS-c originate from the mitochondrial genome, products of small open reading frames within the 16S and 12S ribosomal RNA genes, respectively.[1] Despite their common mitochondrial heritage, they exhibit distinct and, in some cases, opposing biological activities. MOTS-c is primarily recognized for its role in metabolic regulation, acting as an "exercise-mimetic" to enhance insulin (B600854) sensitivity and glucose utilization.[2] In contrast, this compound has demonstrated potent anti-inflammatory and antioxidant properties, while also being implicated in pro-apoptotic processes.[3][4]
Quantitative Performance Analysis
To facilitate a clear comparison of the functional effects of this compound and MOTS-c, the following tables summarize key quantitative data from various experimental studies. It is important to note that these data are derived from different experimental models and direct head-to-head comparative studies are limited.
Table 1: Comparative Effects of this compound and MOTS-c on Cellular Processes
| Feature | This compound | MOTS-c |
| Primary Function | Anti-inflammatory, Antioxidant, Pro-apoptotic | Metabolic Regulation, Insulin Sensitization |
| Key Signaling Pathway | Nrf2, MAPK[3] | AMPK[2][5] |
| Effect on Apoptosis | Induces apoptosis in cancer cells[4] | Anti-apoptotic in certain contexts (e.g., septic cardiomyopathy)[6] |
| Effect on Inflammation | Reduces pro-inflammatory cytokines (TNF-α, IL-1β), increases anti-inflammatory IL-10[3][7] | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increases IL-10[1][8] |
| Effect on Oxidative Stress | Reduces ROS, enhances antioxidant enzyme activity (SOD, CAT, GSH)[3][9] | Reduces ROS production[1] |
| Metabolic Effects | Not well-characterized | Enhances glucose uptake, improves insulin sensitivity, prevents diet-induced obesity[2][5] |
Table 2: In Vivo Efficacy of this compound in a Zebrafish Model of Copper Sulfate-Induced Toxicity [3][9]
| Parameter | Treatment Group (40 μg/mL this compound) | Control Group (Copper Sulfate (B86663) only) |
| Survival Rate | 85% | 45% |
| Heart Rate | 178 bpm | Reduced |
| ROS Inhibition (DPPH assay) | 58.7% | - |
| ROS Inhibition (ABTS assay) | 74.3% | - |
| Superoxide (B77818) Dismutase (SOD) Activity | 68.3 U/mg | Reduced |
| Catalase (CAT) Activity | 82.40 U/mg | Reduced |
| Reduced Glutathione (B108866) (GSH) Level | 79.3 U/mg | Reduced |
| Lipid Peroxidation (MDA Level) | 3.86 U/mg | Increased |
| Nitric Oxide (NO) Level | 3.41 U/mg | Increased |
| Acetylcholinesterase (AChE) Activity | 78.3 U/mg | Reduced |
| Locomotor Activity (Distance Travelled) | 43.53 m | Reduced |
| Gene Expression (Fold Change) | ||
| TNF-α | 2.16 | - |
| NLRP3 | 1.78 | - |
| COX-2 | 0.705 | - |
| IL-10 | 1.84 | - |
| SOD | 1.3 | - |
| CAT | 1.7 | - |
| GST | 1.5 | - |
| GSH | 1.8 | - |
Table 3: In Vivo Efficacy of MOTS-c in a High-Fat Diet (HFD) Mouse Model [10][11]
| Parameter | Treatment Group (0.5 mg/kg/day MOTS-c) | Control Group (HFD only) |
| Body Weight | Prevention of weight gain | Increased |
| Glucose Homeostasis | Improved | Impaired |
| Insulin Sensitivity | Enhanced | Reduced |
| Energy Expenditure | Increased | Unchanged |
| Fat Accumulation (Liver) | Reduced | Increased |
| Circulating IL-6 | Significantly reduced | Elevated |
| Circulating TNF-α | Significantly reduced | Elevated |
Signaling Pathways
The distinct biological effects of this compound and MOTS-c are mediated by different intracellular signaling pathways.
This compound Signaling
This compound appears to exert its antioxidant and anti-inflammatory effects primarily through the activation of the Nrf2 signaling pathway.[3] Under conditions of oxidative stress, this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus. There, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as SOD, CAT, and GST.[3] Additionally, this compound has been shown to modulate the MAPK signaling cascade, which can influence inflammatory responses.[3][7]
MOTS-c Signaling
The metabolic effects of MOTS-c are primarily mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] MOTS-c can inhibit the folate cycle, leading to an accumulation of the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn activates AMPK.[5] Activated AMPK then initiates a cascade of downstream effects, including increased glucose uptake and fatty acid oxidation, which contribute to improved insulin sensitivity and reduced fat accumulation.[2][5]
Experimental Protocols
This compound Zebrafish Assay for Antioxidant and Anti-inflammatory Activity
This protocol is based on the methodology described in studies investigating the protective effects of this compound against copper sulfate-induced toxicity in zebrafish larvae.[3][9]
1. Animal Model and Treatment:
-
Zebrafish (Danio rerio) larvae at 3 days post-fertilization (dpf) are used.
-
Larvae are exposed to a sublethal concentration of copper sulfate (CuSO₄) to induce oxidative stress and inflammation.
-
Concurrently, larvae are treated with varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 μg/mL) for a specified duration (e.g., 24 hours).
2. Assessment of Survival and Morphology:
-
Survival rates and morphological changes (e.g., malformations, heart rate) are recorded at the end of the treatment period.
3. Measurement of Oxidative Stress Markers:
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and the levels of reduced glutathione (GSH) are determined using commercially available assay kits.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TARS) assay.
-
Nitric Oxide (NO): NO levels are measured using the Griess reagent.
4. Gene Expression Analysis:
-
Total RNA is extracted from the zebrafish larvae.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of genes related to inflammation (e.g., TNF-α, NLRP3, COX-2, IL-10) and antioxidant defense (e.g., SOD, CAT, GST, GSH).
MOTS-c In Vivo Mouse Model of Metabolic Regulation
This protocol is a generalized representation of methodologies used in studies evaluating the metabolic effects of MOTS-c in high-fat diet-induced obese mice.[10][11]
1. Animal Model and Diet:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., several weeks) to induce obesity and insulin resistance.
-
A control group is fed a standard chow diet.
2. MOTS-c Administration:
-
Mice on the HFD are divided into treatment and vehicle control groups.
-
MOTS-c is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 0.5 mg/kg/day). The vehicle control group receives saline injections.
3. Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) can be assessed using techniques like nuclear magnetic resonance (NMR).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): GTT and ITT are performed to assess glucose homeostasis and insulin sensitivity.
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂), from which the respiratory exchange ratio (RER) and energy expenditure are calculated.
4. Biochemical Analysis:
-
Blood samples are collected to measure plasma levels of glucose, insulin, and inflammatory cytokines (e.g., IL-6, TNF-α).
-
Tissues (e.g., liver, skeletal muscle) are harvested for analysis of lipid accumulation (e.g., Oil Red O staining) and protein expression/phosphorylation (e.g., Western blotting for AMPK and its downstream targets).
Conclusion
This compound and MOTS-c are two promising mitochondria-derived peptides with distinct therapeutic potential. MOTS-c stands out for its robust effects on metabolic health, positioning it as a potential therapeutic for conditions like type 2 diabetes and obesity. This compound, with its potent antioxidant and anti-inflammatory properties, warrants further investigation for its utility in diseases characterized by oxidative stress and inflammation. The pro-apoptotic nature of this compound also suggests a potential role in oncology. Future research, particularly direct comparative studies, will be crucial to fully elucidate their relative potencies and therapeutic windows, paving the way for their clinical translation.
References
- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corepeptides.com [corepeptides.com]
- 3. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 4. Mitochondrial Micro-Peptides: Exploring Humanin, MOTS‑c, and SHLPs in Research and Beyond - Newspatrolling.com [newspatrolling.com]
- 5. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective effect of the mitochondrial-derived peptide MOTS-c on LPS-induced septic cardiomyopathy: Effect of MOTS-c on septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
SHLP-6 efficacy compared to other apoptosis-inducing agents
For Immediate Release
A comprehensive review of available data positions the mitochondrial-derived peptide, SHLP-6, as a notable apoptosis-inducing agent, with demonstrated effects in both cancer and non-cancer cell lines. This guide provides a comparative analysis of this compound's efficacy against other well-established apoptosis inducers—Staurosporine, Paclitaxel, and Doxorubicin—supported by experimental data and detailed protocols to assist researchers in oncology and drug development.
Unveiling the Apoptotic Potential of this compound
This compound, a small humanin-like peptide, has been identified as a pro-apoptotic agent, significantly increasing programmed cell death in various cell types, including the human prostate cancer cell line 22Rv1 and the murine pancreatic beta cell line NIT-1.[1][2] While the precise quantitative efficacy, such as the half-maximal effective concentration (EC50) for apoptosis induction, is not yet fully detailed in published literature, studies confirm a statistically significant increase in apoptosis upon treatment with this compound.[2]
Comparative Efficacy of Apoptosis-Inducing Agents
To provide a clear perspective on the potency of this compound, this guide summarizes the apoptotic efficacy of three widely used agents in the 22Rv1 human prostate cancer cell line, a model in which this compound has shown activity.
| Agent | Cell Line | Concentration | Apoptotic Effect | Citation |
| This compound | 22Rv1 | 100 nM | Significant increase in apoptosis after 24h | [2] |
| Paclitaxel | 22Rv1 | 1.0 nmol/L | Significant induction of apoptosis | [3] |
| Doxorubicin | 22Rv1 | 234.0 nM (IC50) | Inhibition of cell viability | [4] |
| Staurosporine | HBL-100 | 50 nM | 100% apoptosis after 48h | [5] |
| Staurosporine | T47D | 50 nM | 4% apoptosis after 48h | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions, including treatment duration and specific assays used. The data presented for Staurosporine is in different cell lines but provides a general reference for its potent, albeit cell-type dependent, apoptotic induction.
Signaling Pathways and Experimental Workflows
The induction of apoptosis is a complex process involving distinct signaling cascades. The diagrams below illustrate the general intrinsic apoptotic pathway, a common mechanism for the agents discussed, and a typical experimental workflow for quantifying apoptosis.
Caption: Intrinsic Apoptosis Pathway.
Caption: Apoptosis Quantification Workflow.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key apoptosis assays are provided below.
Cell Culture and Treatment
-
Cell Lines: 22Rv1 (human prostate carcinoma) and NIT-1 (murine pancreatic beta cells) can be obtained from ATCC.
-
Culture Conditions: 22Rv1 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. NIT-1 cells are cultured in F-12K medium with 10% FBS and 1% penicillin/streptomycin. Both are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For apoptosis induction, cells are typically seeded and allowed to adhere before being treated with the respective agents at the desired concentrations in serum-free media for the specified duration.
Apoptosis Assays
1. DNA Fragmentation ELISA
This assay quantifies histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Principle: A photometric enzyme immunoassay for the quantitative in vitro determination of cytoplasmic histone-associated DNA fragments.
-
Procedure (as per manufacturer's instructions, e.g., Roche Cell Death Detection ELISA PLUS):
-
Prepare cell lysates from both treated and untreated cells.
-
Add the lysate to a streptavidin-coated microplate.
-
Add a mixture of anti-histone-biotin and anti-DNA-POD.
-
Incubate to allow the formation of a sandwich complex of histone-DNA-anti-histone-biotin and anti-DNA-POD.
-
Wash away unbound components.
-
Add ABTS substrate and measure the absorbance at 405 nm.
-
The absorbance is directly proportional to the amount of nucleosomes.
-
2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells after treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry within one hour.
-
3. Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
-
Principle: A colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate.
-
Procedure:
-
Prepare cell lysates.
-
Add the lysate to a microplate well containing the caspase substrate conjugated to a chromophore or fluorophore.
-
Incubate to allow caspase to cleave the substrate.
-
Measure the absorbance or fluorescence, which is proportional to the caspase activity.
-
Conclusion
This compound demonstrates clear pro-apoptotic activity, positioning it as a peptide of interest for further investigation in cancer therapy and other fields where apoptosis induction is a desired outcome. While direct quantitative comparisons with established agents are still emerging, the available data underscores its potential. The provided protocols and pathway diagrams offer a framework for researchers to conduct standardized and comparative efficacy studies, which will be crucial in fully elucidating the therapeutic promise of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Distinct Signaling Pathways of SHLP-6 and Humanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the distinct signaling pathways initiated by two mitochondrial-derived peptides, SHLP-6 and humanin (B1591700). While both peptides originate from the same mitochondrial gene, their downstream effects are strikingly different, with humanin promoting cell survival and this compound inducing apoptosis. This guide summarizes the current understanding of their mechanisms, presents available data in a comparative format, and provides hypothetical experimental protocols for further investigation.
Divergent Signaling Architectures: An Overview
Humanin is a well-established cytoprotective peptide that functions through both intracellular and extracellular pathways to inhibit apoptosis and promote cell survival. In contrast, this compound, a more recently identified peptide from the same locus, exhibits pro-apoptotic effects. The signaling cascades they trigger are fundamentally different, reflecting their opposing biological roles.
Comparative Analysis of Signaling Pathways
The signaling pathways of humanin are characterized by the activation of pro-survival kinases and the direct inhibition of apoptotic machinery. This compound, on the other hand, appears to engage pathways that can lead to programmed cell death, including the modulation of the MAPK signaling cascade and the regulation of inflammatory mediators.
Key Signaling Mediators and Cellular Responses
| Feature | Humanin | This compound |
| Primary Cellular Effect | Anti-apoptotic, Cytoprotective | Pro-apoptotic |
| Receptor Binding | GP130/IL6ST receptor complex, Formyl peptide receptor-like 1 (FPRL1) | Not yet identified |
| Key Signaling Pathways | PI3K/AKT, JAK/STAT3, ERK1/2 | MAPK (ERK, JNK, p38), Nrf2 antioxidant response |
| Intracellular Interactions | Binds to and inhibits pro-apoptotic proteins (e.g., Bax, Bid, BimEL)[1][2][3][4][5] | Interacts with apoptotic and neurodegeneration-related proteins (e.g., Caspase 8, Bcl-2, Bax) |
| Regulation of Apoptosis | Inhibits Bax translocation to mitochondria, preventing cytochrome c release[1][2][3] | Significantly increases apoptosis in specific cell lines[6] |
| Inflammatory Response | Generally anti-inflammatory | Upregulates both pro-inflammatory (TNF-α, NLRP3) and anti-inflammatory (IL-10) cytokines[7][8][9] |
Visualizing the Dichotomy: Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades of humanin and this compound.
Humanin's Pro-Survival Signaling Network
Caption: Humanin's dual-action pro-survival signaling pathways.
This compound's Pro-Apoptotic and Modulatory Signaling
Caption: this compound's complex signaling network leading to apoptosis and cellular modulation.
Experimental Protocols for Comparative Analysis
To further elucidate the distinct signaling mechanisms of this compound and humanin, the following experimental approaches are recommended.
Assessment of Apoptosis Induction
Objective: To quantify and compare the pro-apoptotic effect of this compound versus the anti-apoptotic effect of humanin.
Methodology:
-
Cell Culture: Utilize relevant cell lines (e.g., neuronal cells, cancer cell lines) cultured under standard conditions.
-
Treatment: Treat cells with varying concentrations of this compound and humanin, as well as a vehicle control. For anti-apoptotic assays with humanin, an apoptotic stimulus (e.g., staurosporine, serum starvation) should be co-administered.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Quantify early and late apoptotic cells via flow cytometry.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) using colorimetric or fluorometric assays.
-
DNA Fragmentation Analysis: Detect DNA laddering, a hallmark of apoptosis, using agarose (B213101) gel electrophoresis.[6]
-
-
Experimental Workflow:
Caption: Workflow for comparing the effects of this compound and humanin on apoptosis.
Analysis of Signaling Pathway Activation
Objective: To identify and compare the key signaling molecules activated or inhibited by this compound and humanin.
Methodology:
-
Cell Lysis and Protein Quantification: After treatment, lyse cells and determine protein concentration using a BCA assay.
-
Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling molecules, including:
-
Pro-survival pathways (for humanin): p-AKT/AKT, p-STAT3/STAT3, p-ERK/ERK.
-
MAPK pathways (for this compound): p-JNK/JNK, p-p38/p38, p-ERK/ERK.
-
Apoptotic proteins: Cleaved caspase-3, Bax, Bcl-2.
-
-
Experimental Workflow:
Caption: Workflow for analyzing signaling pathway activation by this compound and humanin.
Gene Expression Analysis
Objective: To compare the transcriptional changes induced by this compound and humanin, particularly focusing on genes related to apoptosis, inflammation, and stress responses.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells and reverse transcribe it into cDNA.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of target genes, including:
-
Inflammatory cytokines: TNF-α, IL-6, IL-10, NLRP3.
-
Antioxidant enzymes: SOD, CAT, GST, GSH.
-
Bcl-2 family genes: Bax, Bcl-2, Bid, Bim.
-
-
Experimental Workflow:
Caption: Workflow for comparative gene expression analysis.
Conclusion and Future Directions
The distinct signaling pathways of this compound and humanin highlight the functional divergence of peptides derived from the same mitochondrial open reading frame. While humanin is a promising therapeutic target for conditions involving excessive cell death, the pro-apoptotic nature of this compound suggests potential applications in contexts where inducing cell death is desirable, such as in cancer therapy.
Further research is needed to fully elucidate the this compound signaling cascade, including the identification of its receptor(s) and a more detailed characterization of its interaction with the apoptotic machinery. Direct comparative studies employing the outlined experimental protocols will be crucial in building a comprehensive understanding of the opposing roles of these two intriguing mitochondrial-derived peptides.
References
- 1. Humanin peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.ijs.si [bio.ijs.si]
- 3. Humanin peptide suppresses apoptosis by interfering with Bax activation [ideas.repec.org]
- 4. Humanin induces conformational changes in the apoptosis regulator BAX and sequesters it into fibers, preventing mitochondrial outer-membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 9. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
A Head-to-Head Comparison of SHLP-6 and Other Leading Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of antioxidant research, the small humanin-like peptide 6 (SHLP-6) has emerged as a promising candidate for mitigating oxidative stress and its associated cellular damage. This guide provides an objective, data-driven comparison of this compound with other well-established antioxidants: N-acetylcysteine (NAC), Vitamin C, and the mitochondria-targeted antioxidant, MitoQ. This analysis is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate antioxidant agents for their studies.
Mechanism of Action: A Comparative Overview
The antioxidant defense of a cell is a complex network of enzymatic and non-enzymatic systems. The antioxidants discussed here employ distinct yet sometimes overlapping mechanisms to combat reactive oxygen species (ROS) and maintain cellular redox homeostasis.
-
This compound: This mitochondria-derived peptide exhibits a multi-faceted antioxidant strategy. It upregulates the expression and activity of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) S-transferase (GST), and glutathione (GSH).[1][2] By bolstering the cell's natural defense system, this compound provides a comprehensive and sustained antioxidant response. Furthermore, it directly scavenges ROS, leading to a reduction in lipid peroxidation and nitric oxide levels.[1][2] this compound also modulates inflammatory pathways, which are often intertwined with oxidative stress.[1][2]
-
N-acetylcysteine (NAC): A precursor to the amino acid L-cysteine, NAC primarily exerts its antioxidant effects by replenishing intracellular levels of glutathione (GSH), a major cellular antioxidant.[3][4] GSH directly neutralizes free radicals and is a critical cofactor for several antioxidant enzymes. NAC itself can also directly scavenge certain reactive oxygen and nitrogen species.[4][5]
-
Vitamin C (Ascorbic Acid): As a potent water-soluble antioxidant, Vitamin C directly donates electrons to neutralize a wide variety of free radicals.[[“]][7][8] It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their radical forms.[9] Furthermore, Vitamin C is an essential cofactor for several enzymes involved in various physiological processes.[7][8]
-
MitoQ: This compound is a derivative of the endogenous antioxidant coenzyme Q10, specifically engineered to accumulate within the mitochondria.[10][11][12] By targeting the primary site of ROS production in most cells, MitoQ acts as a potent scavenger of mitochondrial free radicals, protecting this vital organelle from oxidative damage.[12][13] Its mechanism involves being reduced to its active ubiquinol (B23937) form within the mitochondria, where it can then neutralize ROS.[14]
Quantitative Performance Data
The following tables summarize key performance metrics for this compound, NAC, Vitamin C, and MitoQ based on available experimental data. It is crucial to note that these data are derived from different studies with varying experimental conditions, and therefore, direct comparisons of absolute values should be made with caution.
Table 1: In Vitro Antioxidant Activity of this compound
| Parameter | Concentration | Result | Reference |
| DPPH Radical Scavenging | 40 µg/mL | 58.7% inhibition | [1] |
| ABTS Radical Scavenging | 40 µg/mL | 73% inhibition | [1] |
| ROS Inhibition (in vivo) | 40 µg/mL | 58.7% and 74.3% inhibition | [1][2] |
Table 2: In Vivo Antioxidant Effects of this compound in Zebrafish Larvae (40 µg/mL)
| Parameter | Result | Reference |
| Superoxide Dismutase (SOD) Activity | 68.3 U/mg | [1][2] |
| Catalase (CAT) Activity | 82.40 U/mg | [1][2] |
| Reduced Glutathione (GSH) Level | 79.3 U/mg | [1][2] |
| Lipid Peroxidation | 3.86 U/mg | [1][2] |
| Nitric Oxide Levels | 3.41 U/mg | [1][2] |
Table 3: Antioxidant Effects of N-acetylcysteine (NAC)
| Parameter | Dosage/Concentration | Result | Reference |
| Plasma Total Antioxidant Status (TAS) | 1200 mg/day for 8 days (human) | Significant elevation (>30% reduction in oxidative stress markers) | [15][16] |
| Reduced Glutathione (GSH) Level | 1200 mg/day for 8 days (human) | +33% | [15][16] |
| DPPH Radical Scavenging | Various | Concentration-dependent scavenging | [17] |
| H2O2 Scavenging | Various | Concentration-dependent scavenging | [17] |
Table 4: Antioxidant Effects of Vitamin C
| Parameter | Dosage/Concentration | Result | Reference |
| ROS Scavenging | Physiological concentrations | Direct scavenging of various ROS | [9][18][19][20][21] |
| Antioxidant Enzyme Activity | Varies | Can increase the activity of SOD, CAT, and GPx | [18][19] |
Table 5: Antioxidant Effects of MitoQ
| Parameter | Dosage/Concentration | Result | Reference |
| Aortic Stiffness (in aged mice) | 4 weeks in drinking water | Complete reversal of age-associated increase | [10] |
| Oxidized LDL (in older adults) | 20 mg/day for 6 weeks | Reduced levels | [12][22] |
| Superoxide Dismutase (SOD) Activity (in TBI mice) | 4 mg/kg | Increased activity | [23] |
| Glutathione Peroxidase (GPx) Activity (in TBI mice) | 4 mg/kg | Increased activity | [23] |
| Malondialdehyde (MDA) Content (in TBI mice) | 4 mg/kg | Decreased content | [23] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
Protocol Outline:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance.
-
Various concentrations of the test antioxidant (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer (typically around 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
-
Protocol Outline:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance.
-
Various concentrations of the test antioxidant are added to the ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), the absorbance is measured with a spectrophotometer (typically around 734 nm).
-
The scavenging activity is calculated as a percentage of inhibition of the ABTS•+ radical.
-
3. Cellular Reactive Oxygen Species (ROS) Assay
-
Principle: This assay utilizes a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. The intensity of the fluorescence is proportional to the level of ROS.
-
Protocol Outline:
-
Cells are cultured and seeded in a multi-well plate.
-
Cells are pre-treated with various concentrations of the test antioxidant for a specific duration.
-
An oxidative stressor (e.g., hydrogen peroxide or copper sulfate) is added to induce ROS production.
-
The cells are then incubated with the DCFH-DA probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.
-
The reduction in fluorescence in the antioxidant-treated cells compared to the stressed control cells indicates the ROS scavenging activity.
-
4. Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The assay often uses a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.
-
Protocol Outline:
-
A reaction mixture is prepared containing a substrate that generates superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase) and a detection reagent that reacts with superoxide to produce a colored product (e.g., a tetrazolium salt).
-
The cell or tissue lysate containing SOD is added to the reaction mixture.
-
The rate of the colorimetric reaction is monitored over time using a spectrophotometer.
-
The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction compared to a control without the enzyme.
-
Signaling Pathways and Experimental Workflow
Caption: this compound antioxidant signaling pathway.
Caption: Experimental workflow for comparing antioxidants.
Caption: Logical relationship of the comparative analysis.
References
- 1. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 2. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vitamin C - Wikipedia [en.wikipedia.org]
- 9. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MitoQ - An antioxidant to attenuate aortic aging / Mitochondria Treatment [natap.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mitoq.com [mitoq.com]
- 13. Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidants that protect mitochondria reduce interleukin-6 and oxidative stress, improve mitochondrial function, and reduce biochemical markers of organ dysfunction in a rat model of acute sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. ahajournals.org [ahajournals.org]
- 23. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SHLP-6: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other studies involving the small humanin-like peptide 6 (SHLP-6), proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal procedures for this compound are not extensively documented, a comprehensive approach based on general principles of chemical and biological waste management can ensure the safe handling and disposal of this research peptide.
Understanding this compound and Associated Hazards
This compound is a peptide of interest in various research areas, including studies on apoptosis and aging.[1][2] As with many research chemicals, a complete hazard profile may not be fully established. A general safety data sheet (SDS) for similar peptides indicates that the hazards of such materials have not been thoroughly investigated.[3] Therefore, it is prudent to handle this compound with care, employing standard laboratory safety protocols.
Key Handling and Storage Information:
| Parameter | Specification | Source |
| Form | Lyophilized powder | [1] |
| Solubility | Insoluble in water. Recommended to dissolve in a small amount of DMSO or 60% acetonitrile (B52724) in water with 0.1% TFA before dilution. | [4] |
| Storage (Lyophilized) | Up to 6 months at 0-5°C. | [4] |
| Storage (Rehydrated) | Up to 5 days at 4°C or up to 3 months at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles. | [4] |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline based on standard laboratory practices for chemical and biological waste. Researchers must always consult and adhere to their institution's specific waste disposal policies and local regulations.
1. Waste Identification and Segregation:
-
Categorize the Waste: this compound waste should be treated as chemical waste. If the peptide has been used in experiments with biological materials (e.g., cell cultures), it should be handled as biohazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash. Keep it separate from other waste streams to ensure proper disposal.[5]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
-
3. Preparing this compound Waste for Disposal:
-
Solid Waste (e.g., contaminated vials, tubes, pipette tips):
-
Place all solid waste items contaminated with this compound into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[6]
-
-
Liquid Waste (e.g., unused solutions, cell culture media containing this compound):
-
Collect all liquid waste in a compatible, sealed, and leak-proof container.
-
The container must be labeled as "Hazardous Waste" and specify the chemical constituents (e.g., "this compound in DMSO solution").
-
If the liquid waste is biohazardous, it must be decontaminated prior to disposal, typically by autoclaving or chemical disinfection with a 10% bleach solution or other appropriate disinfectant, following institutional guidelines.[7]
-
4. Storage of Waste:
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Do not dispose of this compound waste down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
In the absence of specific federal or international disposal regulations for this compound, adherence to the guidelines provided by your institution's EHS department is paramount. These general procedures, focused on proper segregation, containment, and professional disposal, will help ensure a safe and compliant laboratory environment.
References
Essential Safety and Handling Protocols for SHLP-6
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Small Humanin-Like Peptide 6 (SHLP-6). The following procedural guidance is designed to ensure the safe and effective use of this peptide in a laboratory setting.
This compound is a mitochondrial-derived peptide that has been shown to increase apoptosis, with potential applications in cancer research and studies on aging.[1][2] As with any bioactive peptide, proper handling is crucial to ensure personnel safety and maintain the integrity of the compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Full Name | Small Humanin-Like Peptide 6 | [1] |
| Amino Acid Sequence | H-Met-Leu-Asp-Gln-Asp-Ile-Pro-Met-Val-Gln-Pro-Leu-Leu-Lys-Val-Arg-Leu-Phe-Asn-Asp-OH | [1] |
| Molecular Weight | 2385.87 g/mol | [3] |
| Purity | Typically ≥95% (by HPLC) | [1][3] |
| Appearance | Lyophilized white powder | [1] |
| Solubility | Insoluble in water. Soluble in a small amount of DMSO or 60% acetonitrile (B52724) in water with 0.1% TFA. | [3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities of lyophilized powder. Use a certified respirator (e.g., N95) if there is a risk of aerosolization or when handling larger quantities. | Minimizes inhalation of the peptide. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for the reconstitution and handling of lyophilized this compound.
Experimental Workflow for this compound Reconstitution and Use
Caption: A step-by-step workflow for the safe handling and preparation of this compound for experimental use.
Detailed Methodology:
-
Preparation: Before handling the lyophilized peptide, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare a clean and sterile workspace, such as a laminar flow hood, to prevent contamination.
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[3] Following the manufacturer's instructions, add the appropriate solvent. For this compound, which is insoluble in water, a small amount of dimethyl sulfoxide (B87167) (DMSO) or a solution of 60% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is recommended for initial solubilization.[3]
-
Solubilization: To ensure the peptide is fully dissolved, gently vortex the vial or aspirate and dispense the solution with a pipette. Visually inspect the solution to confirm that no solid material remains.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
-
Experimental Use: When ready for use, thaw an aliquot on ice. The stock solution can then be diluted to the final desired concentration using the appropriate sterile aqueous buffer for your specific experiment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential biological effects.
Logical Flow for this compound Waste Disposal
Caption: A logical diagram illustrating the proper waste stream for this compound and associated materials.
Disposal Protocol:
-
Decontamination: All solutions containing this compound and any materials that have come into contact with the peptide (e.g., pipette tips, tubes, gloves) should be decontaminated. A common and effective method is to immerse them in a 10% bleach solution for at least 30 minutes.
-
Segregation: After decontamination, collect all waste into a designated and clearly labeled hazardous waste container. Do not mix with general laboratory waste.
-
Final Disposal: The final disposal of the hazardous waste container must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experiments involving this compound. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
